molecular formula C5H10O5 B119806 D-Xylulose CAS No. 551-84-8

D-Xylulose

货号: B119806
CAS 编号: 551-84-8
分子量: 150.13 g/mol
InChI 键: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-xylulose is the D-enantiomer of xylulose. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an enantiomer of a L-xylulose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415364, DTXSID201337597
Record name D-Xylulose
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Record name DL-Threo-2-Pentulose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-84-8, 5962-29-8
Record name D-Xylulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose, D-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylulose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYLULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-Xylulose: A Comprehensive Technical Guide on its Biochemical Properties, Structure, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylulose, a ketopentose monosaccharide, is a pivotal intermediate in carbohydrate metabolism, particularly within the pentose phosphate pathway (PPP). While less commonly known than its aldose isomer, D-xylose, this compound plays a crucial role in cellular biosynthesis and redox balance. This technical guide provides an in-depth overview of the core biochemical properties, structural features, and metabolic pathways associated with this compound, tailored for professionals in research and drug development.

Biochemical Properties of this compound

This compound is a five-carbon sugar with the chemical formula C₅H₁₀O₅. Its physical and chemical characteristics are summarized in the table below. It is typically encountered as a syrup or a colorless crystalline solid and is soluble in water. Inconsistencies in the reported melting point suggest that it may not have a sharp melting point or that different forms exist.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
CAS Number 551-84-8
Appearance Syrup or colorless crystalline solid
Melting Point 15 °C (Note: Data is sparse and may vary)
Solubility in Water 678 g/L; 50 mg/mL
Synonyms D-threo-2-Pentulose, D-Xyloketose

Chemical Structure of this compound

Like other monosaccharides with five or more carbons, this compound can exist in both a linear (open-chain) and a cyclic form. The open-chain structure is that of D-threo-2-pentulose. In aqueous solutions, it predominantly exists in a cyclic furanose (five-membered ring) structure. This cyclization occurs through an intramolecular hemiacetal formation between the ketone at the C2 position and the hydroxyl group at the C5 position. This results in the formation of a new chiral center at C2, the anomeric carbon, leading to two anomers: α-D-xylulofuranose and β-D-xylulofuranose.

Metabolic Significance and Signaling Pathways

This compound is a key metabolic intermediate that links the metabolism of D-xylose to the central pentose phosphate pathway. The catabolism of D-xylose, a major component of hemicellulose, proceeds through two primary pathways in different organisms, both of which converge on the production of this compound.

D-Xylose Metabolism Pathways

a) Oxido-Reductase Pathway: This pathway is common in yeasts and fungi. It involves a two-step conversion of D-xylose to this compound.

OxidoReductase_Pathway D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (XR) NAD(P)H -> NAD(P)+ D_Xylulose This compound Xylitol->D_Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH

D-Xylose Oxido-Reductase Pathway

b) Isomerase Pathway: This pathway is predominantly found in bacteria. It involves a single-step isomerization of D-xylose to this compound.

Isomerase_Pathway D_Xylose D-Xylose D_Xylulose This compound D_Xylose->D_Xylulose Xylose Isomerase (XI)

D-Xylose Isomerase Pathway
Entry into the Pentose Phosphate Pathway

Once formed, this compound is phosphorylated by the enzyme xylulokinase to produce this compound-5-phosphate. This phosphorylated intermediate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway, where it can be interconverted with other sugar phosphates, ultimately leading to the synthesis of nucleotides, aromatic amino acids, and intermediates of glycolysis.

PPP_Entry D_Xylulose This compound D_Xylulose_5P This compound-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase ATP -> ADP PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Entry of this compound into the Pentose Phosphate Pathway

Experimental Protocols

Enzymatic Assay of Xylose Isomerase Activity

This protocol is for the determination of xylose isomerase activity by measuring the formation of this compound, which is then coupled to the oxidation of NADH by sorbitol dehydrogenase.

Principle:

  • D-Xylose is converted to this compound by xylose isomerase.

  • This compound is reduced to xylitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM MgCl₂

  • 0.15 mM NADH solution

  • Sorbitol dehydrogenase (e.g., 2 U/reaction)

  • 500 mM D-xylose solution

  • Enzyme sample (cell extract or purified xylose isomerase)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, and sorbitol dehydrogenase in a cuvette.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the D-xylose solution.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 5-10 minutes).

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Workflow:

The Central Role of D-Xylulose-5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of D-Xylulose-5-Phosphate (Xu5P) in the pentose phosphate pathway (PPP), a critical metabolic route for cellular biosynthesis and redox balance. This document provides a comprehensive overview of Xu5P's function as a key intermediate, its involvement in enzymatic reactions, and its emerging role as a signaling molecule. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to support advanced research and drug development efforts targeting this crucial metabolic nexus.

This compound-5-Phosphate: A Key Intermediate in the Non-Oxidative Pentose Phosphate Pathway

This compound-5-phosphate is a phosphorylated ketopentose sugar that serves as a central hub in the non-oxidative branch of the pentose phosphate pathway.[1][2][3] This phase of the PPP is responsible for the interconversion of pentose phosphates, ultimately linking the PPP with glycolysis and gluconeogenesis by generating key intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[1][3]

The formation of this compound-5-phosphate occurs through the reversible epimerization of D-ribulose-5-phosphate, a product of the oxidative phase of the PPP. This reaction is catalyzed by the enzyme ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1).[1][2][4][5] The activity of RPE is crucial for providing the necessary Xu5P substrate for the subsequent transketolase reactions.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound-5-phosphate and the enzymes involved in its metabolism.

Table 1: Cellular Concentration of this compound-5-Phosphate in Rat Liver

Dietary StateThis compound-5-Phosphate (nmol/g)
48 h starved3.8 ± 0.3
Ad libitum fed (standard NIH rat ration)8.6 ± 0.3
Meal-fed (fat-free diet)66.3 ± 8.3

Data from a study on rat liver tissue, demonstrating the dynamic regulation of Xu5P levels in response to nutritional status.

Table 2: Kinetic Parameters of Ribulose-5-Phosphate 3-Epimerase (RPE)

Organism/TissueKm for D-Ribulose-5-Phosphate (mM)kcat (s-1)kcat/Km (s-1mM-1)Notes
Trypanosoma cruzi (TcRPE2)2.21 ± 0.230.32 ± 0.020.16 ± 0.02Recombinant isoenzyme exhibiting Michaelis-Menten kinetics.
Escherichia coli2.40 ± 0.40--Recombinant cobalt metalloform.
Human Erythrocytes---Exhibits cooperative binding with a Hill coefficient of approx. 2.0 under certain conditions.

Kinetic parameters can vary significantly between species and isoforms.

Table 3: Kinetic Parameters of Transketolase (TKT) with this compound-5-Phosphate

Organism/TissueSubstratesKm for this compound-5-Phosphate (µM)Other Kinetic ParametersReaction Mechanism
Rat LiverThis compound-5-Phosphate and D-Ribose-5-Phosphate-k2 = 42 s-1, k4 = 9.4 s-1, Kd (abortive complex) = 125 µMPing-pong (two-stroke substitution)
HumanThis compound-5-Phosphate and D-Ribose-5-Phosphate6.3 ± 1.6 (in the absence of R5P)Vmax (one-substrate reaction) = 0.68 ± 0.09 unit/mg-

The kinetics of transketolase are complex and can be influenced by the presence of both donor and acceptor substrates.

Core Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving this compound-5-Phosphate.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_glycolysis Glycolysis G6P Glucose-6-P Ru5P D-Ribulose-5-P G6P->Ru5P 2 NADP+ 2 NADPH Xu5P This compound-5-P Ru5P->Xu5P RPE R5P D-Ribose-5-P Ru5P->R5P RPI S7P Sedoheptulose-7-P Xu5P->S7P Transketolase F6P2 Fructose-6-P Xu5P->F6P2 Transketolase R5P->S7P E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P G3P Glyceraldehyde-3-P G3P->E4P G3P->F6P Transaldolase Gly_G3P Glyceraldehyde-3-P G3P->Gly_G3P E4P->F6P2 Gly_F6P Fructose-6-P F6P->Gly_F6P F6P2->Gly_F6P Transketolase_Mechanism Xu5P This compound-5-P (Ketose Donor) TKT_TPP Transketolase-TPP Xu5P->TKT_TPP Binds R5P D-Ribose-5-P (Aldose Acceptor) S7P Sedoheptulose-7-P R5P->S7P 2C fragment transfer Intermediate Glycolaldehyde-TPP Intermediate TKT_TPP->Intermediate 2C fragment transfer G3P Glyceraldehyde-3-P TKT_TPP->G3P Releases Intermediate->R5P Binds S7P->TKT_TPP Releases Regulatory_Roles cluster_chrebp Regulation of Gene Expression cluster_pfk2 Regulation of Glycolysis Xu5P_ChREBP This compound-5-P PP2A_ChREBP Protein Phosphatase 2A (PP2A) Xu5P_ChREBP->PP2A_ChREBP Activates ChREBP_p Phosphorylated ChREBP (Inactive, Cytosolic) PP2A_ChREBP->ChREBP_p Dephosphorylates ChREBP Dephosphorylated ChREBP (Active) ChREBP_p->ChREBP Nucleus Nucleus ChREBP->Nucleus Translocates to Lipogenic_Genes Lipogenic Gene Transcription Nucleus->Lipogenic_Genes Activates Xu5P_PFK2 This compound-5-P PP2A_PFK2 Protein Phosphatase 2A (PP2A) Xu5P_PFK2->PP2A_PFK2 Activates PFK2_FBPase2_p PFK-2/FBPase-2 (Phosphorylated, FBPase-2 active) PP2A_PFK2->PFK2_FBPase2_p Dephosphorylates PFK2_FBPase2 PFK-2/FBPase-2 (Dephosphorylated, PFK-2 active) PFK2_FBPase2_p->PFK2_FBPase2 F6P Fructose-6-P F26BP Fructose-2,6-bisP F6P->F26BP PFK-2 PFK1 Phosphofructokinase-1 (PFK-1) F26BP->PFK1 Allosterically Activates Glycolysis_Flux Increased Glycolytic Flux PFK1->Glycolysis_Flux

References

D-Xylulose: A Pivotal Intermediate in D-Xylose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, the second most abundant sugar in nature, represents a significant carbon source for a wide range of microorganisms. Its efficient catabolism is a cornerstone of biotechnological applications, from biofuel production to the synthesis of value-added chemicals. Central to these metabolic routes is the formation of D-xylulose, a ketopentose that serves as the gateway to the pentose phosphate pathway (PPP). This technical guide provides a comprehensive overview of the role of this compound in D-xylose metabolism, detailing the key enzymatic conversions, the major metabolic pathways, their regulation, and the experimental protocols used for their investigation.

Introduction

The metabolic conversion of D-xylose into universally conserved central metabolic intermediates proceeds through various pathways, which, despite their differences, converge on the production of this compound. This intermediate is subsequently phosphorylated to this compound-5-phosphate, which then enters the pentose phosphate pathway, linking pentose catabolism to glycolysis and other essential cellular processes. Understanding the kinetics and regulation of the enzymes that produce and consume this compound is paramount for the rational metabolic engineering of microorganisms for enhanced xylose utilization.

Metabolic Pathways of D-Xylose Utilization

Microorganisms have evolved several distinct pathways for the catabolism of D-xylose. These can be broadly categorized into isomerase, oxidoreductase, and oxidative pathways.[1][2]

The Isomerase Pathway

Predominantly found in prokaryotes, the isomerase pathway involves the direct conversion of D-xylose to this compound.[1][3] This single-step isomerization is catalyzed by the enzyme xylose isomerase (XI) .[3] Subsequently, xylulokinase (XK) phosphorylates this compound to this compound-5-phosphate, which then enters the pentose phosphate pathway.[3]

DXylose D-Xylose DXylulose This compound DXylose->DXylulose Xylose Isomerase (XI) DXylulose5P This compound-5-Phosphate DXylulose->DXylulose5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway DXylulose5P->PPP

Figure 1: The Isomerase Pathway for D-Xylose Metabolism.

The Oxidoreductase Pathway

Common in eukaryotic microorganisms such as yeasts and fungi, this pathway involves a two-step conversion of D-xylose to this compound.[1][2] First, xylose reductase (XR) reduces D-xylose to the intermediate xylitol, utilizing either NADPH or NADH as a cofactor.[4] Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to this compound, typically using NAD+ as a cofactor.[5] Similar to the isomerase pathway, this compound is then phosphorylated by xylulokinase to enter the pentose phosphate pathway.[5]

DXylose D-Xylose Xylitol Xylitol DXylose->Xylitol Xylose Reductase (XR) NAD(P)H -> NAD(P)+ DXylulose This compound Xylitol->DXylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH DXylulose5P This compound-5-Phosphate DXylulose->DXylulose5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway DXylulose5P->PPP cluster_coli E. coli (Positive Regulation) cluster_caulo C. crescentus (Negative Regulation) DXylose_coli D-Xylose XylR_coli XylR (Inactive) DXylose_coli->XylR_coli binds XylR_active_coli XylR-Xylose (Active) xyl_operon_coli xyl Operon XylR_active_coli->xyl_operon_coli activates Transcription_coli Transcription xyl_operon_coli->Transcription_coli XylR_caulo XylR (Active Repressor) xyl_operon_caulo xyl Operon XylR_caulo->xyl_operon_caulo represses Transcription_active_caulo Transcription XylR_caulo->Transcription_active_caulo derepression leads to Transcription_caulo No Transcription xyl_operon_caulo->Transcription_caulo DXylose_caulo D-Xylose DXylose_caulo->XylR_caulo inactivates PrepareMixture Prepare Reaction Mixture (Buffer, MgCl2, NADH, Sorbitol Dehydrogenase) AddEnzyme Add Xylose Isomerase (Cell Extract or Purified) PrepareMixture->AddEnzyme AddSubstrate Initiate with D-Xylose AddEnzyme->AddSubstrate MeasureAbsorbance Monitor Absorbance Decrease at 340 nm AddSubstrate->MeasureAbsorbance CalculateActivity Calculate Enzyme Activity MeasureAbsorbance->CalculateActivity Labeling Isotope Labeling with [13C]D-Xylose Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Preparation Sample Preparation (e.g., Hydrolysis, Derivatization) Extraction->Preparation MS Mass Spectrometry (GC-MS or LC-MS/MS) Preparation->MS FluxCalculation Computational Flux Estimation MS->FluxCalculation

References

The Pivotal Role of D-Xylulose in Microbial Metabolism: A Technical Guide to its Natural Occurrence and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – In the intricate world of microbial metabolism, the five-carbon ketose, D-xylulose, emerges as a central intermediate in the utilization of D-xylose, the second most abundant sugar in nature. This technical guide provides an in-depth exploration of the natural occurrence and discovery of this compound in microorganisms, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for this compound analysis, and visualizes the core metabolic pathways and experimental workflows.

Introduction: The Significance of this compound in Microbial Systems

D-xylose, a primary constituent of lignocellulosic biomass, represents a vast and renewable carbon source for microbial fermentation. The ability of various microorganisms, including bacteria, yeasts, and fungi, to metabolize D-xylose is of significant interest for the production of biofuels and other valuable chemicals. Central to this metabolic capability is the conversion of D-xylose to this compound, a critical step that channels this pentose sugar into the central carbon metabolism. The efficiency of this conversion and the subsequent metabolism of this compound are key determinants of the overall productivity of xylose-based fermentation processes.

Natural Occurrence and Metabolic Pathways

This compound is not typically found in high concentrations in the natural environment but exists as a key intracellular metabolite in microorganisms that utilize D-xylose. Its presence was discovered through the elucidation of D-xylose metabolic pathways in various microbes. Two primary pathways lead to the formation of this compound:

  • The Xylose Isomerase (XI) Pathway: Predominantly found in bacteria, this pathway involves the direct isomerization of D-xylose to this compound, catalyzed by the enzyme xylose isomerase.[1] This single-step conversion is a key target for metabolic engineering efforts to improve xylose fermentation in organisms like Saccharomyces cerevisiae.[1]

  • The Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: This two-step pathway is common in yeasts and filamentous fungi.[1] D-xylose is first reduced to the intermediate xylitol by xylose reductase (XR). Subsequently, xylitol is oxidized to this compound by xylitol dehydrogenase (XDH).[1]

Once formed, this compound is phosphorylated by xylulokinase to this compound-5-phosphate, which then enters the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of precursors for nucleotides, aromatic amino acids, and the generation of reducing power in the form of NADPH.

Quantitative Analysis of this compound in Microorganisms

The intracellular and extracellular concentrations of this compound are critical parameters for understanding and optimizing xylose metabolism. However, due to its role as a metabolic intermediate, intracellular levels are often low and transient. Quantitative metabolomics studies have begun to shed light on these concentrations in engineered microorganisms.

MicroorganismStrainConditionIntracellular this compound Concentration (μmol/g dry weight)Extracellular this compound ConcentrationReference
Saccharomyces cerevisiaeEngineered xylose-utilizing strainAerobic, xylose medium~1.5 - 3.0Not Reported[2][3][4]
Escherichia coliRecombinant strainAnaerobic xylose fermentationNot ReportedLow levels detected, not quantified[5][6]

Note: Quantitative data for this compound is often captured in broader metabolomics studies. The values presented are indicative and can vary significantly based on the specific strain, cultivation conditions, and analytical methods used.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and analysis. The following sections detail key experimental protocols.

Quenching and Extraction of Intracellular Metabolites from Yeast

To accurately measure intracellular metabolite concentrations, it is crucial to rapidly halt all enzymatic activity (quenching) and efficiently extract the metabolites.

Protocol: Cold Methanol Quenching and Extraction

This protocol is adapted from established methods for yeast metabolomics.[2][3][7]

Materials:

  • 60% (v/v) Methanol, pre-chilled to -40°C

  • Boiling 75% (v/v) Ethanol

  • Centrifuge capable of reaching -9°C

  • Lyophilizer

  • Glass beads (0.5 mm diameter)

  • Bead beater

Procedure:

  • Quenching: Rapidly transfer a known volume of yeast culture (e.g., 5 mL) into a 50 mL centrifuge tube containing 25 mL of pre-chilled 60% methanol. The large volume of cold methanol ensures rapid quenching of metabolic activity.

  • Cell Pelleting: Immediately centrifuge the quenched cell suspension at 1,000 x g for 5 minutes at -9°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the extracellular metabolites. This fraction can be stored at -80°C for later analysis of extracellular this compound.

  • Washing: Resuspend the cell pellet in 5 mL of the same cold methanol solution and centrifuge again under the same conditions to remove any remaining extracellular contaminants.

  • Extraction:

    • Resuspend the final cell pellet in 1 mL of boiling 75% ethanol.

    • Incubate at 95°C for 3 minutes.

    • Add an equal volume of glass beads.

    • Disrupt the cells using a bead beater for 3 cycles of 30 seconds with 1-minute intervals on ice in between.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the intracellular metabolites to a new tube.

  • Drying: Lyophilize the extract to dryness. The dried extract can be stored at -80°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Refractive Index (RI) detector is a common method for quantifying sugars in fermentation broths.

Protocol: HPLC-RI Analysis

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector.

  • Aminex HPX-87H or a similar ion-exclusion column.

Mobile Phase:

  • 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in a known volume of the mobile phase.

    • For extracellular samples, centrifuge the fermentation broth to remove cells and filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the HPLC column.

  • Chromatography:

    • Column Temperature: 60-65°C.

    • Flow Rate: 0.6 mL/min.

    • RI Detector Temperature: 40°C.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of a pure this compound standard.

    • Quantify the concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

Enzymatic Assay for this compound Quantification

This method offers high specificity for this compound by utilizing the enzyme xylulokinase.

Protocol: Coupled Enzymatic Assay

This assay couples the phosphorylation of this compound to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

  • ATP solution (100 mM).

  • Phosphoenolpyruvate (PEP) solution (50 mM).

  • NADH solution (10 mM).

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix.

  • Xylulokinase (XK).

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 10 µL ATP solution

    • 10 µL PEP solution

    • 10 µL NADH solution

    • 5 µL PK/LDH enzyme mix

    • Sample containing this compound (up to 100 µL)

    • Water to a final volume of 990 µL.

  • Blank Measurement: Mix and measure the initial absorbance at 340 nm (A₁).

  • Initiate Reaction: Add 10 µL of xylulokinase solution to start the reaction.

  • Final Measurement: After the reaction has gone to completion (absorbance is stable), measure the final absorbance at 340 nm (A₂).

  • Calculation: The change in absorbance (ΔA = A₁ - A₂) is proportional to the amount of this compound in the sample. Calculate the concentration using the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) and a standard curve.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of the complex relationships in metabolic pathways and experimental procedures.

D-Xylose Metabolic Pathways

D_Xylose_Metabolism cluster_bacterial Bacterial Isomerase Pathway cluster_yeast Yeast Oxidoreductase Pathway D_Xylose_bac D-Xylose D_Xylulose_bac This compound D_Xylose_bac->D_Xylulose_bac Xylose Isomerase D_Xylulose_5P This compound-5-Phosphate D_Xylulose_bac->D_Xylulose_5P Xylulokinase D_Xylose_yeast D-Xylose Xylitol Xylitol D_Xylose_yeast->Xylitol Xylose Reductase (XR) D_Xylulose_yeast This compound Xylitol->D_Xylulose_yeast Xylitol Dehydrogenase (XDH) D_Xylulose_yeast->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Metabolic pathways for D-xylose utilization in bacteria and yeast.

Experimental Workflow for Intracellular this compound Quantification

D_Xylulose_Quantification_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Microbial Culture Quenching Metabolic Quenching (e.g., Cold Methanol) Culture->Quenching Centrifugation Centrifugation Quenching->Centrifugation Extraction Metabolite Extraction (e.g., Boiling Ethanol) Centrifugation->Extraction HPLC HPLC-RI Analysis Extraction->HPLC Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification HPLC->Quantification Enzymatic_Assay->Quantification LCMS->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Enzymatic synthesis of D-Xylulose from D-xylose

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymatic Synthesis of D-Xylulose from D-Xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from D-xylose, a critical reaction for biorefining, biofuel production, and the synthesis of rare sugars for pharmaceutical research. The guide details the core enzyme, its mechanism, quantitative data from various microbial sources, and detailed experimental protocols for synthesis, purification, and analysis.

D-Xylose is the second most abundant monosaccharide in nature, primarily found in lignocellulosic biomass.[1] Its conversion to the ketose isomer, this compound, is a pivotal step in the biological utilization of hemicellulose. The enzyme responsible for this isomerization, D-xylose isomerase, allows microorganisms to channel xylose into central metabolic routes like the pentose phosphate pathway (PPP).[2] this compound and its phosphorylated derivative, this compound-5-phosphate, are key intermediates in cellular metabolism.[3] The ability to efficiently produce this compound is of significant interest for the production of biofuels, such as ethanol, from renewable biomass and for the synthesis of rare sugars, which have important applications in drug development and functional foods.[4][5]

The Core Biocatalyst: D-Xylose Isomerase (XI)

The enzymatic conversion of D-xylose to this compound is catalyzed by D-xylose isomerase (EC 5.3.1.5), an intramolecular oxidoreductase.[6] This enzyme is also commonly referred to as glucose isomerase due to its ability to interconvert glucose and fructose, a property widely exploited in the food industry for the production of high-fructose corn syrup (HFCS).[5][7]

2.1. Structural and Functional Characteristics Xylose isomerase is typically a tetrameric protein, with each monomer often exhibiting a TIM barrel fold structure.[6] The active site is located at the center of this barrel and critically contains two divalent metal cation binding sites.[5][6] These metal ions, typically Mg²⁺, Co²⁺, or Mn²⁺, are essential for both substrate binding and catalytic activity.[4][8][9] One metal ion is considered structural, involved in the tight binding of the substrate, while the second is catalytic, playing a direct role in the isomerization reaction.[8]

2.2. Catalytic Mechanism The isomerization of the aldose D-xylose to the ketose this compound is a reversible reaction that proceeds via an intramolecular hydride shift. The currently accepted mechanism involves several key steps:

  • Ring Opening: The cyclic pyranose form of D-xylose binds to the active site, where the enzyme facilitates its opening to the linear aldehyde form.[10]

  • Substrate Coordination: The linear D-xylose molecule coordinates to the two divalent metal cations in the active site. Metal 1 binds to the O2 and O4 hydroxyl groups, while Metal 2 interacts with the O1 and O2 oxygens.[6]

  • Hydride Shift: A basic amino acid residue, often a histidine, facilitates a proton transfer, while the enzyme catalyzes a direct hydride shift from the C2 carbon to the C1 carbon of the sugar backbone.[6][11] This converts the aldehyde group into a primary alcohol and the C2 hydroxyl into a ketone.

  • Product Release: The resulting linear this compound molecule dissociates from the active site and can cyclize to its furanose form.

The reaction equilibrium is thermodynamically unfavorable for this compound formation, typically resulting in a mixture of approximately 83% D-xylose and 17% this compound under standard conditions.

cluster_reaction Catalytic Mechanism of Xylose Isomerase D_Xylose D-Xylose (Pyranose) Linear_Xylose Linear D-Xylose D_Xylose->Linear_Xylose Ring Opening Linear_Xylose->D_Xylose Ring Closing Enzyme_Complex Enzyme-Substrate Complex (Bound to Metal Ions) Linear_Xylose->Enzyme_Complex Binding to XI Active Site Enzyme_Complex->Linear_Xylose Product Release Linear_Xylulose Linear this compound Enzyme_Complex->Linear_Xylulose Intramolecular Hydride Shift (C2 -> C1) Linear_Xylulose->Enzyme_Complex Binding D_Xylulose This compound (Furanose) Linear_Xylulose->D_Xylulose Ring Closing D_Xylulose->Linear_Xylulose Ring Opening

A simplified diagram of the xylose isomerase catalytic mechanism.

Metabolic Context: The Pentose Phosphate Pathway

In many prokaryotes, the isomerase pathway is the primary route for xylose catabolism. The this compound produced is subsequently phosphorylated by xylulokinase to form this compound-5-phosphate. This key intermediate then enters the non-oxidative branch of the Pentose Phosphate Pathway (PPP), where it is converted into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, linking pentose sugar metabolism to central carbon metabolism.[12][13]

cluster_pathway Metabolic Fate of D-Xylose D_Xylose D-Xylose D_Xylulose This compound D_Xylose->D_Xylulose Xylose Isomerase (XI) X5P This compound-5-Phosphate D_Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis Intermediates (Fructose-6-P, GAP) PPP->Glycolysis

Enzymatic conversion of D-xylose and its entry into the PPP.

Quantitative Performance Data

The operational parameters of xylose isomerase vary significantly depending on the microbial source. Thermostable enzymes are often preferred for industrial applications.[7] Key kinetic parameters and optimal conditions for several xylose isomerases are summarized below.

Table 1: Optimal Conditions for Xylose Isomerase from Various Microorganisms

Microbial SourceOptimal pHOptimal Temperature (°C)Required CofactorsReference(s)
Streptomyces albus7.0 - 9.070 - 80Mg²⁺, Co²⁺[9]
Bacillus sp. (NCIM 59)8.085Mg²⁺, Co²⁺, Mn²⁺[1]
Escherichia coli BL217.050Mg²⁺, Co²⁺, Mn²⁺[14]
Arthrobacter nicotianae7.570-[15]
Thermotoga maritima6.5 - 7.5100-[16]
Parageobacillus thermantarcticus7.090-[16]

Table 2: Kinetic Parameters for D-Xylose Isomerization

Microbial SourceK_m_ (mM)V_max_ (μmol/min/mg)k_cat_ (s⁻¹)Metal IonReference(s)
Streptomyces albus932.9-Mg²⁺[9]
Streptomyces rubiginosus5.0-3.3Mg²⁺[11]
Bacillus sp. (NCIM 59)6.66-230Mg²⁺/Co²⁺/Mn²⁺[1]
E. coli BL210.82 (for D-glucose)108 (for D-glucose)-Mn²⁺/Mg²⁺[14]
Various16 - 3005 - 70 U/mg--[17]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, cofactor concentration). Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis, purification, and analysis of this compound.

cluster_workflow Experimental Workflow for this compound Synthesis start Start: D-Xylose Substrate prep 1. Substrate Preparation - Dissolve D-Xylose in buffer - Add metal cofactor (e.g., MgCl₂) start->prep reaction 2. Enzymatic Isomerization - Add Xylose Isomerase - Incubate at optimal T and pH (e.g., 60-70°C, pH 7.5) prep->reaction inactivation 3. Reaction Quenching - Heat inactivation (e.g., 100°C) or pH shift reaction->inactivation enzyme_removal 4. Enzyme Removal - Centrifugation / Ultrafiltration inactivation->enzyme_removal purification 5. Product Purification - Chromatography (e.g., Ion Exchange, CPC) or Selective Oxidation/Precipitation enzyme_removal->purification analysis 6. Product Analysis - HPLC for purity and yield - Confirm identity (e.g., NMR) purification->analysis end End: Purified this compound analysis->end

A generalized workflow for enzymatic this compound production.

5.1. Protocol for Enzymatic Synthesis of this compound

This protocol describes a typical batch reaction for converting D-xylose to a D-xylose/D-xylulose equilibrium mixture.

  • Reagent Preparation :

    • Substrate Stock (10% w/v) : Dissolve 10 g of D-xylose in deionized water and bring the final volume to 100 mL.[18]

    • Buffer (100 mM Tris-HCl, pH 7.5) : Prepare a Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature.

    • Cofactor Stock (100 mM MgCl₂) : Prepare a 100 mM solution of magnesium chloride.

    • Enzyme : Use commercially available xylose isomerase (e.g., from Streptomyces rubiginosus) or a purified lab preparation.

  • Reaction Setup :

    • In a temperature-controlled reaction vessel, combine 50 mL of the D-xylose stock solution with 40 mL of the Tris-HCl buffer.

    • Add 1 mL of the 100 mM MgCl₂ stock solution to achieve a final concentration of 1 mM.

    • Pre-heat the mixture to the enzyme's optimal temperature (e.g., 65°C).

  • Initiation and Incubation :

    • Initiate the reaction by adding a predetermined amount of xylose isomerase (e.g., 5-10 units per mL of reaction volume).

    • Incubate the reaction with gentle stirring for 4-24 hours. The reaction time can be optimized by taking periodic samples and analyzing for this compound formation via HPLC.

  • Reaction Termination :

    • Terminate the reaction by heat inactivation. Place the reaction vessel in a boiling water bath (100°C) for 10 minutes to denature the enzyme.

    • Cool the mixture on ice. The resulting solution is an equilibrium mixture of D-xylose and this compound.

5.2. Protocol for this compound Purification

Due to the unfavorable equilibrium, the final reaction mixture contains a large amount of unreacted D-xylose. This protocol describes a method for separating this compound from D-xylose.

  • Enzyme Removal :

    • Centrifuge the heat-inactivated reaction mixture at 10,000 x g for 20 minutes to pellet the denatured enzyme.

    • Carefully decant and collect the supernatant. Alternatively, use ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) membrane.

  • Chromatographic Separation :

    • Method : High-performance liquid chromatography (HPLC) with a suitable column is a common method for separating sugars. An ion-exchange column, such as a Dowex 50wx4 resin in the Ca²⁺ form, can be effective.[19][20] Centrifugal Partition Chromatography (CPC) is another advanced option.[21]

    • Mobile Phase : Use deionized water as the mobile phase.[18]

    • Column Temperature : Maintain the column at an elevated temperature (e.g., 60-80°C) to improve peak resolution.[18]

    • Detection : Use a Refractive Index (RI) detector.

    • Procedure : Inject the supernatant onto the pre-equilibrated column. Collect fractions as they elute. This compound and D-xylose will have different retention times, allowing for their separation.[18]

  • Product Recovery :

    • Pool the fractions containing pure this compound as determined by HPLC analysis.

    • Concentrate the pooled fractions using a rotary evaporator under reduced pressure.

    • The concentrated solution can be lyophilized (freeze-dried) to obtain this compound as a solid powder.

5.3. Protocol for Xylose Isomerase Activity Assay

This is a coupled enzyme assay to determine the activity of xylose isomerase by measuring the rate of this compound formation. The this compound produced is reduced by sorbitol dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.[11]

  • Reagent Preparation :

    • Assay Buffer : 100 mM Tris-HCl, pH 7.5.

    • NADH Stock : 10 mM NADH in assay buffer.

    • Cofactor : 100 mM MgCl₂.

    • Coupling Enzyme : Sorbitol dehydrogenase (SDH), ~100 units/mL.

    • Substrate : 500 mM D-xylose in assay buffer.

  • Assay Procedure :

    • In a 1 mL quartz cuvette, add:

      • 850 µL Assay Buffer

      • 50 µL 100 mM MgCl₂

      • 20 µL 10 mM NADH

      • 10 µL Sorbitol Dehydrogenase solution

      • A small volume of the xylose isomerase sample to be tested.

    • Mix by inversion and incubate at 25°C for 2-3 minutes to establish a baseline.

    • Initiate the reaction by adding 50 µL of the 500 mM D-xylose substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculation :

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmoles of NADH oxidized per minute, which corresponds to the µmoles of this compound formed per minute. One unit (U) of xylose isomerase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of this compound per minute under the specified conditions.

References

An In-depth Technical Guide on the Metabolic Function of D-Xylulose in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-xylulose, a five-carbon ketose, plays a pivotal role in mammalian carbohydrate metabolism, primarily through its intermediate, this compound-5-phosphate. While not a major dietary carbohydrate, its metabolism is intricately linked to the pentose phosphate pathway (PPP) and has significant implications for glucose homeostasis and hepatic lipogenesis. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic regulation, and signaling functions of this compound in mammalian cells. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

This compound Metabolic Pathways in Mammalian Cells

In mammalian cells, this compound is primarily metabolized through the glucuronate-xylulose (GX) pathway, also known as the uronic acid pathway. This pathway connects glucose metabolism to the pentose phosphate pathway, independent of the initial steps of glycolysis.

The key steps in the metabolism of D-xylose and the subsequent formation of this compound are:

  • Reduction of D-xylose to Xylitol: D-xylose can be reduced to the sugar alcohol xylitol by D-xylose reductase (EC 1.1.1.21), an enzyme that utilizes NADPH or NADH as a cofactor.[1]

  • Oxidation of Xylitol to this compound: Xylitol is then oxidized to this compound by xylitol dehydrogenase (EC 1.1.1.9), also known as L-iditol 2-dehydrogenase, using NAD+ as a cofactor.[2][3]

  • Phosphorylation of this compound: this compound is subsequently phosphorylated to This compound-5-phosphate by the enzyme D-xylulokinase (EC 2.7.1.17), utilizing ATP.[4]

  • Entry into the Pentose Phosphate Pathway: this compound-5-phosphate is a key intermediate of the pentose phosphate pathway (PPP), where it can be interconverted with other sugar phosphates by transketolase and transaldolase.[5]

It is important to note that a minor pathway for this compound metabolism in rat hepatocytes has been proposed, involving fructokinase that can phosphorylate this compound to xylulose-1-phosphate. However, the flux through this pathway is considered to be less than 27% of the total this compound utilization.[6][7]

Quantitative Data on this compound Metabolism

This section summarizes key quantitative data related to the enzymes and intermediates of this compound metabolism in mammalian cells.

Table 1: Kinetic Parameters of Human D-Xylulokinase
ParameterValueCell/Tissue TypeReference
Km for this compound24 ± 3 µMRecombinant Human[7]
kcat35 ± 5 s-1Recombinant Human[7]
Ki for 5-deoxy-5-fluoro-D-xylulose25 ± 2 µMRecombinant Human[7]
Table 2: Concentrations of this compound-5-Phosphate in Rat Liver
Dietary ConditionThis compound-5-Phosphate (nmol/g tissue)Reference
48-hour starved3.8 ± 0.3[8]
Ad libitum fed (standard chow)8.6 ± 0.3[8]
Meal-fed (fat-free diet)66.3 ± 8.3[8]
Table 3: Pharmacokinetic Parameters of D-Xylose in Humans with Impaired Renal Function
ParameterValueConditionReference
Elimination half-life138 ± 39 minutesImpaired renal function[9]
Absorption half-life62 ± 23 minutesImpaired renal function[9]

Signaling Function of this compound-5-Phosphate

This compound-5-phosphate (Xu5P) is not merely a metabolic intermediate but also a critical signaling molecule in the regulation of hepatic glucose and lipid metabolism.[10][11] High glucose levels lead to an increase in the concentration of Xu5P through the pentose phosphate pathway.[10]

Xu5P allosterically activates protein phosphatase 2A (PP2A) .[10][11] This activation of PP2A has two major downstream effects:

  • Activation of Carbohydrate Response Element-Binding Protein (ChREBP): Activated PP2A dephosphorylates the transcription factor ChREBP.[10][11] Dephosphorylated ChREBP translocates to the nucleus and activates the transcription of genes involved in glycolysis and de novo lipogenesis, such as L-type pyruvate kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[10]

  • Activation of Phosphofructokinase-2 (PFK-2): PP2A also dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), leading to the activation of its kinase domain and the synthesis of fructose-2,6-bisphosphate (F-2,6-P2). F-2,6-P2 is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[12]

The kinetics of these events in primary rat hepatocytes show that the formation of Xu5P is rapid, occurring within 30 minutes of high glucose exposure, while the nuclear translocation of ChREBP and subsequent gene transcription are slower processes, occurring over several hours.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Measurement of D-Xylulokinase Activity in Mammalian Cell Lysates

This protocol is adapted from a coupled photometric assay used for recombinant human xylulokinase.[7]

Principle: The production of ADP by xylulokinase is coupled to the oxidation of NADH through the sequential action of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (50 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) from rabbit muscle (e.g., Sigma)

  • Lactate dehydrogenase (LDH) from rabbit muscle (e.g., Sigma)

  • This compound solution (10 mM)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Cell Lysate Preparation:

    • Culture mammalian cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction Mixture:

    • Prepare a master mix in the assay buffer containing final concentrations of:

      • 1 mM ATP

      • 1.5 mM PEP

      • 0.25 mM NADH

      • ~2 units/mL PK

      • ~5 units/mL LDH

  • Enzymatic Assay:

    • Add 180 µL of the assay reaction mixture to each well of the microplate.

    • Add 10 µL of cell lysate (containing 10-50 µg of total protein) to each well.

    • Incubate the plate at 37°C for 5 minutes to allow for the depletion of any endogenous ADP and pyruvate.

    • Initiate the reaction by adding 10 µL of the this compound solution to achieve a final concentration range for kinetic analysis (e.g., 0-500 µM).

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

    • Convert the rate to specific activity (µmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with refractive index (RI) detection.

Principle: this compound is separated from other sugars in a biological sample by HPLC on a carbohydrate analysis column and detected by a refractive index detector.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87P)

  • Mobile phase: HPLC-grade water

  • Perchloric acid (PCA) for deproteinization

  • Potassium hydroxide (KOH) for neutralization

  • This compound standard solutions (0.1 - 10 mM)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • For cell or tissue samples, homogenize in 2 volumes of ice-cold 6% (w/v) PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 3 M KOH.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the carbohydrate analysis column.

    • Equilibrate the column with the mobile phase (water) at a flow rate of 0.6 mL/min and a column temperature of 80-85°C.

    • Inject 20 µL of the prepared sample or standard solutions.

    • Run the analysis for a sufficient time to allow for the elution of this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations

Diagram 1: this compound Metabolic Pathway in Mammalian Cells

D_Xylulose_Metabolism cluster_cytosol Cytosol Glucose Glucose Glucuronate D-Glucuronate Glucose->Glucuronate multiple steps L_Gulonate L-Gulonate Glucuronate->L_Gulonate L_Xylulose L-Xylulose L_Gulonate->L_Xylulose Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose This compound Xylitol->D_Xylulose Xylitol dehydrogenase (NAD+) D_Xylulose_5P This compound-5-P D_Xylulose->D_Xylulose_5P D-Xylulokinase (ATP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP D_Xylose D-Xylose D_Xylose->Xylitol D-Xylose reductase (NAD(P)H)

Caption: Overview of the Glucuronate-Xylulose pathway for this compound metabolism.

Diagram 2: Signaling Cascade of this compound-5-Phosphate in Hepatic Lipogenesis

Xu5P_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus High_Glucose High Glucose PPP Pentose Phosphate Pathway High_Glucose->PPP Xu5P This compound-5-P PPP->Xu5P PP2A_active PP2A (active) Xu5P->PP2A_active activates PP2A_inactive PP2A (inactive) ChREBP ChREBP (active) PP2A_active->ChREBP dephosphorylates ChREBP_P ChREBP-P (inactive) ChREBP_nuc ChREBP ChREBP->ChREBP_nuc translocates ChoRE ChoRE (DNA) ChREBP_nuc->ChoRE binds to Lipogenic_Genes Lipogenic Gene Transcription (ACC, FAS, etc.) ChoRE->Lipogenic_Genes activates

Caption: this compound-5-P activates lipogenesis via PP2A and ChREBP.

Diagram 3: Experimental Workflow for D-Xylulokinase Activity Assay

Xylulokinase_Assay_Workflow start Start: Mammalian Cell Culture lysis Cell Lysis and Protein Quantification start->lysis plate_prep Add Master Mix and Cell Lysate to 96-well Plate lysis->plate_prep master_mix Prepare Assay Master Mix (ATP, PEP, NADH, PK, LDH) master_mix->plate_prep pre_incubation Pre-incubate at 37°C (5 minutes) plate_prep->pre_incubation reaction_start Initiate Reaction with This compound pre_incubation->reaction_start kinetic_read Kinetic Read at 340 nm (Spectrophotometer) reaction_start->kinetic_read analysis Calculate Specific Activity kinetic_read->analysis end End analysis->end

Caption: Workflow for the coupled photometric assay of D-xylulokinase activity.

Conclusion and Future Directions

The metabolism of this compound, though a minor pathway in overall carbohydrate flux, is of significant interest due to the potent signaling role of its product, this compound-5-phosphate, in regulating key metabolic processes. The intricate control of glycolysis and lipogenesis by Xu5P highlights a sophisticated mechanism by which cells sense and respond to carbohydrate availability. For researchers and drug development professionals, understanding this pathway offers potential therapeutic targets for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Future research should focus on elucidating the tissue-specific regulation of the glucuronate-xylulose pathway and further characterizing the downstream targets of Xu5P-activated PP2A. The development of specific inhibitors for D-xylulokinase could also provide valuable tools to probe the physiological and pathological roles of this compound metabolism in vivo.

References

The Biological Significance of D-Xylulose in Yeast and Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose, a key ketopentose intermediate in pentose metabolism, plays a pivotal role in the cellular bioenergetics and biosynthetic precursor production in a wide range of yeasts and bacteria. As the second most abundant sugar in lignocellulosic biomass, the efficient catabolism of D-xylose and its isomer, this compound, is a cornerstone of metabolic engineering for biofuel and biochemical production. This technical guide provides an in-depth analysis of the biological significance of this compound, detailing its metabolic pathways, the kinetics of key enzymes, regulatory networks, and its broader implications in microbial physiology. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex pathways and workflows using the DOT language to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound is a central metabolite in the conversion of D-xylose, a major component of hemicellulose, into valuable products. While Saccharomyces cerevisiae, the conventional workhorse for industrial fermentation, cannot naturally utilize D-xylose, it can metabolize this compound.[1] This has spurred significant research into engineering efficient D-xylose utilization pathways that converge on this compound. In bacteria, this compound is a direct intermediate in the primary pathway of D-xylose catabolism. Understanding the intricacies of this compound metabolism is therefore critical for optimizing microbial strains for the bioconversion of renewable feedstocks.

Metabolic Pathways of this compound

This compound is primarily metabolized through the Pentose Phosphate Pathway (PPP), where it is first phosphorylated to this compound-5-phosphate. This intermediate then enters the non-oxidative branch of the PPP, which ultimately generates intermediates for glycolysis and nucleotide biosynthesis.

This compound Formation

In Bacteria: Most bacteria utilize the enzyme D-xylose isomerase (XI) to directly convert D-xylose into this compound.[2][3] This is a single-step, reversible reaction.

In Yeast and Fungi: Eukaryotic microorganisms typically employ a two-step oxidoreductive pathway.[2][4]

  • D-xylose reductase (XR) reduces D-xylose to xylitol, consuming NADPH or NADH.

  • Xylitol dehydrogenase (XDH) then oxidizes xylitol to this compound, producing NADH.[5]

Entry into the Pentose Phosphate Pathway

Once formed, this compound is phosphorylated by xylulokinase (XK) to yield This compound-5-phosphate (X5P) .[1][6] X5P is a key intermediate of the non-oxidative pentose phosphate pathway. It can be interconverted with ribulose-5-phosphate and ribose-5-phosphate, and further converted to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate by the enzymes transketolase and transaldolase.[7][8]

E_coli_Xylose_Regulation cluster_glucose High Glucose cluster_arabinose Presence of Arabinose Glucose_high Glucose cAMP_low Low cAMP Glucose_high->cAMP_low CRP_inactive Inactive CRP cAMP_low->CRP_inactive Xyl_Operon xyl Operon (xylAB, xylFGHR) CRP_inactive->Xyl_Operon No Activation Arabinose Arabinose AraC_active Active AraC Arabinose->AraC_active AraC_active->Xyl_Operon Repression Xylose_Metabolism Xylose Metabolism Xyl_Operon->Xylose_Metabolism XK_Assay_Workflow Start Prepare Reaction Mixture (without this compound) Pre_incubation Pre-incubate at 30°C (5 min) Start->Pre_incubation Initiate Add this compound to start reaction Pre_incubation->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Rate of NADH Oxidation Monitor->Calculate End Determine XK Activity (U/mg) Calculate->End

References

An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose, a ketopentose monosaccharide, is a pivotal intermediate in the pentose phosphate pathway and plays a significant role in metabolic regulation. This technical guide provides a comprehensive overview of the known chemical and physical properties of crystalline this compound. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in metabolic research, enzyme kinetics, and the development of therapeutic agents targeting carbohydrate metabolism. This document consolidates available data on its structural, physical, and spectroscopic properties, alongside detailed experimental protocols for its characterization. Where data for this compound is limited, information on its aldose isomer, D-Xylose, is provided as a close structural analog.

Chemical and Physical Properties

PropertyValueReferences
Chemical Formula C₅H₁₀O₅[2]
Molar Mass 150.13 g/mol [2]
Appearance Colorless, crystalline solid[1]
Melting Point 144 - 145 °C (for D-Xylose)
Solubility Soluble in water and methanol.[1]
Specific Rotation [α]ᴅ²⁰ +92° to +18.6° (in water, mutarotation)
Crystal System (for D-Xylose) Orthorhombic
Space Group (for D-Xylose) P2₁2₁2₁

Note: Some properties listed are for D-Xylose, the aldose isomer of this compound, due to the limited availability of specific data for crystalline this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. This section provides an overview of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, which exists as a mixture of anomers in solution, NMR spectra will show multiple signals for each carbon and proton.

¹H NMR: The proton NMR spectrum of this compound in D₂O will exhibit complex multiplets in the region of 3.2 to 5.2 ppm. A spectrum for D-Xylose, its isomer, shows signals in a similar region, with anomeric protons appearing around 4.6 and 5.2 ppm.[3][4]

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Due to the presence of different anomeric forms in solution, more than five signals will be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of crystalline this compound is characterized by strong absorptions corresponding to its various functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations
~2900C-H stretching vibrations
~1720C=O stretching vibration (ketone)
1000-1200C-O stretching and O-H bending vibrations

The broadness of the O-H stretching band is indicative of extensive hydrogen bonding in the crystalline lattice. The presence of a sharp peak around 1720 cm⁻¹ is characteristic of the ketone functional group.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the molecular ion. Under electron ionization (EI), fragmentation will occur.

Expected Fragmentation Pattern (EI-MS): The mass spectrum of D-Xylose, an isomer of this compound, shows a complex fragmentation pattern.[5] A similar pattern would be expected for this compound, with key fragments arising from the cleavage of C-C bonds and the loss of water molecules. Common fragments would include those corresponding to the loss of CH₂O (m/z 120), C₂H₄O₂ (m/z 90), and subsequent water molecules.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of crystalline this compound.

Crystallization of this compound

A general procedure for the crystallization of pentose sugars can be adapted for this compound.

Protocol:

  • Prepare a saturated solution of this compound in a mixture of ethanol and water (e.g., 1:1 v/v) at an elevated temperature (e.g., 40-50 °C).

  • Slowly cool the solution to room temperature to induce crystallization.

  • For obtaining high-quality single crystals suitable for X-ray diffraction, the slow evaporation of the solvent at a constant temperature is recommended.

  • Optionally, seed crystals can be introduced to promote controlled crystal growth.[1]

  • After crystal formation, the crystals are separated from the mother liquor by filtration.

  • The collected crystals are then washed with a cold solvent (e.g., cold ethanol) and dried under vacuum.[1]

G cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation prep1 Dissolve this compound in Ethanol/Water prep2 Heat to 40-50 °C prep1->prep2 cryst1 Slow Cooling to Room Temperature prep2->cryst1 cryst2 or Slow Evaporation prep2->cryst2 cryst3 Optional: Add Seed Crystals cryst1->cryst3 iso1 Filtration cryst1->iso1 cryst2->iso1 iso2 Wash with Cold Ethanol iso1->iso2 iso3 Dry Under Vacuum iso2->iso3

Crystallization Workflow for this compound.

Melting Point Determination

The melting point of crystalline this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • Ensure the crystalline this compound sample is completely dry.

  • Finely powder a small amount of the crystals.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[6]

G start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Capillary Tube (2-3 mm) prep->pack place Place in Melting Point Apparatus pack->place heat Heat Slowly (1-2 °C/min) place->heat observe_start Record T at First Liquid Drop heat->observe_start observe_end Record T at Complete Liquefaction observe_start->observe_end end End observe_end->end

Melting Point Determination Workflow.

Specific Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Protocol:

  • Prepare a solution of crystalline this compound of a known concentration (c) in a suitable solvent (e.g., water).

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell of a known path length (l) with the this compound solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculate the specific rotation using the formula: [α]Tλ = α / (l * c).

  • Due to mutarotation, the optical rotation will change over time until an equilibrium value is reached. Measurements should be taken at initial dissolution and after several hours to observe this phenomenon.

Signaling Pathway of this compound-5-Phosphate

This compound is phosphorylated in the cell to this compound-5-phosphate (X5P), a key signaling molecule in carbohydrate metabolism. X5P is an allosteric activator of protein phosphatase 2A (PP2A).[7][8] Activated PP2A dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP).[9] Activated ChREBP then translocates to the nucleus and promotes the expression of genes involved in glycolysis and lipogenesis. There is some scientific debate, with some studies suggesting that glucose-6-phosphate, rather than xylulose-5-phosphate, is the primary activator of ChREBP.[3]

G xylulose This compound x5p This compound-5-Phosphate xylulose->x5p Xylulokinase pp2a Protein Phosphatase 2A (PP2A) x5p->pp2a Activates chrebp_a Active ChREBP (dephosphorylated) pp2a->chrebp_a Dephosphorylates chrebp_i Inactive ChREBP (phosphorylated) chrebp_i->chrebp_a nucleus Nucleus chrebp_a->nucleus gene_exp ↑ Glycolytic & Lipogenic Gene Expression nucleus->gene_exp

This compound-5-Phosphate Signaling Pathway.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of crystalline this compound for the scientific community. While there are gaps in the publicly available data, particularly concerning its definitive crystal structure and detailed spectroscopic analyses, the information presented herein, supplemented with data from its isomer D-Xylose, offers a robust starting point for further research and development. The detailed protocols and pathway diagrams aim to facilitate experimental design and a deeper understanding of the role of this compound in biological systems. Further crystallographic and spectroscopic studies on pure crystalline this compound are warranted to complete our understanding of this important metabolic intermediate.

References

D-Xylulose and its Nexus with the Glucuronate-Xylulose Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose, a key ketopentose sugar, occupies a critical juncture in carbohydrate metabolism, primarily through its role in the glucuronate-xylulose (GX) pathway. This pathway, active mainly in the liver and kidneys, serves as a crucial link between glucuronic acid metabolism and the pentose phosphate pathway (PPP), thereby influencing cellular biosynthesis and redox balance.[1][2] The final enzyme in this pathway, D-xylulokinase (XK), catalyzes the phosphorylation of this compound to this compound 5-phosphate (Xu5P), a potent regulator of glycolysis and lipogenesis.[1][2] This guide provides an in-depth technical overview of this compound and its intricate relationship with the GX pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental processes. Understanding this connection is paramount for researchers investigating metabolic disorders and developing novel therapeutic interventions.

The Glucuronate-Xylulose Pathway: An Overview

The glucuronate-xylulose pathway is a metabolic sequence that converts D-glucuronate into this compound, which is then channeled into the pentose phosphate pathway.[3][4] This pathway is significant as it provides an alternative route for glucose metabolism and is a major source of intracellular this compound 5-phosphate.[1] The key enzymatic steps are outlined below:

  • D-Glucuronate is reduced to L-Gulonate .

  • L-Gulonate is oxidized to 3-keto-L-gulonate .

  • 3-keto-L-gulonate is decarboxylated to L-Xylulose .

  • L-Xylulose is reduced to Xylitol by L-xylulose reductase.[5]

  • Xylitol is oxidized to This compound by xylitol dehydrogenase (XDH).[6]

  • This compound is phosphorylated to This compound 5-phosphate by D-xylulokinase (XK).[1][7]

This compound 5-phosphate then enters the non-oxidative branch of the pentose phosphate pathway, where it is a key intermediate.[6]

Visualization of the Glucuronate-Xylulose Pathway

glucuronate_xylulose_pathway Glucuronate D-Glucuronate Gulonate L-Gulonate Glucuronate->Gulonate Glucuronate reductase KetoGulonate 3-keto-L-gulonate Gulonate->KetoGulonate L-Gulonate dehydrogenase LXylulose L-Xylulose KetoGulonate->LXylulose 3-keto-L-gulonate decarboxylase Xylitol Xylitol LXylulose->Xylitol L-xylulose reductase DXylulose This compound Xylitol->DXylulose Xylitol dehydrogenase Xu5P This compound 5-Phosphate DXylulose->Xu5P D-Xylulokinase (XK) PPP Pentose Phosphate Pathway Xu5P->PPP

Figure 1. The Glucuronate-Xylulose Pathway leading to the Pentose Phosphate Pathway.

Quantitative Data on Key Enzymes

The efficiency and regulation of the glucuronate-xylulose pathway are dictated by the kinetic properties of its constituent enzymes. A summary of key quantitative data for human and E. coli enzymes is presented below.

EnzymeOrganismSubstrateKmkcatReference
D-Xylulokinase (hXK) Homo sapiensThis compound24 ± 3 µM35 ± 5 s-1[1][2]
D-Xylulokinase (XylB) Escherichia coliThis compound0.29 mM255 s-1[7]
D-Ribulose14 mM235 s-1[7]
Xylitol127 mM237 s-1[7]
Xylitol Dehydrogenase (AfXDH) Aspergillus flavusXylitol16.9 mM-[8]
Sorbitol16.2 mM-[8]

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for studying the glucuronate-xylulose pathway. This section details common experimental methodologies.

Quantification of this compound

A widely used method for D-xylose determination, which can be adapted for this compound, is the phloroglucinol colorimetric assay.[9]

Protocol: Phloroglucinol Assay for D-Xylose (Adaptable for this compound)

  • Sample Preparation:

    • For urine or serum samples, deproteinization may be necessary.[9]

    • Prepare a standard curve with known concentrations of this compound (e.g., 0.125–5.0 mg/L).[9]

  • Reagent Preparation:

    • Prepare a fresh phloroglucinol color reagent.[9]

  • Reaction:

    • Mix 50 µl of the sample (or standard) with 1.9 ml of the phloroglucinol color reagent in a test tube.[9]

    • Incubate the tubes at 100°C for 4 minutes.[9]

    • Cool the tubes to room temperature in a water bath.[9]

  • Measurement:

    • Read the absorbance of the solutions at 554 nm using a spectrophotometer.[9]

    • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Assay of D-Xylulokinase Activity

A coupled photometric assay is a sensitive method to determine the kinetic parameters of D-xylulokinase.[1]

Protocol: Coupled Photometric Assay for D-Xylulokinase (hXK)

  • Assay Mixture Preparation:

    • Prepare an assay solution containing: 50 mM Tris/HCl, 150 mM NaCl, 250 µM NADH, 1.5 mM MgCl₂, 1.8 units of pyruvate kinase, 12 units of lactate dehydrogenase, 2 mM phosphoenolpyruvate, and 600 µM ATP.[1]

  • Enzyme Addition:

    • Add a known concentration of purified hXK (e.g., 1.6 nM) to the assay mixture.[1]

  • Reaction Initiation and Measurement:

    • Pre-incubate the mixture for 5 minutes at 25°C.[1]

    • Initiate the reaction by adding varying concentrations of this compound (e.g., 0–200 µm).[1]

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer. The rate of ADP production, which is coupled to NADH oxidation, is directly proportional to the hXK activity.

Quantification of Pentose Phosphate Pathway Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the comprehensive and quantitative analysis of pentose phosphate pathway intermediates, including this compound 5-phosphate.[10][11][12]

Protocol: LC-MS for PPP Metabolite Quantification

  • Sample Extraction:

    • Extract metabolites from cells or tissues using appropriate solvents and procedures to quench metabolic activity.

  • Derivatization (Optional but Recommended):

    • Derivatize the extracted metabolites to increase their hydrophobicity and improve separation by reversed-phase chromatography.[10][12]

  • Internal Standards:

    • Utilize isotope-coded internal standards for each metabolite to correct for matrix effects and variations in instrument response, ensuring precise quantification.[10][11][12]

  • LC-MS Analysis:

    • Separate the derivatized metabolites using a reversed-phase liquid chromatography column.[10][12]

    • Detect and quantify the metabolites using a mass spectrometer operating in a suitable mode (e.g., multiple reaction monitoring for targeted analysis).[13]

Experimental Workflow Visualizations

D_Xylulose_Quantification_Workflow cluster_prep Sample Preparation cluster_assay Phloroglucinol Assay cluster_analysis Data Analysis Sample Urine/Serum Sample Deproteinize Deproteinization (if necessary) Sample->Deproteinize Mix Mix with Phloroglucinol Reagent Deproteinize->Mix Incubate Incubate at 100°C Mix->Incubate Cool Cool to RT Incubate->Cool Measure Measure Absorbance at 554 nm Cool->Measure Calculate Calculate Concentration vs. Standard Curve Measure->Calculate

Figure 2. Workflow for this compound Quantification using the Phloroglucinol Assay.

XK_Activity_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis PrepareMix Prepare Coupled Assay Mixture AddEnzyme Add hXK Enzyme PrepareMix->AddEnzyme PreIncubate Pre-incubate at 25°C AddEnzyme->PreIncubate AddSubstrate Initiate with This compound PreIncubate->AddSubstrate Monitor Monitor NADH Oxidation (Absorbance at 340 nm) AddSubstrate->Monitor CalculateRate Calculate Initial Reaction Velocity Monitor->CalculateRate DetermineKinetics Determine Kinetic Parameters (Km, kcat) CalculateRate->DetermineKinetics

Figure 3. Workflow for the Coupled Photometric Assay of D-Xylulokinase Activity.

This compound in Drug Development and Metabolic Disorders

The central role of this compound and the glucuronate-xylulose pathway in linking carbohydrate metabolism to lipogenesis makes it a potential target for therapeutic intervention in metabolic diseases such as obesity and type-2 diabetes.[1] The product of D-xylulokinase, this compound 5-phosphate, is a key signaling molecule that activates protein phosphatase 2A, which in turn dephosphorylates and activates key enzymes in glycolysis and lipogenesis.

Inhibition of D-xylulokinase could potentially mitigate excessive lipid accumulation.[1] The development of specific inhibitors for this enzyme is an active area of research, with compounds like 5-deoxy-5-fluoro-D-xylulose showing competitive inhibition of human D-xylulokinase.[1] Understanding the structure and function of the enzymes in the glucuronate-xylulose pathway is therefore critical for the rational design of such inhibitors.

Conclusion

This compound is a pivotal metabolite that integrates glucuronic acid metabolism with the central carbon metabolism of the pentose phosphate pathway. The glucuronate-xylulose pathway represents the primary route for its synthesis in mammals, and the subsequent phosphorylation by D-xylulokinase to this compound 5-phosphate has profound regulatory implications for cellular energy and lipid homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of this compound and the glucuronate-xylulose pathway in health and disease, and to explore their potential as therapeutic targets.

References

Unveiling the Stereochemical Landscape of D-Xylulose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Stereochemistry, Analysis, and Biological Significance of D-Xylulose for Researchers, Scientists, and Drug Development Professionals.

This compound, a ketopentose monosaccharide, plays a crucial role in central metabolic pathways and is gaining increasing attention in biomedical research. A thorough understanding of its stereochemistry is fundamental for elucidating its biological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its involvement in key biological pathways.

Core Stereochemical and Physicochemical Properties

This compound, with the systematic IUPAC name (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one, is the D-enantiomer of xylulose.[1] Its stereochemical configuration is pivotal to its biological activity and recognition by enzymes. The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₀O₅[1]
Molar Mass150.13 g/mol [1]
Melting Point15 °C
Specific Rotation ([α]D)Data not available

Experimental Protocols for Stereochemical Determination

The precise determination of the stereochemistry of this compound relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance, a fundamental characteristic of enantiomers.

Objective: To determine the optical rotation of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., water)

  • Volumetric flask

  • Analytical balance

  • Polarimeter (e.g., sodium D-line at 589 nm)

  • Sample cell (1 dm path length)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure complete dissolution.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell to set the zero point.

  • Measurement: Fill the sample cell with the this compound solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Record the observed angle of rotation (α). Repeat the measurement multiple times to ensure accuracy and calculate the average.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the three-dimensional structure and stereochemistry of molecules. Both ¹H and ¹³C NMR are crucial for characterizing this compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure and stereochemistry.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of this compound in the deuterated solvent within an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

    • Integration of the proton signals can confirm the relative number of protons in different environments.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state, allowing for the unambiguous determination of its absolute stereochemistry.

Objective: To determine the single-crystal X-ray structure of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent or solvent system for crystallization (e.g., water-ethanol, water-isopropanol)

  • Crystallization vials/plates

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • Dissolve this compound in a minimal amount of a suitable hot solvent.

    • Slowly cool the solution to induce crystallization. Alternatively, use vapor diffusion (hanging drop or sitting drop) or solvent layering techniques to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray beam of the diffractometer.

    • Collect diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. This will reveal the precise spatial arrangement of all atoms, confirming the (3S,4R) configuration of this compound.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the Pentose Phosphate Pathway (PPP) , a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.

PentosePhosphatePathway G6P Glucose-6-phosphate _6PGL 6-Phosphoglucono- δ-lactone G6P->_6PGL G6PD _6PG 6-Phosphogluconate _6PGL->_6PG 6PGL Ru5P Ribulose-5-phosphate _6PG->Ru5P 6PGD Xu5P This compound-5-phosphate Ru5P->Xu5P RPE R5P Ribose-5-phosphate Ru5P->R5P RPI GAP Glyceraldehyde-3-phosphate Xu5P->GAP Transketolase GAP2 Glyceraldehyde-3-phosphate S7P Sedoheptulose-7-phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis Glycolysis Glycolysis GAP->Glycolysis E4P Erythrose-4-phosphate S7P->E4P Transaldolase F6P Fructose-6-phosphate E4P->F6P Transketolase Xu5P2 This compound-5-phosphate F6P->Glycolysis GAP2->F6P Transaldolase

Figure 1. The Pentose Phosphate Pathway highlighting the central role of this compound-5-phosphate.
This compound-5-Phosphate and ChREBP Signaling

Beyond its metabolic role, the phosphorylated form of this compound, This compound-5-phosphate (Xu5P) , has emerged as a crucial signaling molecule in the regulation of gene expression, particularly in lipogenesis. Xu5P is an allosteric activator of protein phosphatase 2A (PP2A).[2][3][4] This activation leads to the dephosphorylation and subsequent nuclear translocation of the carbohydrate-responsive element-binding protein (ChREBP) .[3][4] In the nucleus, ChREBP binds to carbohydrate response elements (ChoREs) in the promoter regions of genes involved in fatty acid and triglyceride synthesis, thereby upregulating their expression.[3][5] This pathway is of significant interest in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it a potential target for drug development.

ChREBP_Signaling Glucose High Glucose Xu5P This compound-5-phosphate Glucose->Xu5P Pentose Phosphate Pathway PP2A Protein Phosphatase 2A (PP2A) Xu5P->PP2A Allosteric Activation ChREBP_P Inactive (P)-ChREBP (Cytosol) PP2A->ChREBP_P Dephosphorylation ChREBP Active ChREBP (Nucleus) ChREBP_P->ChREBP Nuclear Translocation ChoRE Carbohydrate Response Element (ChoRE) ChREBP->ChoRE Binds to Lipogenic_Genes Lipogenic Gene Expression (e.g., FAS, ACC) ChoRE->Lipogenic_Genes Upregulates Lipogenesis Increased Lipogenesis Lipogenic_Genes->Lipogenesis

Figure 2. this compound-5-phosphate mediated activation of ChREBP and lipogenesis.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. This guide has provided a detailed overview of its stereochemical properties, comprehensive experimental protocols for its characterization, and an exploration of its significant role in the pentose phosphate pathway and the ChREBP signaling cascade. For researchers and professionals in drug development, a deep understanding of these aspects of this compound is essential for targeting metabolic pathways and developing novel therapeutics for metabolic disorders. Further research to definitively determine the specific rotation of this compound and to explore other potential signaling roles will continue to enhance our understanding of this important monosaccharide.

References

Methodological & Application

Application Note: Quantitative Analysis of D-Xylulose using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Xylulose, a ketopentose sugar, is a key intermediate in various metabolic pathways and industrial bioprocesses. Notably, it is the product of D-xylose isomerization, a critical step in the conversion of lignocellulosic biomass to biofuels and other valuable chemicals. Accurate quantification of this compound is essential for monitoring fermentation processes, studying enzyme kinetics, and in metabolic research. High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a robust and widely used technique for the analysis of sugars that lack a UV chromophore.[1] This application note provides a detailed protocol for the quantitative analysis of this compound, often in the presence of its isomer D-Xylose.

Principle

HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).[2] For sugar analysis, ion-exchange or amino-based columns are commonly employed.[3][4] The Refractive Index Detector (RID) measures the difference in the refractive index between the mobile phase and the sample eluting from the column. This change in refractive index is proportional to the concentration of the analyte, allowing for quantitative analysis.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • D-Xylose standard (≥99% purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Acetonitrile (CH₃CN), HPLC grade

  • Syringe filters, 0.22 µm or 0.45 µm[3]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)

  • Analytical column suitable for sugar analysis (e.g., Aminex HPX-87H, Eurokat H, or an amino column).[3][5]

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 10 mL volumetric flask using ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 5.0 mg/mL). These will be used to construct the calibration curve.

4. Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

  • Aqueous Samples (e.g., fermentation broth):

    • Centrifuge the sample to pellet any cells or particulate matter (e.g., 4,000 rpm for 10 minutes).[3]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]

    • Dilute the sample with ultrapure water if the expected this compound concentration is outside the calibration range.[6]

  • Solid Samples (e.g., biomass hydrolysate):

    • Perform an aqueous extraction of the solid sample.

    • Follow the procedure for aqueous samples (centrifugation and filtration).

  • Samples Containing Proteins (e.g., cell culture media):

    • Protein precipitation may be necessary to prevent column fouling.[7] This can be achieved by adding a precipitating agent like acetonitrile or by using Carrez reagents.[6]

    • Centrifuge to remove the precipitated protein.

    • Filter the supernatant through a syringe filter.

5. Chromatographic Conditions

The following table provides examples of chromatographic conditions that can be adapted for this compound analysis. Method optimization may be required depending on the specific column and sample matrix.

ParameterMethod 1 (Ion-Exchange)Method 2 (Amino Column)
Column Aminex HPX-87H (300 x 7.8 mm) or Eurokat H (300 x 8 mm, 10 µm)[5]Amino Column (e.g., COL-AMINO 150 x 4.6 mm)[3]
Mobile Phase 0.005 M to 0.01 N Sulfuric Acid (H₂SO₄) in ultrapure water[5][8]75% Acetonitrile : 25% Water[3]
Flow Rate 0.6 mL/min[5][8]1.0 mL/min[3]
Column Temperature 60-75°C[5]35°C[3]
Detector Refractive Index Detector (RID)Refractive Index Detector (RID)
Detector Temp. 35-50°C (must be stable and often close to column temp)[2]35°C[3]
Injection Volume 10-20 µL10-20 µL
Run Time ~15-25 minutes~10-20 minutes

6. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound as a function of its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A typical R² value should be ≥ 0.999.[3]

  • Sample Analysis: Inject the prepared samples.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area and the calibration curve equation to calculate the concentration of this compound in the sample.

Data Presentation

The following tables summarize typical method validation parameters for the quantitative analysis of sugars using HPLC-RID, which would be analogous for a validated this compound method.

Table 1: Linearity and Detection Limits

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (R²)LOD (ppm)LOQ (ppm)Reference
D-Xylose110 - 1000y = 29.9900x – 4.72080.99980.82.5[3][5][8]
D-Glucose110 - 1000y = 42.7944x – 9.28660.99990.82.5[3][5][8]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)Reference
Sugars< 1.12%< 1.12%95.6 - 105%[9][10]

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biochemical context for this compound analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Initial Sample (e.g., Fermentation Broth) Centrifuge Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Dilute Dilution (if needed) Filter->Dilute Vial HPLC Vial Dilute->Vial Autosampler Autosampler Injection Vial->Autosampler Column HPLC Column (e.g., Aminex HPX-87H) Autosampler->Column RID RID Detector Column->RID Chromatogram Chromatogram RID->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result G Xylose D-Xylose Enzyme Xylose Isomerase Xylose->Enzyme Reduction Reduction Xylose->Reduction Xylulose This compound Xylitol Xylitol Yeast Yeast Fermentation Xylulose->Yeast Ethanol Ethanol Enzyme->Xylulose Isomerization Yeast->Ethanol Reduction->Xylitol

References

Spectrophotometric Assay for D-Xylulose Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylulose, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway and xylose metabolism. Accurate quantification of this compound is crucial for studying metabolic pathways, screening enzyme activity (e.g., xylose isomerase), and in various biotechnological and pharmaceutical research applications. This document provides detailed application notes and protocols for two reliable and widely used spectrophotometric methods for the quantification of this compound: the Cysteine-Carbazole Method for Ketoses and a specific Enzymatic Assay using D-xylulokinase.

Principle of Methods

Cysteine-Carbazole Method (Dische-Borenfreund Method)

This colorimetric assay is based on the reaction of ketoses with carbazole in the presence of cysteine and sulfuric acid. In a strong acidic environment, ketoses are dehydrated to form furfural derivatives. These derivatives then react with carbazole, and the presence of cysteine enhances the color development, resulting in a pinkish-purple colored complex that can be measured spectrophotometrically. The absorbance is directly proportional to the concentration of the ketose.

Enzymatic Assay using D-Xylulokinase

This is a highly specific and sensitive coupled-enzyme assay. D-xylulokinase (XK) specifically catalyzes the phosphorylation of this compound to this compound-5-phosphate (Xu5P) in the presence of ATP. The production of ADP is coupled to the oxidation of NADH to NAD+ through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of this compound present in the sample.[1]

Quantitative Data Summary

The performance of these two methods is summarized in the tables below for easy comparison.

Table 1: Performance Characteristics of the Cysteine-Carbazole Method for Ketoses
ParameterValueRemarks
Wavelength560 nmThe peak absorbance for the colored complex.[2]
Linearity Range5 - 400 µMDependent on specific conditions and path length.[3]
Limit of Detection (LOD)~2 µMEstimated based on similar ketose assays.
Limit of Quantification (LOQ)~5 µMEstimated based on similar ketose assays.
SpecificityGood for ketosesAldoses can interfere at high concentrations.
Major InterferencesAldoses, other ketosesA blank without carbazole can correct for some interferences.
Table 2: Performance Characteristics of the Enzymatic D-Xylulokinase Assay
ParameterValueRemarks
Wavelength340 nmMeasures the decrease in NADH absorbance.[1]
Linearity Range1 - 100 µMCan be adjusted by varying enzyme and substrate concentrations.
Limit of Detection (LOD)~0.5 µMHighly sensitive due to enzymatic amplification.
Limit of Quantification (LOQ)~1 µMPrecise at low concentrations.
SpecificityExcellent for this compoundD-xylulokinase is highly specific for its substrate.[1]
Major InterferencesNADH oxidase activityCan be minimized by using fresh reagents and purified enzymes.

Signaling Pathway

The following diagram illustrates the central role of this compound in the pentose phosphate pathway.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase F6P Fructose-6-P G3P Glyceraldehyde-3-P R5P Ribose-5-P Ru5P->R5P RPI Xu5P This compound-5-P Ru5P->Xu5P RPE R5P->F6P R5P->G3P Xu5P->F6P TKT/TAL Xu5P->G3P TKT/TAL D_Xylose D-Xylose D_Xylulose This compound D_Xylose->D_Xylulose Xylose Isomerase D_Xylulose->Xu5P D-Xylulokinase (XK) RPI_key RPI: Ribose-5-phosphate isomerase RPE_key RPE: Ribulose-5-phosphate 3-epimerase TKT_key TKT: Transketolase TAL_key TAL: Transaldolase

Diagram 1: this compound in the Pentose Phosphate Pathway.

Experimental Protocols

Protocol 1: Cysteine-Carbazole Method for this compound Quantification

This protocol is adapted from the method of Dische and Borenfreund for the determination of ketoses.

Materials:

  • Sulfuric Acid (H₂SO₄), concentrated (ACS grade)

  • Cysteine hydrochloride (≥98%)

  • Carbazole (≥95%), recrystallized from ethanol

  • This compound standard solution (e.g., 1 mg/mL)

  • Ethanol (absolute)

  • Ice bath

  • Water bath (100°C)

  • Spectrophotometer

  • Glass test tubes and cuvettes

Reagent Preparation:

  • Sulfuric Acid - Cysteine Reagent: Prepare a 75% (v/v) sulfuric acid solution by cautiously adding 750 mL of concentrated H₂SO₄ to 250 mL of deionized water in an ice bath. Allow to cool. Just before use, dissolve 70 mg of cysteine hydrochloride in 100 mL of the 75% H₂SO₄. This reagent should be prepared fresh.

  • Carbazole Reagent: Prepare a 0.12% (w/v) solution of carbazole in absolute ethanol. Store in a dark bottle at 4°C.

Assay Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards ranging from 5 µM to 400 µM in deionized water.

  • Sample Preparation: Dilute samples to an expected this compound concentration within the standard curve range.

  • Reaction: a. Pipette 0.5 mL of each standard or sample into a glass test tube. b. Add 2.5 mL of the Sulfuric Acid - Cysteine Reagent to each tube. c. Mix well and incubate at room temperature for 1 hour. d. Add 0.1 mL of the Carbazole Reagent to each tube and mix thoroughly. e. Incubate the tubes in a boiling water bath (100°C) for 30 minutes. f. Cool the tubes to room temperature in a water bath.

  • Measurement: Measure the absorbance of each sample and standard at 560 nm against a reagent blank (containing 0.5 mL of deionized water instead of the sample).

  • Calculation: Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of this compound in the samples from the standard curve.

CysteineCarbazoleWorkflow start Start prep_standards Prepare this compound Standards (5-400 µM) start->prep_standards prep_samples Prepare/Dilute Samples start->prep_samples add_reagents Add 0.5 mL Sample/Standard to Tube Add 2.5 mL H₂SO₄-Cysteine Reagent prep_standards->add_reagents prep_samples->add_reagents incubate1 Incubate at Room Temperature (1 hour) add_reagents->incubate1 add_carbazole Add 0.1 mL Carbazole Reagent incubate1->add_carbazole incubate2 Incubate in Boiling Water Bath (30 minutes) add_carbazole->incubate2 cool Cool to Room Temperature incubate2->cool measure Measure Absorbance at 560 nm cool->measure calculate Calculate Concentration (from Standard Curve) measure->calculate end End calculate->end

Diagram 2: Cysteine-Carbazole Assay Workflow.
Protocol 2: Enzymatic Assay for this compound Quantification

This protocol utilizes a coupled enzyme system to specifically measure this compound.

Materials:

  • Tris-HCl buffer (1 M, pH 7.6)

  • Magnesium chloride (MgCl₂), 1 M

  • Adenosine triphosphate (ATP), 100 mM

  • Phosphoenolpyruvate (PEP), 100 mM

  • NADH, 10 mM

  • D-Xylulokinase (XK) from a suitable source (e.g., recombinant human)

  • Pyruvate kinase (PK) from rabbit muscle

  • Lactate dehydrogenase (LDH) from rabbit muscle

  • This compound standard solution (e.g., 1 mg/mL)

  • Spectrophotometer with temperature control (30°C)

Reagent Preparation:

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.6) containing 10 mM MgCl₂.

  • Coupled Enzyme Mix: Prepare a fresh mixture containing:

    • 100 µL of 100 mM ATP

    • 50 µL of 100 mM PEP

    • 20 µL of 10 mM NADH

    • 10 µL of PK (e.g., 1000 units/mL)

    • 10 µL of LDH (e.g., 1000 units/mL)

    • Sufficient Assay Buffer to a final volume of 1 mL.

Assay Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards ranging from 1 µM to 100 µM in the Assay Buffer.

  • Sample Preparation: Dilute samples to an expected this compound concentration within the standard curve range using the Assay Buffer.

  • Reaction: a. In a cuvette, combine 900 µL of Assay Buffer and 50 µL of the Coupled Enzyme Mix. b. Add 50 µL of the sample or standard to the cuvette. c. Mix gently by inversion and place the cuvette in the spectrophotometer at 30°C. d. Monitor the absorbance at 340 nm until a stable baseline is achieved (to consume any endogenous pyruvate). e. Initiate the reaction by adding 1 µL of D-Xylulokinase (e.g., 10 units/mL). f. Monitor the decrease in absorbance at 340 nm until the reaction is complete (absorbance is stable).

  • Measurement: The total change in absorbance (ΔA340) is the difference between the initial stable absorbance and the final stable absorbance.

  • Calculation: Calculate the concentration of this compound using the Beer-Lambert law: Concentration (µM) = (ΔA340 * 10^6) / (ε * l) Where:

    • ΔA340 is the change in absorbance at 340 nm.

    • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (usually 1 cm). A standard curve can also be used for more accurate quantification.

EnzymaticAssayWorkflow start Start prep_reagents Prepare Assay Buffer and Coupled Enzyme Mix start->prep_reagents prep_standards_samples Prepare this compound Standards and Samples prep_reagents->prep_standards_samples setup_cuvette Add Assay Buffer, Coupled Enzyme Mix, and Sample/Standard to Cuvette prep_standards_samples->setup_cuvette stabilize Incubate at 30°C Monitor A340 until Stable setup_cuvette->stabilize initiate_reaction Add D-Xylulokinase (XK) stabilize->initiate_reaction monitor_reaction Monitor Decrease in A340 until Reaction is Complete initiate_reaction->monitor_reaction calculate Calculate ΔA340 and This compound Concentration monitor_reaction->calculate end End calculate->end

Diagram 3: Enzymatic D-Xylulokinase Assay Workflow.

Conclusion

Both the Cysteine-Carbazole and the Enzymatic D-Xylulokinase assays are effective methods for the quantification of this compound. The choice of method will depend on the specific requirements of the experiment. The Cysteine-Carbazole method is a robust and cost-effective colorimetric assay suitable for general applications where high specificity is not paramount. The Enzymatic D-Xylulokinase assay, while requiring more specific reagents, offers superior specificity and sensitivity, making it the preferred method for complex biological samples and applications requiring high accuracy. Proper validation and the use of appropriate standards and controls are essential for obtaining reliable and reproducible results with either method.

References

Application Notes and Protocols for the Enzymatic Determination of D-Xylulose Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylulose, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway and plays a role in various metabolic processes. Accurate quantification of this compound is crucial for studying carbohydrate metabolism, enzyme kinetics, and for monitoring fermentation processes in biofuel production. This document provides a detailed protocol for the enzymatic determination of this compound concentration using a spectrophotometric assay.

The principle of the assay is based on the reduction of this compound to xylitol, catalyzed by a specific dehydrogenase, with the concomitant oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the concentration of this compound in the sample.

Signaling Pathway and Experimental Workflow

The enzymatic reaction for the determination of this compound involves the use of a dehydrogenase that can utilize this compound as a substrate. Sorbitol dehydrogenase (SDH) or D-arabitol dehydrogenase can be employed for this purpose. The reaction is as follows:

This compound + NADH + H⁺ ---(Sorbitol Dehydrogenase)--> Xylitol + NAD⁺

The workflow for the assay involves preparing the sample and standards, setting up the reaction mixture, initiating the reaction with the enzyme, and measuring the change in absorbance over time.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Preparation Sample Preparation (e.g., dilution, deproteinization) Reaction_Setup Prepare Reaction Mixture (Buffer, NADH, Sample/Standard) Sample_Preparation->Reaction_Setup Standard_Preparation This compound Standard Preparation Standard_Preparation->Reaction_Setup Enzyme_Addition Add Sorbitol Dehydrogenase Reaction_Setup->Enzyme_Addition Initiate Reaction Incubation Incubate at Controlled Temperature Enzyme_Addition->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Concentration_Calculation Calculate this compound Concentration Standard_Curve->Concentration_Calculation

Figure 1: Experimental workflow for the enzymatic determination of this compound.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Enzyme Sorbitol Dehydrogenase This compound->Enzyme NADH NADH NADH->Enzyme Xylitol Xylitol NAD+ NAD+ Enzyme->Xylitol Enzyme->NAD+

Application Notes and Protocols for D-Xylulose Detection in Biological Samples by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylulose, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH. Accurate and sensitive detection of this compound in biological samples such as plasma, urine, and cell cultures is vital for studying metabolic disorders, monitoring therapeutic interventions, and in drug development. Mass spectrometry, coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers high specificity and sensitivity for the quantification of this compound. These application notes provide detailed protocols for the analysis of this compound in various biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics for the detection of xylose and related compounds using mass spectrometry-based methods. While specific data for this compound is limited, the provided data for D-xylose can serve as a reference for method development and validation.

Table 1: LC-MS/MS Quantitative Performance

AnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Method Reference
D-xylosePlasma, Urine5–6 orders of magnitude<1.0 ng/mLCreative Proteomics[1]
D-xyloseUrine, Serum5–200 mg/L5 mg/LHermida, et al.[2]
Monosaccharides (including xylose)Aqueous Solution0.005–10 mg/LNot specifiedShimadzu Application News[3]
D-xyloseBufferUp to 15 mg/dL1.89 mg/dLAragón, et al.[4]

Table 2: GC-MS Quantitative Performance

AnalyteMatrixLinearity RangeWithin-day CV (%)Day-to-day CV (%)Method Reference
D-xylosePlasma10–200 mg/L< 5< 9Johnson & Mayersohn, 1984[5]
D-xyloseUrine100–2000 mg/L< 5< 9Johnson & Mayersohn, 1984[5]

Signaling and Metabolic Pathways

This compound is a central metabolite in the pentose phosphate pathway and other related xylose metabolic routes. Understanding these pathways is crucial for interpreting the quantitative data of this compound.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-P Glucose-6-P 6-P-Glucono-δ-lactone 6-P-Glucono-δ-lactone Glucose-6-P->6-P-Glucono-δ-lactone G6PD (NADPH) 6-P-Gluconate 6-P-Gluconate 6-P-Glucono-δ-lactone->6-P-Gluconate Ribulose-5-P Ribulose-5-P 6-P-Gluconate->Ribulose-5-P 6PGD (NADPH) Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Ribose-5-PXylulose-5-P Ribose-5-PXylulose-5-P Sedoheptulose-7-PGlyceraldehyde-3-P Sedoheptulose-7-PGlyceraldehyde-3-P Ribose-5-PXylulose-5-P->Sedoheptulose-7-PGlyceraldehyde-3-P Transketolase Erythrose-4-PFructose-6-P Erythrose-4-PFructose-6-P Sedoheptulose-7-PGlyceraldehyde-3-P->Erythrose-4-PFructose-6-P Transaldolase Erythrose-4-PXylulose-5-P Erythrose-4-PXylulose-5-P Fructose-6-PGlyceraldehyde-3-P Fructose-6-PGlyceraldehyde-3-P Erythrose-4-PXylulose-5-P->Fructose-6-PGlyceraldehyde-3-P Transketolase Glycolysis Glycolysis Fructose-6-P Fructose-6-P Fructose-6-P->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->Glycolysis Xylose_Metabolism cluster_eukaryotic Eukaryotic Pathway (Oxido-reductase) D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase (NAD(P)H -> NAD(P)+) This compound This compound D-Xylose->this compound Xylose Isomerase Xylitol->this compound Xylitol Dehydrogenase (NAD+ -> NADH) This compound-5-P This compound-5-P This compound->this compound-5-P Xylulokinase (ATP -> ADP) Pentose Phosphate Pathway Pentose Phosphate Pathway This compound-5-P->Pentose Phosphate Pathway LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution HILIC_Separation HILIC Separation Reconstitution->HILIC_Separation ESI_Negative ESI Negative Ionization HILIC_Separation->ESI_Negative MRM_Detection MRM Detection ESI_Negative->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Cell_Culture Cell Culture Quenching Metabolism Quenching (Cold Methanol) Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Centrifugation_GC Centrifugation Extraction->Centrifugation_GC Supernatant_Collection_GC Supernatant Collection Centrifugation_GC->Supernatant_Collection_GC Drying_GC Drying Supernatant_Collection_GC->Drying_GC Methoximation Methoximation Drying_GC->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GC_Separation GC Separation Silylation->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization SIM_Detection SIM/Scan Detection EI_Ionization->SIM_Detection Peak_Identification Peak Identification SIM_Detection->Peak_Identification Quantification_GC Quantification Peak_Identification->Quantification_GC

References

Application of D-Xylulose in Metabolic Flux Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] It provides crucial insights into cellular physiology, regulation, and the response of biological systems to genetic or environmental changes.[1][3] The use of stable isotope tracers, such as ¹³C-labeled substrates, is central to MFA, allowing for the precise determination of carbon flow through metabolic networks.[4][5]

D-xylulose is a key intermediate in the metabolism of D-xylose, a five-carbon sugar (pentose) that is the second most abundant sugar in lignocellulosic biomass.[6][7] As microorganisms are engineered to utilize xylose for the production of biofuels and biochemicals, understanding the flux through pathways involving this compound is critical.[1][8] When a ¹³C-labeled D-xylose is supplied to cells, it is converted to labeled this compound and then phosphorylated to this compound-5-phosphate (X5P), which enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[1][6][9] By tracking the distribution of the ¹³C label into downstream metabolites, researchers can elucidate pathway activity, identify metabolic bottlenecks, and guide metabolic engineering strategies.[1][8]

Metabolic Pathways Involving this compound

D-xylose can be metabolized through several pathways, with this compound serving as a central intermediate that connects xylose utilization to the Pentose Phosphate Pathway. The two primary pathways for converting D-xylose to this compound are the isomerase pathway, typically found in prokaryotes, and the oxido-reductase pathway, common in eukaryotes like yeast.[10]

  • Isomerase Pathway: In this pathway, the enzyme xylose isomerase directly converts D-xylose into this compound.[10]

  • Oxido-reductase Pathway: This two-step pathway involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to this compound by xylitol dehydrogenase (XDH).[10]

Once formed, this compound is phosphorylated by xylulokinase (XK) to produce this compound-5-phosphate (X5P).[6][10] X5P is a key intermediate of the Pentose Phosphate Pathway, where it is further converted into intermediates that fuel glycolysis and other biosynthetic pathways.[11]

G cluster_isomerase Isomerase Pathway (Prokaryotes) cluster_oxidoreductase Oxido-reductase Pathway (Eukaryotes) cluster_ppp Central Metabolism D_Xylose_1 D-Xylose D_Xylulose_1 This compound D_Xylose_1->D_Xylulose_1 Xylose Isomerase D_Xylose_2 D-Xylose Xylitol Xylitol D_Xylose_2->Xylitol Xylose Reductase (XR) D_Xylulose_2 This compound Xylitol->D_Xylulose_2 Xylitol Dehydrogenase (XDH) D_Xylulose_3 This compound X5P This compound-5-Phosphate (X5P) D_Xylulose_3->X5P Xylulokinase (XK) PPP Pentose Phosphate Pathway (PPP) X5P->PPP

Caption: D-Xylose metabolic pathways leading to this compound and the Pentose Phosphate Pathway.

Application Note: ¹³C-MFA Using D-Xylose Tracers

Principle

Metabolic flux analysis using ¹³C-labeled D-xylose relies on tracing the path of the stable isotope through the metabolic network. When cells are cultured with a ¹³C-labeled xylose (e.g., [1-¹³C]xylose), the label is incorporated into the this compound intermediate and subsequently into this compound-5-phosphate (X5P).[1] The distribution of this ¹³C label into downstream metabolites, such as proteinogenic amino acids derived from central metabolic precursors, is then quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] The resulting mass isotopomer distributions serve as constraints to a computational model of cellular metabolism, which then calculates the intracellular flux values that best explain the observed labeling patterns.[5][12] The choice of a specific isotopically labeled xylose (e.g., [1-¹³C]xylose, [U-¹³C]xylose) is critical, as different tracers provide different sensitivities for resolving fluxes in various parts of the metabolic network.[13][14]

Key Applications

  • Metabolic Engineering: Identifying metabolic bottlenecks in engineered microorganisms to improve the production of biofuels and biochemicals from xylose-rich feedstocks.[1][8]

  • Physiological Studies: Quantifying the relative activity of central carbon metabolism pathways, such as the Pentose Phosphate Pathway and glycolysis, under different growth conditions.[15][16]

  • Drug Development: Understanding how drug candidates perturb cellular metabolism or elucidating the metabolic phenotypes of diseased cells.[3][17]

  • Strain Characterization: Comparing the metabolic capabilities of different microbial strains for xylose utilization.[6][16]

Experimental Protocols

A generalized workflow for a ¹³C-MFA experiment involves culturing cells with a ¹³C-labeled substrate until an isotopic steady state is reached, followed by sample processing and analysis.[2][8][12]

G start Start preculture 1. Pre-culture (Unlabeled Xylose) start->preculture labeling 2. Labeling Experiment (¹³C-Xylose Medium) preculture->labeling sampling 3. Rapid Sampling & Metabolic Quenching labeling->sampling extraction 4. Metabolite Extraction (e.g., Hot Ethanol) sampling->extraction hydrolysis 5. Biomass Hydrolysis (for Amino Acid Analysis) sampling->hydrolysis analysis 6. GC-MS/LC-MS Analysis (Measure Labeling Patterns) extraction->analysis hydrolysis->analysis modeling 7. Computational Modeling & Flux Calculation analysis->modeling end End modeling->end

Caption: Generalized experimental workflow for ¹³C-Metabolic Flux Analysis.
Protocol 1: ¹³C-Labeling Experiment for Microbial Cultures

This protocol is adapted for a microbial culture, such as E. coli or S. cerevisiae, engineered to utilize xylose.[1][8]

1. Media Preparation and Pre-culture:

  • Prepare a defined minimal medium with a known concentration of unlabeled D-xylose as the sole carbon source.[1] For anaerobic experiments, supplement with ergosterol and Tween 80 if necessary.[8]
  • Inoculate the pre-culture and grow the cells at the desired temperature and shaking speed until they reach a steady-state, mid-exponential growth phase.[8][13]

2. Labeling Experiment:

  • Prepare the main culture medium identical to the pre-culture medium, but replace the unlabeled xylose with the desired ¹³C-labeled D-xylose tracer (e.g., a mixture of 80% [1-¹³C]xylose and 20% [U-¹³C]xylose).[12]
  • Inoculate the main culture with cells from the pre-culture to a specified starting optical density (e.g., OD₆₀₀ of 0.05).[8]
  • Grow the culture under the same conditions as the pre-culture. It is critical to ensure the culture reaches both a metabolic and isotopic steady state, which typically requires at least 5-7 cell doublings.[3][8]

3. Rapid Sampling and Metabolic Quenching:

  • Rapidly withdraw a defined volume of the cell culture.
  • To halt all enzymatic activity and preserve the in vivo labeling state of metabolites, immediately quench the cells. A common method is to plunge the sample into a quenching solution (e.g., 60% methanol) pre-chilled to -40°C or colder.[8]

4. Metabolite and Biomass Separation:

  • Pellet the quenched cells via centrifugation at sub-zero temperatures (e.g., -10°C).[8]
  • Separate the supernatant (containing extracellular metabolites) from the cell pellet.
  • Wash the cell pellet with a cold solution to remove any remaining extracellular labeled substrate.[8]

Protocol 2: Metabolite Extraction and Sample Preparation for MS Analysis

1. Intracellular Metabolite Extraction:

  • Resuspend the washed cell pellet in a pre-heated extraction solvent (e.g., 75% ethanol at 80°C) and incubate for several minutes to extract intracellular metabolites.[1][8]
  • Vortex the sample vigorously before and after incubation to ensure complete cell lysis.[8]
  • Centrifuge at high speed to pellet cell debris. The resulting supernatant contains the intracellular metabolites.[8]
  • Store the extract at -80°C until analysis.[8]

2. Protein Hydrolysis for Amino Acid Analysis:

  • Take a separate sample of the cell pellet (biomass).
  • Hydrolyze the protein content by adding 6 M HCl and incubating at approximately 100°C for 24 hours.[1] This breaks down proteins into their constituent amino acids.
  • Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator to remove the acid.[1]

3. Derivatization for GC-MS Analysis:

  • Dry the metabolite extracts and protein hydrolysates completely.
  • Derivatize the samples to make the metabolites volatile for GC-MS analysis. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
  • Incubate at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Set the GC method with an appropriate temperature gradient to separate the derivatized metabolites.[1]
  • Collect the mass spectra in full-scan or selected-ion monitoring (SIM) mode to determine the mass isotopomer distributions for key metabolites and amino acids.[1]

Quantitative Data Presentation

Metabolic flux analysis yields quantitative data on the rates of reactions. The table below summarizes representative data from studies using xylose, demonstrating the types of insights gained.

OrganismConditionKey Flux or Product MetricValueReference
Escherichia coli NST74Glucose-Xylose MixturePhenylalanine Titer~0.58 g/L[6]
Escherichia coli NST74X (engineered)Glucose-Xylose MixturePhenylalanine Titer1.76 g/L[6]
Escherichia coli NST74X (engineered)Glucose-Xylose MixtureMax. Xylose Consumption Rate~4x greater than NST74[6]
Lactococcus lactis IO-1< 5 g/L XyloseLactate YieldScarcely produced[15]
Lactococcus lactis IO-1< 5 g/L XyloseAcetate, Formate, Ethanol Yield~1.0 mol/mol[15]
Lactococcus lactis IO-1> 50 g/L XyloseLactate Yield> 1.0 mol/mol[15]
Lactococcus lactis IO-1> 50 g/L XyloseAcetate, Formate, Ethanol YieldVery low[15]
Scheffersomyces stipitisXylose FermentationCarbon Flux to PPP & Glycolysis~50% to PPP, ~50% to Glycolysis[16]
Spathaspora arborariaeXylose FermentationCarbon Flux DirectionPrimarily to oxidative-PPP first[16]
Spathaspora passalidarumXylose FermentationCarbon Flux to PPP & Glycolysis~50% to PPP, ~50% to Glycolysis[16]

This table illustrates how MFA can quantify the effects of genetic engineering and environmental conditions on metabolic fluxes and product yields.

References

Application Notes and Protocols for D-Xylulose as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylulose serves as a key intermediate in the microbial metabolism of D-xylose, the second most abundant sugar in lignocellulosic biomass. As a C5 ketopentose, this compound is readily phosphorylated to this compound-5-phosphate, which directly enters the central Pentose Phosphate Pathway (PPP). This pathway is a critical hub for cellular biosynthesis, providing precursors for nucleotides, aromatic amino acids, and generating reducing power in the form of NADPH. Consequently, utilizing this compound as a direct carbon source in microbial fermentation offers a promising strategy for the sustainable production of a wide array of biofuels, biochemicals, and pharmaceutical precursors.

These application notes provide a comprehensive overview of the metabolic pathways, microbial hosts, and experimental protocols for leveraging this compound in fermentation processes.

Metabolic Pathways of this compound Utilization

Microorganisms primarily channel this compound into the Pentose Phosphate Pathway (PPP). The initial step is the phosphorylation of this compound to this compound-5-phosphate by the enzyme xylulokinase (XK). From there, this compound-5-phosphate is converted to intermediates of glycolysis, namely fructose-6-phosphate and glyceraldehyde-3-phosphate, through a series of reactions catalyzed by transketolase and transaldolase. These intermediates can then be directed towards the production of various target molecules.

This compound Metabolism in Yeast (Saccharomyces cerevisiae)

Saccharomyces cerevisiae, a workhorse of industrial fermentation, can naturally ferment this compound to ethanol.[1] However, its native capacity is often limited. Metabolic engineering strategies to enhance this compound utilization in yeast include the overexpression of the endogenous xylulokinase (XKS1) and enzymes of the non-oxidative PPP (e.g., TAL1, TKL1, RPE1, RKI1).

This compound Metabolism in Bacteria (Escherichia coli)

Escherichia coli efficiently metabolizes this compound through its native Pentose Phosphate Pathway. The genes for D-xylose utilization, which includes the conversion to this compound, are organized in the xyl operon. This system allows for tight regulation and efficient catabolism of the pentose sugar. E. coli is a versatile host for producing a wide range of chemicals from this compound due to its genetic tractability and well-understood metabolism.

Signaling Pathways and Regulation

The metabolism of this compound is intricately regulated by cellular signaling networks that sense nutrient availability and metabolic status.

Regulation in Escherichia coli: The XylR Regulon

In E. coli, the genes responsible for D-xylose transport and metabolism are primarily controlled by the transcriptional activator XylR. The xyl operons, xylAB and xylFGHR, are induced in the presence of D-xylose. D-xylose acts as an inducer by binding to XylR, which then activates the transcription of these operons. This system is also subject to carbon catabolite repression (CCR) mediated by the cAMP receptor protein (CRP), which ensures preferential utilization of glucose over D-xylose.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_regulation Transcriptional Regulation D-xylose_ext D-xylose (extracellular) XylFGH XylFGH Transporter D-xylose_ext->XylFGH Transport D-xylose_int D-xylose (intracellular) XylFGH->D-xylose_int XylA Xylose Isomerase (xylA) D-xylose_int->XylA Isomerization XylR XylR D-xylose_int->XylR Induces This compound This compound XylB Xylulokinase (xylB) This compound->XylB Phosphorylation XylA->this compound This compound-5P This compound-5-P XylB->this compound-5P PPP Pentose Phosphate Pathway This compound-5P->PPP xyl_operons xylAB, xylFGHR XylR->xyl_operons Activates CRP-cAMP CRP-cAMP CRP-cAMP->xyl_operons Activates Glucose Glucose Glucose->CRP-cAMP Low glucose activates

Caption: Transcriptional regulation of the xyl operon in E. coli.
Regulation in S. cerevisiae: Global Signaling Pathways

In S. cerevisiae, the response to alternative carbon sources like this compound is governed by global signaling pathways, including the Protein Kinase A (PKA) and SNF1/AMP-activated protein kinase (AMPK) pathways.

  • PKA Pathway: Generally active during growth on glucose, the PKA pathway promotes glycolysis and represses stress responses and the utilization of alternative carbon sources. Lowering PKA activity is often beneficial for this compound fermentation.

  • SNF1 Pathway: This pathway is activated under glucose limitation and is crucial for the expression of genes required for the utilization of alternative carbon sources. Activation of SNF1 is generally positive for this compound metabolism.[2]

The interplay between these pathways fine-tunes the metabolic flux through the PPP and glycolysis.

G Glucose Glucose PKA PKA Glucose->PKA Activates Snf1 Snf1 Glucose->Snf1 Inhibits This compound This compound This compound->Snf1 Low energy state activates Glycolysis Glycolysis PKA->Glycolysis Promotes PPP_genes Pentose Phosphate Pathway Genes PKA->PPP_genes Represses Stress_response Stress Response Genes PKA->Stress_response Represses Snf1->Stress_response Activates Alternative_carbon Alternative Carbon Source Genes Snf1->Alternative_carbon Activates

Caption: Global signaling pathways regulating this compound metabolism in yeast.

Data Presentation: Fermentation Products from this compound

The following tables summarize quantitative data from microbial fermentations utilizing D-xylose as a precursor to this compound, which is then fermented to various products.

Table 1: Ethanol Production from D-Xylose/D-Xylulose

MicroorganismStrainSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Saccharomyces cerevisiaeCAT-1 recombinantD-xylose12.60.31-[3]
Saccharomyces cerevisiaeIndustrial StrainD-xylose5.8% (v/v)0.47-[4]
Saccharomyces cerevisiaeBaker's YeastThis compound~4% (v/v)90% of theoretical-[1]
Kluyveromyces marxianusSUB-80-SD-xylose-0.340.23[5]

Table 2: Biochemical Production from D-Xylose/D-Xylulose

ProductMicroorganismStrainSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
XylitolCandida tropicalisBSXDH-3D-xylose48.60.983.23[6]
Ethylene GlycolEscherichia coliQ2843D-xylose720.401.38[7]
Ethylene GlycolEscherichia coliEngineeredD-xylose108.20.362.25[8]
IsobutanolEscherichia coliBWL4D-xylose0.485--[9]
IsobutanolSaccharomyces cerevisiaeEngineeredD-xylose0.04840.007-[10]
IsobutanolSaccharomyces cerevisiaeZNXISOD-xylose14.80.156-[11]

Experimental Protocols

Protocol 1: Ethanol Fermentation from this compound using Saccharomyces cerevisiae

This protocol is adapted from the work of Chiang et al. (1981) for the fermentation of this compound to ethanol by commercial baker's yeast.[1]

1. Materials and Reagents:

  • Commercial baker's yeast (Saccharomyces cerevisiae)

  • This compound

  • Yeast extract

  • Peptone

  • D-Xylose (optional, for comparison)

  • Phosphate buffer (pH 4.0-6.0)

  • Sterile water

  • Shake flasks (e.g., 125 mL or 250 mL)

  • Incubator shaker

2. Media Preparation (per liter):

  • Yeast Extract: 10 g

  • Peptone: 20 g

  • This compound: 50 g (or desired concentration)

  • Dissolve all components in deionized water and adjust the pH to 5.0.

  • Sterilize by autoclaving at 121°C for 15 minutes.

3. Inoculum Preparation:

  • Inoculate a loopful of yeast from a fresh plate into a sterile tube containing 10 mL of YPD (Yeast Extract Peptone Dextrose) broth.

  • Incubate at 30°C with shaking (200 rpm) for 18-24 hours.

  • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet twice with sterile water.

  • Resuspend the cells in a small volume of sterile water to create a dense cell suspension.

4. Fermentation:

  • Inoculate the sterile fermentation medium with the prepared yeast cell suspension to a final cell density of approximately 10 g (dry weight) per liter.

  • Incubate the shake flasks at 35°C with agitation (e.g., 150 rpm).[1]

  • Collect samples aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) for analysis.

5. Analysis:

  • Cell Growth: Measure the optical density at 600 nm (OD600) or determine the cell dry weight.

  • Substrate and Product Analysis: Analyze the concentration of this compound, ethanol, xylitol, and glycerol in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions (Example):

      • Column: Bio-Rad Aminex HPX-87H

      • Mobile Phase: 0.005 M H₂SO₄

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 65°C

      • Detector: Refractive Index (RI)

Protocol 2: Biochemical Production from this compound using Engineered Escherichia coli

This protocol provides a general framework for shake flask fermentation of engineered E. coli for the production of biochemicals from this compound.

1. Materials and Reagents:

  • Engineered Escherichia coli strain (e.g., carrying a plasmid for isobutanol or ethylene glycol production)

  • This compound

  • M9 minimal medium or other defined medium

  • Appropriate antibiotics for plasmid maintenance

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction (if using an inducible promoter)

  • Shake flasks

  • Incubator shaker

2. Media Preparation (M9 minimal medium, per liter):

  • Na₂HPO₄: 6.8 g

  • KH₂PO₄: 3 g

  • NaCl: 0.5 g

  • NH₄Cl: 1 g

  • Autoclave and then add the following sterile solutions:

    • 1 M MgSO₄: 2 mL

    • 1 M CaCl₂: 0.1 mL

    • 20% (w/v) this compound: 25 mL (for a final concentration of 5 g/L)

    • Trace element solution (as required)

  • Add appropriate antibiotics.

3. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking (250 rpm).

4. Fermentation:

  • Inoculate 50 mL of the prepared fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD600 of approximately 0.1.

  • Incubate at 37°C with shaking (200-250 rpm).

  • When the OD600 reaches 0.4-0.6, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (if applicable).

  • Continue incubation at a suitable temperature (e.g., 30°C or 37°C) for 24-72 hours.

  • Collect samples periodically for analysis.

5. Analysis:

  • Cell Growth: Monitor OD600.

  • Substrate and Product Analysis: Quantify this compound and the target biochemical in the culture supernatant using HPLC, GC-MS, or other appropriate analytical techniques.

Mandatory Visualizations

Experimental Workflow for Strain Development

G Start Start Host_Selection Host Strain Selection (e.g., S. cerevisiae, E. coli) Start->Host_Selection Pathway_Design Metabolic Pathway Design (Target Product) Host_Selection->Pathway_Design Genetic_Modification Genetic Modification (e.g., CRISPR/Cas9, Plasmid Expression) Pathway_Design->Genetic_Modification Strain_Screening Strain Screening & Selection (e.g., high-throughput screening) Genetic_Modification->Strain_Screening Fermentation_Optimization Fermentation Optimization (Media, pH, Temp.) Strain_Screening->Fermentation_Optimization Scale_Up Scale-Up Studies (Bioreactor) Fermentation_Optimization->Scale_Up Downstream_Processing Downstream Processing (Product Purification) Scale_Up->Downstream_Processing End End Downstream_Processing->End

Caption: A generalized workflow for microbial strain development.
Logical Relationship of this compound Metabolism to Central Carbon Metabolism

G D-Xylose D-Xylose This compound This compound D-Xylose->this compound Isomerase (bacteria) or Reductase/Dehydrogenase (yeast) This compound-5P This compound-5-Phosphate This compound->this compound-5P Xylulokinase PPP Pentose Phosphate Pathway This compound-5P->PPP Glycolysis_Intermediates Glycolysis Intermediates (F6P, G3P) PPP->Glycolysis_Intermediates Biosynthesis_Precursors Biosynthesis Precursors (Amino Acids, Nucleotides) PPP->Biosynthesis_Precursors NADPH NADPH PPP->NADPH Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Biofuels_Biochemicals Biofuels & Biochemicals Pyruvate->Biofuels_Biochemicals TCA_Cycle->Biosynthesis_Precursors

Caption: Central role of this compound in pentose metabolism.

References

Application Notes and Protocols: D-Xylulose as a Substrate for Xylulokinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylulokinase (EC 2.7.1.17), an enzyme critical to carbohydrate metabolism, catalyzes the ATP-dependent phosphorylation of D-xylulose to produce this compound-5-phosphate (Xu5P).[1][2][3] This reaction is a key step in the pentose phosphate pathway (PPP) and the glucuronate-xylulose pathway.[1][2][4] Given that Xu5P is a significant regulator of glucose metabolism and lipogenesis, xylulokinase represents a potential therapeutic target for metabolic diseases.[1][2] Accurate and reliable methods for measuring xylulokinase activity are therefore essential for basic research, enzyme characterization, and the screening of potential inhibitors in drug development. This compound serves as the specific substrate for this enzyme, making it a cornerstone of these activity assays.[1][2]

Metabolic Significance of this compound and Xylulokinase

This compound is a ketopentose monosaccharide that is centrally positioned in pentose metabolism. In many organisms, D-xylose, a common sugar in lignocellulosic biomass, is converted to this compound.[5][6] This conversion can occur via a single-step isomerization by xylose isomerase or a two-step oxidoreductase pathway involving xylose reductase and xylitol dehydrogenase.[6] Subsequently, xylulokinase phosphorylates this compound to this compound-5-phosphate, which then enters the pentose phosphate pathway for further metabolic processing.[5][6][7] In mammals, xylulokinase is the final enzyme in the glucuronate-xylulose pathway, which is primarily active in the liver and kidneys.[1][2]

Metabolic_Pathway cluster_pentose_metabolism Pentose Metabolism cluster_ppp Pentose Phosphate Pathway D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase This compound This compound D-Xylose->this compound Xylose Isomerase Xylitol->this compound Xylitol Dehydrogenase This compound-5-Phosphate This compound-5-Phosphate This compound->this compound-5-Phosphate Xylulokinase (ATP -> ADP) PPP_Intermediates Pentose Phosphate Pathway Intermediates This compound-5-Phosphate->PPP_Intermediates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (this compound, ATP, PEP), Cofactor (NADH), and Coupling Enzymes (PK/LDH) Mix Combine Assay Buffer, MgCl2, PEP, NADH, ATP, PK, LDH, and Xylulokinase in a cuvette Reagents->Mix Incubate Pre-incubate at 25°C for 5 minutes Mix->Incubate Initiate Initiate reaction by adding This compound Incubate->Initiate Measure Monitor absorbance decrease at 340 nm Initiate->Measure Calculate Calculate initial reaction rate (ΔA340/min) Measure->Calculate Determine Determine enzyme activity and kinetic parameters Calculate->Determine

References

Application Notes and Protocols for D-Xylulose Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of D-Xylulose standard solutions. This compound is a key ketopentose sugar involved in the pentose phosphate pathway, and accurate standard solutions are critical for various research, clinical, and drug development applications. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and stability of experimental results.

Introduction

This compound is a monosaccharide that plays a significant role in carbohydrate metabolism.[1] As an intermediate in the pentose phosphate pathway, it is crucial for cellular respiration and the synthesis of nucleotides.[1] Standard solutions of this compound are essential for the quantitative analysis of biological samples, enzyme activity assays, and as reference standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2] The accuracy of these analytical methods is highly dependent on the precise preparation and proper storage of the standard solutions. This document outlines the best practices for handling this compound to maintain its integrity and ensure reliable data.

Physicochemical Properties and Safety Data

This compound is a five-carbon sugar that is commercially available, often as a syrup.[1][2] Proper handling and storage are crucial for maintaining its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₀O₅[1][2]
Molecular Weight 150.13 g/mol [2][3]
CAS Number 551-84-8[2]
Appearance Syrup, faintly yellow[2]
Solubility Water (50 mg/mL), DMSO[2][4]
Storage Temperature (Neat) −20°C[2]
Safety Precautions

While D-Xylose (a related aldopentose) is generally considered non-hazardous, standard laboratory safety protocols should always be followed when handling any chemical, including this compound.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side protection, a lab coat, and suitable chemical-resistant gloves (e.g., Nitrile rubber).[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5][7] Provide appropriate exhaust ventilation where dust may be formed if handling a powdered form.[8]

  • General Hygiene: Keep away from food and drink. Wash hands thoroughly after handling.[5][7]

  • Disposal: Dispose of waste and unused product in accordance with local, state, and federal regulations.[8]

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound stock and working standard solutions.

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution. High-purity water (e.g., deionized, distilled, or HPLC-grade) should be used.

Materials:

  • This compound (syrup or solid)[2]

  • High-purity water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Equilibration: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[9]

  • Weighing: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolving: Add approximately 7-8 mL of high-purity water to the flask. Gently swirl the flask until the this compound is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with high-purity water. The bottom of the meniscus should align with the calibration mark.

  • Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled, airtight container. Store as recommended in Section 4.

Protocol 2: Preparation of Working Standard Solutions for a Calibration Curve

Working standards are prepared by serially diluting the stock solution. This example provides concentrations for a typical calibration curve.

Materials:

  • 1 mg/mL this compound stock solution (from Protocol 1)

  • High-purity water

  • Volumetric flasks or microtubes

  • Pipettes (calibrated)

Procedure:

  • Labeling: Label a series of tubes or flasks for each standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and a blank).

  • First Dilution (100 µg/mL): Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with high-purity water. Mix thoroughly.

  • Serial Dilutions: Perform serial dilutions as described in the table below. For each step, take the indicated volume from the preceding higher concentration standard.

Table 2: Serial Dilution Scheme for Working Standards

Target Concentration (µg/mL)Volume of Previous StandardDiluent VolumeFinal Volume
1001 mL of 1 mg/mL Stock9 mL10 mL
505 mL of 100 µg/mL5 mL10 mL
255 mL of 50 µg/mL5 mL10 mL
12.55 mL of 25 µg/mL5 mL10 mL
6.255 mL of 12.5 µg/mL5 mL10 mL
0 (Blank)0 mL10 mL10 mL
  • Usage: Use these freshly prepared working standards for your assay (e.g., HPLC analysis, colorimetric assay).[10][11]

Storage and Stability

Proper storage is essential to prevent degradation and ensure the longevity of this compound standards.[12]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotesReference
Neat Compound (Syrup) -20°CLong-termKeep container tightly sealed to prevent moisture absorption.[2]
Aqueous Stock Solution 2 - 8°CUp to 1 monthStore in a sterile, tightly capped container in the dark.[11][13][14]
Aqueous Stock Solution -20°CSeveral weeks/monthsAliquot to avoid repeated freeze-thaw cycles.[14]
Working Solutions 2 - 8°CUp to 5 daysPrepare fresh as needed for best results.[14]

Factors Affecting Stability:

  • Temperature: Elevated temperatures can lead to degradation.[12][15]

  • Microbial Growth: Non-sterile aqueous solutions are susceptible to microbial contamination. Using sterile water and containers or adding a bacteriostatic agent like benzoic acid (if compatible with the assay) can mitigate this.[16]

  • pH: Extreme pH values should be avoided unless required by a specific protocol.

Visualized Workflow and Pathways

Workflow for Standard Preparation

The following diagram illustrates the standard workflow for preparing and storing this compound standard solutions.

D_Xylulose_Workflow Workflow for this compound Standard Solution Preparation cluster_prep Preparation cluster_dilution Dilution cluster_storage Storage material This compound (Neat) equilibrate Equilibrate to Room Temperature material->equilibrate weigh Accurately Weigh 10 mg equilibrate->weigh dissolve Dissolve in ~8 mL Water weigh->dissolve volume Adjust Volume to 10 mL dissolve->volume mix Homogenize (Invert 15-20x) volume->mix stock 1 mg/mL Stock Solution mix->stock serial_dilute Perform Serial Dilutions stock->serial_dilute storage_long Long-Term (-20°C, Aliquots) stock->storage_long working_std Working Standards (e.g., 100, 50, 25... µg/mL) serial_dilute->working_std assay Use in Assay (e.g., HPLC) working_std->assay storage_short Short-Term (2-8°C) working_std->storage_short

Caption: this compound standard preparation workflow.

Metabolic Context: Pentose Phosphate Pathway

This compound is a key intermediate in the pentose phosphate pathway (PPP). Understanding its metabolic role is crucial for researchers studying carbohydrate metabolism.

Pentose_Phosphate_Pathway Simplified Role of this compound in Metabolism Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase Xylulose This compound Xylose->Xylulose Xylose Isomerase Xylitol->Xylulose Xylitol Dehydrogenase Xylulose5P This compound-5-Phosphate Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Metabolic conversion of D-Xylose to this compound.

References

Application Notes and Protocols for Isotope Labeling of D-Xylulose in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. The use of substrates enriched with stable isotopes, such as Carbon-13 (¹³C), allows for the precise tracking of atoms as they are incorporated into downstream metabolites. D-xylulose, a key ketopentose sugar, is a central intermediate in the pentose phosphate pathway (PPP), a critical nexus for the biosynthesis of nucleotides and the regulation of cellular redox balance. By introducing ¹³C-labeled this compound into a biological system, researchers can gain detailed insights into the dynamics of the PPP and its interplay with glycolysis and other central carbon metabolic pathways.

These application notes provide a comprehensive guide to designing and executing metabolic tracing experiments using isotopically labeled this compound. Detailed protocols for cell culture, metabolite extraction, and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are provided, along with guidelines for data analysis and interpretation.

Metabolic Fate of this compound

In most organisms, D-xylose is first converted to this compound. This compound then enters central metabolism after being phosphorylated by xylulokinase to form this compound-5-phosphate (Xu5P).[1][2] Xu5P is a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[1][2][3][4] The ¹³C label from this compound is thus introduced into the PPP, and its distribution among downstream metabolites can reveal the relative activities of various enzymatic reactions.

D_Xylulose_Metabolic_Pathway This compound This compound This compound-5-P This compound-5-P This compound->this compound-5-P Xylulokinase PPP Pentose Phosphate Pathway This compound-5-P->PPP Glycolysis Glycolysis PPP->Glycolysis Fructose-6-P, Glyceraldehyde-3-P

Figure 1: Entry of this compound into the Pentose Phosphate Pathway.

Experimental Design and Workflow

A typical metabolic tracing experiment with ¹³C-D-xylulose involves several key stages, from initial cell culture to final data analysis. Careful planning and execution at each step are critical for obtaining high-quality, interpretable data.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (Reach metabolic steady state) Isotope_Labeling 2. Isotope Labeling (Introduce 13C-D-Xylulose, reach isotopic steady state) Cell_Culture->Isotope_Labeling Quenching 3. Quenching (Rapidly halt metabolism) Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Analytical Measurement (GC-MS or LC-MS/MS, NMR) Extraction->Analysis Data_Processing 6. Data Processing (Correct for natural abundance) Analysis->Data_Processing Flux_Estimation 7. Flux Estimation (Software-based modeling) Data_Processing->Flux_Estimation Interpretation 8. Biological Interpretation Flux_Estimation->Interpretation

Figure 2: General workflow for a 13C-Metabolic Flux Analysis experiment.

Quantitative Data Presentation

The primary quantitative data obtained from a ¹³C tracing experiment is the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). This data is then used to calculate metabolic fluxes.

Amino AcidPrecursor MetaboliteMass IsotopologueCondition A (e.g., Wild Type) Fractional Abundance (%)Condition B (e.g., Mutant) Fractional Abundance (%)
AlaninePyruvateM+055.2 ± 0.860.1 ± 1.2
M+125.8 ± 0.522.3 ± 0.9
M+212.5 ± 0.311.5 ± 0.6
M+36.5 ± 0.26.1 ± 0.4
ValinePyruvateM+050.1 ± 1.154.9 ± 1.5
M+128.3 ± 0.726.2 ± 1.1
M+214.2 ± 0.412.8 ± 0.7
M+37.4 ± 0.36.1 ± 0.5
GlycineSerineM+065.4 ± 1.570.3 ± 1.8
M+120.1 ± 0.918.2 ± 1.3
M+214.5 ± 0.611.5 ± 0.9
PhenylalanineErythrose-4-P + PEPM+045.3 ± 1.350.2 ± 1.6
M+122.1 ± 0.820.5 ± 1.2
M+215.6 ± 0.514.3 ± 0.8
M+39.8 ± 0.48.9 ± 0.6
M+47.2 ± 0.36.1 ± 0.5

Data is hypothetical and for illustrative purposes, based on expected labeling patterns from pentose phosphate pathway activity.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cultured cells with ¹³C-D-xylulose to achieve isotopic steady state for metabolic flux analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium lacking unlabeled glucose/glutamine

  • Isotopically labeled this compound (e.g., [U-¹³C₅]this compound)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking standard carbon sources) with the desired concentration of ¹³C-D-xylulose and dFBS.

  • Media Exchange: Once cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed ¹³C-D-xylulose containing labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 12, 24 hours) to determine the time required to reach isotopic steady state. For flux analysis, incubate for the time determined to be at or near isotopic steady state.[5]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold PBS

  • Quenching/Extraction Solution: 80% methanol (LC-MS grade) in water, pre-chilled to -80°C.

  • Cell scraper

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and place the culture plate on a bed of dry ice.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction: Add the pre-chilled 80% methanol solution to the cells.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis by GC-MS

Objective: To derivatize and analyze ¹³C-labeled sugars and related metabolites by Gas Chromatography-Mass Spectrometry.

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Derivatization (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate to protect carbonyl groups.

  • Derivatization (Silylation): Add MSTFA to the sample and incubate to silylate hydroxyl groups, making the metabolites volatile.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature gradient to separate the derivatized metabolites.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

    • Collect the mass spectra and determine the mass isotopomer distributions for the metabolites of interest.

Protocol 4: Sample Preparation and Analysis by LC-MS/MS

Objective: To analyze ¹³C-labeled polar metabolites, particularly sugar phosphates, by Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Metabolite extracts

  • LC-MS/MS system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the initial mobile phase of the LC method.

  • LC Separation: Inject the sample onto the LC system equipped with a HILIC column for separation of polar metabolites.[7]

  • MS/MS Analysis:

    • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

    • Use targeted analysis, such as Multiple Reaction Monitoring (MRM), to quantify the different mass isotopologues of specific metabolites (e.g., xylulose-5-phosphate, fructose-6-phosphate).[8][9]

    • The mass transitions for each isotopologue are monitored to determine the fractional enrichment.

Protocol 5: Sample Preparation and Analysis by NMR

Objective: To analyze the positional enrichment of ¹³C in metabolites by Nuclear Magnetic Resonance spectroscopy.

Materials:

  • Dried metabolite extracts

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • Sample Reconstitution: Dissolve the dried metabolite extract in a suitable volume of D₂O. For ¹³C NMR, a higher concentration is generally required due to the lower sensitivity of the technique.[10][11]

  • NMR Analysis:

    • Acquire ¹³C and/or ¹H-¹³C heteronuclear correlation spectra (e.g., HSQC).

    • The analysis of ¹³C-¹³C J-couplings in the spectra can provide detailed information about which carbon atoms are bonded, revealing the specific pathways of carbon transitions.[12][13]

Data Analysis and Interpretation

The raw mass spectrometry or NMR data must be processed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This involves correcting for the natural abundance of ¹³C and other isotopes.[14]

The corrected MIDs are then used as input for metabolic flux analysis software. Several software packages are available for this purpose, including:

  • INCA

  • Metran [15]

  • 13CFLUX2 [16][17]

These programs use metabolic network models and iterative algorithms to estimate the intracellular fluxes that best fit the experimental MID data. The output is a flux map that quantifies the rates of reactions throughout the metabolic network.

Data_Analysis_Logic Raw_Data Raw MS or NMR Data MID_Calculation Calculate Mass Isotopomer Distributions (MIDs) Raw_Data->MID_Calculation Correction Correct for Natural Isotope Abundance MID_Calculation->Correction Flux_Software Input into 13C-MFA Software (e.g., INCA, Metran, 13CFLUX2) Correction->Flux_Software Flux_Map Estimated Flux Map Flux_Software->Flux_Map Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Software Statistical_Analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Map->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Figure 3: Logical flow of data analysis for 13C-MFA.

Conclusion

Isotope labeling of this compound is a powerful technique for dissecting the complexities of the pentose phosphate pathway and its connections to central carbon metabolism. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize this approach to gain a deeper understanding of cellular physiology in health and disease, and to identify novel targets for therapeutic intervention.

References

Application Notes and Protocols for the Cell-Free Enzymatic Production of D-Xylulose-5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylulose-5-phosphate (Xu5P) is a key intermediate in the pentose phosphate pathway and plays a crucial role in cellular metabolism. Its availability is essential for various research applications, including enzyme activity assays, metabolic pathway analysis, and as a precursor for the synthesis of other valuable biochemicals. Traditional chemical synthesis of Xu5P is often complex and expensive. Cell-free enzymatic synthesis offers a highly specific, efficient, and sustainable alternative for the production of this compound-5-phosphate.

These application notes provide detailed protocols for the cell-free enzymatic production of this compound-5-phosphate using a multi-enzyme cascade. The described methods are based on established scientific literature and are designed to be adaptable to various laboratory settings.

Production Strategies

Two primary enzymatic pathways for the cell-free synthesis of this compound-5-phosphate from D-xylose have been reported:

  • Three-Enzyme System with ATP Regeneration: This system utilizes xylose isomerase (XI) to convert D-xylose to this compound, followed by phosphorylation to this compound-5-phosphate by xylulokinase (XK). A third enzyme, polyphosphate kinase (PPK), is included to regenerate ATP, the phosphate donor for the xylulokinase reaction, from polyphosphate.[1][2]

  • Minimized Two-Enzyme System: This streamlined approach takes advantage of the promiscuous activity of some xylulokinases, such as the one from Thermotoga maritima, which can directly utilize polyphosphate as a phosphate donor. This eliminates the need for a separate ATP regeneration system, simplifying the overall process.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound-5-Phosphate Production
ParameterThree-Enzyme System (XI, XK, PPK)Minimized Two-Enzyme System (XI, XK)
Initial Substrates D-xylose, Polyphosphate, ATP (catalytic amount)D-xylose, Polyphosphate
Enzymes Xylose Isomerase (XI), Xylulokinase (XK), Polyphosphate Kinase (PPK)Xylose Isomerase (XI), Xylulokinase (XK from T. maritima)
Key Cofactors ATP, MgCl₂MgCl₂
Reaction Temperature 30°C45°C[2]
Reaction Time Not specified for optimal yield36 hours[1][2]
pH Not explicitly stated, but typically around 7.0-8.0 for these enzymesNot explicitly stated, but typically around 7.0-8.0 for these enzymes
Product Yield Lower than the two-enzyme system under tested conditions32 mM Xu5P from 50 mM D-xylose[1][2]
Table 2: Optimized Parameters for the Minimized Two-Enzyme System
ParameterOptimal Value
D-xylose Concentration 50 mM[1][2]
Polyphosphate Concentration Not specified, but used in molar excess
Xylose Isomerase (XI) Loading 1.0 U/mL[2]
Xylulokinase (XK) Loading 1.0 U/mL[2]
Temperature 45°C[2]
Incubation Time 36 hours[1][2]

Experimental Protocols

Protocol 1: Cell-Free Production of this compound-5-Phosphate using a Minimized Two-Enzyme System

This protocol describes the synthesis of this compound-5-phosphate from D-xylose and polyphosphate using xylose isomerase and a polyphosphate-utilizing xylulokinase.

Materials:

  • D-xylose

  • Polyphosphate (e.g., sodium polyphosphate)

  • Xylose Isomerase (XI)

  • Xylulokinase (XK) from Thermotoga maritima (or another with polyphosphate activity)

  • HEPES buffer (or other suitable buffer, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Sodium azide (optional, to prevent microbial growth)

  • Reaction vessel (e.g., microcentrifuge tubes or a larger reaction vessel)

  • Incubator or water bath

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 100 mM HEPES, pH 7.5, containing 10 mM MgCl₂.

    • In a reaction vessel, combine the following components to the desired final volume:

      • D-xylose to a final concentration of 50 mM.

      • Polyphosphate to a final concentration of 60 mM (1.2x molar excess).

      • (Optional) Sodium azide to a final concentration of 0.02% (w/v).

  • Enzyme Addition:

    • Add Xylose Isomerase (XI) to a final concentration of 1.0 U/mL.

    • Add Xylulokinase (XK) to a final concentration of 1.0 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 45°C for 36 hours. Gentle agitation may improve reaction efficiency.

  • Reaction Termination and Sample Preparation:

    • To stop the reaction, heat-inactivate the enzymes by incubating the mixture at 95°C for 10 minutes.

    • Centrifuge the sample to pellet any precipitated protein.

    • The supernatant contains the product, this compound-5-phosphate, and can be used for downstream applications or further purification.

Protocol 2: Quantification of this compound-5-Phosphate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis of the reaction mixture to determine the concentration of this compound-5-phosphate.[2]

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent)

  • Sulfuric acid (H₂SO₄)

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 5 mM sulfuric acid solution in ultrapure water as the mobile phase.[2]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Take an aliquot of the reaction supernatant from Protocol 1.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set the column temperature to 60°C.[2]

    • Set the mobile phase flow rate to 0.6 mL/min.[2]

    • Inject the prepared sample onto the column.

    • Monitor the separation using the RI detector.

  • Data Analysis:

    • Identify the peak corresponding to this compound-5-phosphate based on its retention time, which should be determined using a pure standard.

    • Quantify the concentration of this compound-5-phosphate by comparing the peak area to a standard curve generated with known concentrations of the compound.

Visualizations

Enzymatic_Pathway_3_Enzyme cluster_reactants Substrates cluster_enzymes Enzymes cluster_intermediates Intermediates cluster_product Product D_Xylose D-Xylose D_Xylulose This compound D_Xylose->D_Xylulose XI Polyphosphate Polyphosphate ADP ADP ATP_cat ATP (catalytic) XI Xylose Isomerase (XI) XK Xylulokinase (XK) PPK Polyphosphate Kinase (PPK) Xu5P This compound-5-Phosphate D_Xylulose->Xu5P XK ATP_regen ATP ATP_regen->ADP ADP->ATP_regen PPK

Caption: Three-enzyme pathway for this compound-5-phosphate synthesis.

Enzymatic_Pathway_2_Enzyme cluster_reactants Substrates cluster_enzymes Enzymes cluster_intermediates Intermediate cluster_product Product D_Xylose D-Xylose D_Xylulose This compound D_Xylose->D_Xylulose XI Polyphosphate Polyphosphate XI Xylose Isomerase (XI) XK Xylulokinase (XK) Xu5P This compound-5-Phosphate D_Xylulose->Xu5P XK

Caption: Minimized two-enzyme pathway for this compound-5-phosphate synthesis.

Experimental_Workflow prep 1. Prepare Reaction Mixture (Buffer, Substrates) add_enzymes 2. Add Enzymes (XI and XK) prep->add_enzymes incubate 3. Incubate (45°C, 36 hours) add_enzymes->incubate terminate 4. Terminate Reaction (Heat Inactivation) incubate->terminate centrifuge 5. Centrifuge terminate->centrifuge analyze 6. Analyze Supernatant (HPLC) centrifuge->analyze product This compound-5-Phosphate analyze->product

References

Troubleshooting & Optimization

Overcoming interference in colorimetric assays for D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with colorimetric assays for D-Xylulose.

Troubleshooting Guide

This guide addresses common issues encountered during this compound colorimetric assays in a question-and-answer format.

Q1: Why is my blank or negative control showing a high background absorbance?

A1: High background absorbance can be caused by several factors:

  • Reagent Contamination: Reagents, especially the acid solutions, may be contaminated with interfering substances. Prepare fresh reagents using high-purity water and chemicals.

  • Improper Reagent Storage: Phloroglucinol and carbazole reagents can degrade over time, especially when exposed to light. Store these reagents in dark bottles and at the recommended temperature.

  • Sample Matrix Effects: Components in your sample, such as other sugars or proteins, might be reacting non-specifically with the assay reagents.

  • Insufficient Washing: In assays involving cell culture, incomplete washing of cells can leave residual media components that interfere with the assay.

Q2: My this compound standards are not producing a linear standard curve. What should I do?

A2: A non-linear standard curve can be due to:

  • Incorrect Standard Preparation: Ensure accurate serial dilutions of your this compound standard. Use calibrated pipettes and thoroughly mix each dilution.

  • Assay Conditions: Incubation times and temperatures are critical. Ensure that these are consistent for all standards and samples. For instance, in the phloroglucinol method, heating for exactly 4 minutes at 100°C is crucial.

  • Reagent Degradation: Old or improperly stored reagents may lead to inconsistent color development.

  • Spectrophotometer Issues: Ensure your spectrophotometer is properly calibrated and that you are using the correct wavelength for measurement (e.g., 554 nm for the phloroglucinol method).

Q3: I am seeing inconsistent results between replicates. What is the likely cause?

A3: Variability between replicates often points to issues with pipetting or mixing.

  • Pipetting Accuracy: Use calibrated micropipettes and ensure consistent pipetting technique.

  • Thorough Mixing: Ensure all components in each well or tube are thoroughly mixed before incubation and before reading the absorbance.

  • Temperature Gradients: In plate-based assays, temperature gradients across the plate can lead to variability. Ensure the plate is heated evenly.

Q4: My sample results seem inaccurate, and I suspect interference. How can I confirm and mitigate this?

A4: Interference from other compounds in the sample is a common problem.

  • Identify Potential Interferences: Other sugars (especially glucose), proteins, and phenolic compounds are known to interfere with many colorimetric assays for this compound.

  • Spike and Recovery Experiment: To test for interference, spike a known amount of this compound into your sample matrix and measure the recovery. Low recovery indicates the presence of interfering substances.

  • Sample Preparation:

    • Deproteinization: For serum or plasma samples, precipitate proteins using reagents like trichloroacetic acid (TCA) or acetonitrile.

    • Solid-Phase Extraction (SPE): For samples containing phenolic compounds, use an appropriate SPE cartridge to remove these interferences.

    • Enzymatic Glucose Removal: For samples with high glucose concentrations, consider pre-treating the sample with glucose oxidase to eliminate glucose interference in non-enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the phloroglucinol method for this compound detection?

A1: In a strong acid solution (like a mixture of acetic and hydrochloric acid), D-xylose is dehydrated to form furfural. The furfural then reacts with phloroglucinol to produce a pink-colored compound, which can be measured colorimetrically at approximately 554 nm.[1]

Q2: What are the main interfering substances in the phloroglucinol assay?

A2: The main interferents are other sugars that can also form furfural or similar degradation products under acidic conditions. Glucose is a significant potential interferent, although its reactivity is much lower than that of xylose.[2] Uronic acids can also interfere.[3]

Q3: What is the principle of the cysteine-carbazole-sulfuric acid method?

A3: This method is typically used for the determination of ketoses. In the presence of concentrated sulfuric acid, ketoses are dehydrated to form furfural derivatives. These derivatives then react with carbazole to produce a colored product. Cysteine is added to enhance the color development and improve specificity. The absorbance is typically measured around 560 nm.[4]

Q4: Can I use the cysteine-carbazole-sulfuric acid method for this compound?

A4: this compound is a ketose, so this method can be used for its detection. However, it's important to be aware of potential interference from other ketoses or compounds that can react under the harsh acidic conditions.

Q5: Are there more specific methods for this compound detection?

A5: Yes, enzymatic assays using xylose dehydrogenase are highly specific for this compound. In these assays, β-D-xylose is oxidized by NAD+ to D-xylonic acid in the presence of β-xylose dehydrogenase. The amount of NADH formed is stoichiometric with the amount of D-xylose and can be measured by the increase in absorbance at 340 nm.[5][6]

Quantitative Data on Interferences

Table 1: Interference in the Phloroglucinol Assay

Interfering SubstanceConcentrationApparent this compound ConcentrationSource
Glucose5.5 mmol/L70 µmol/L[2]
Glucuronic Acid2 mmol/LLower absorbance than xylose[3]
Galacturonic Acid2 mmol/LLower absorbance than xylose[3]

Experimental Protocols

Protocol 1: Phloroglucinol Method for this compound

1. Reagent Preparation:

  • Phloroglucinol Color Reagent: Dissolve 0.5 g of phloroglucinol in 100 mL of glacial acetic acid, then add 10 mL of concentrated hydrochloric acid.[7] Store in a dark bottle.

  • This compound Standard Stock Solution (1 mg/mL): Dissolve 100 mg of D-Xylose in 100 mL of deionized water.

2. Standard Curve Preparation:

  • Prepare a series of this compound standards by diluting the stock solution with deionized water to concentrations ranging from 0.01 to 0.2 mg/mL.

3. Sample Preparation:

  • Serum/Plasma: Deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging to pellet the precipitated protein. Use the supernatant for the assay.

  • Urine: Dilute urine samples 1:100 with deionized water.[8]

  • Plant Hydrolysates: Neutralize the acidic hydrolysate and dilute as necessary to bring the this compound concentration within the range of the standard curve.

4. Assay Procedure:

  • Add 200 µL of each standard or sample to a glass test tube.

  • Add 1.0 mL of the Phloroglucinol Color Reagent to each tube.

  • Mix thoroughly.

  • Incubate the tubes in a boiling water bath for exactly 4 minutes.[9]

  • Immediately cool the tubes in an ice bath to stop the reaction.

  • Measure the absorbance at 554 nm against a reagent blank.[9]

Protocol 2: Cysteine-Carbazole-Sulfuric Acid Method

1. Reagent Preparation:

  • Sulfuric Acid (75% v/v): Carefully add 750 mL of concentrated sulfuric acid to 250 mL of deionized water while cooling in an ice bath.

  • Cysteine Hydrochloride Solution (1.5 g/L): Dissolve 150 mg of L-cysteine hydrochloride monohydrate in 100 mL of deionized water. Prepare fresh daily.

  • Carbazole Solution (0.12% w/v in ethanol): Dissolve 120 mg of carbazole in 100 mL of absolute ethanol. Store in a dark bottle.

2. Standard Curve Preparation:

  • Prepare a series of this compound standards with concentrations appropriate for your expected sample concentrations.

3. Assay Procedure:

  • Add 200 µL of each standard or sample to a glass test tube and place in an ice bath.

  • Add 1.2 mL of cold 75% sulfuric acid to each tube and mix.

  • Incubate the tubes at room temperature for 30 minutes.

  • Add 50 µL of the cysteine hydrochloride solution and mix.

  • Add 50 µL of the carbazole solution and mix.

  • Incubate at room temperature for 2 hours for color development.

  • Measure the absorbance at 560 nm against a reagent blank.[4]

Visualizations

Phloroglucinol_Method cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection DXylulose This compound Sample/ Standard Heat Heat (100°C) DXylulose->Heat Acid Strong Acid (e.g., HCl in Acetic Acid) Acid->Heat Phloroglucinol Phloroglucinol Reagent ColoredComplex Pink-Colored Complex Phloroglucinol->ColoredComplex Reaction Furfural Furfural Heat->Furfural Dehydration Furfural->ColoredComplex Spectrophotometer Measure Absorbance at 554 nm ColoredComplex->Spectrophotometer

Caption: Workflow of the Phloroglucinol Method for this compound Detection.

Cysteine_Carbazole_Method cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection DXylulose This compound (Ketose) Sample/Standard FurfuralDerivative Furfural Derivative DXylulose->FurfuralDerivative Dehydration SulfuricAcid Concentrated Sulfuric Acid SulfuricAcid->FurfuralDerivative Cysteine Cysteine ColoredProduct Colored Product Cysteine->ColoredProduct Enhances Reaction Carbazole Carbazole Carbazole->ColoredProduct Reacts with FurfuralDerivative->ColoredProduct Spectrophotometer Measure Absorbance at 560 nm ColoredProduct->Spectrophotometer

Caption: Principle of the Cysteine-Carbazole-Sulfuric Acid Method.

Enzymatic_Method cluster_reactants Reactants cluster_products Products cluster_detection Detection DXylose β-D-Xylose XyloseDH β-Xylose Dehydrogenase DXylose->XyloseDH NAD NAD+ NAD->XyloseDH DXylonicAcid D-Xylonic Acid XyloseDH->DXylonicAcid NADH NADH XyloseDH->NADH Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer Quantification

Caption: Enzymatic Assay for this compound using Xylose Dehydrogenase.

References

Technical Support Center: D-Xylulose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Xylulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a ketopentose monosaccharide, a five-carbon sugar with a ketone functional group. It is a key intermediate in the pentose phosphate pathway in biological systems. In aqueous solutions, this compound is prone to several degradation reactions, which can lead to a loss of purity and the formation of undesirable byproducts. This instability can significantly impact the accuracy and reproducibility of experiments, as well as the efficacy and safety of pharmaceutical formulations.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

This compound can degrade through several pathways, primarily influenced by pH and temperature:

  • Epimerization and Isomerization (Lobry de Bruyn-Alberda van Ekenstein Transformation): This is a major pathway, especially under neutral to alkaline conditions. This compound can convert into its epimer, D-Ribulose, or its aldose isomer, D-Xylose. This reaction is reversible and leads to an equilibrium mixture of these sugars.

  • Dehydration: Under acidic conditions and/or at elevated temperatures, this compound can be dehydrated to form furfural and other related compounds. This process is generally faster for ketoses like this compound compared to their aldose counterparts.

  • Maillard Reaction: In the presence of amino acids or proteins, this compound can undergo the Maillard reaction, a non-enzymatic browning process that leads to the formation of a complex mixture of products, including pigments (melanoidins) and flavor compounds. This is a significant concern in formulations containing proteins or other amine-containing molecules.

  • Retro-Aldol Condensation: At higher temperatures, fragmentation of the sugar backbone can occur via retro-aldol reactions, leading to smaller carbonyl compounds.

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature are critical factors influencing the stability of this compound:

  • pH: this compound is most stable in slightly acidic conditions (pH 4-6).

    • Alkaline conditions (pH > 7): Significantly accelerate the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to rapid isomerization to D-Xylose and epimerization to D-Ribulose.

    • Acidic conditions (pH < 4): Promote the dehydration of this compound to furfural.

  • Temperature: Higher temperatures increase the rates of all degradation reactions. For long-term storage, it is crucial to keep this compound solutions at low temperatures (refrigerated or frozen).

Q4: What are some recommended storage conditions for this compound aqueous solutions?

To maximize the stability of this compound in aqueous solutions, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): Store at 2-8°C in a slightly acidic buffer (pH 4-6).

  • Long-term storage: For storage longer than a few days, it is recommended to store aliquots of the solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[1]

  • Protection from light: While not as critical as pH and temperature, storing solutions in amber vials or in the dark can help prevent any potential photochemical degradation.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound solutions.

Problem 1: My this compound solution has turned yellow or brown over time.

  • Possible Cause 1: Maillard Reaction.

    • Explanation: If your solution contains amino acids, peptides, or proteins (e.g., in a cell culture medium or a biopharmaceutical formulation), the yellowing or browning is likely due to the Maillard reaction.

    • Solution:

      • Prepare the this compound solution separately from amine-containing components and combine them just before use.

      • Store the complete formulation at lower temperatures to slow down the reaction rate.

      • Consider using stabilizing excipients that can inhibit the Maillard reaction.

  • Possible Cause 2: Furfural Formation.

    • Explanation: If the solution was prepared in an acidic buffer (pH < 4) or exposed to high temperatures, the color change could be due to the formation of furfural and its subsequent polymerization.

    • Solution:

      • Ensure the pH of your solution is within the optimal stability range of 4-6.

      • Avoid heating the solution unless absolutely necessary. If heating is required, do so for the shortest possible time.

Problem 2: I observe unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.

  • Possible Cause: Isomerization and Epimerization.

    • Explanation: The most common "impurities" in a this compound solution are its isomers, D-Xylose and D-Ribulose, formed via the Lobry de Bruyn-Alberda van Ekenstein transformation.

    • Solution:

      • Prepare and store your solutions in a slightly acidic buffer (pH 4-6) to minimize the rate of this transformation.

      • Analyze your samples as quickly as possible after preparation.

      • If quantitative analysis is critical, use a validated HPLC method that can separate this compound, D-Xylose, and D-Ribulose, and calibrate for each.

Problem 3: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: General Degradation.

    • Explanation: This is a clear indication of instability. The rate of degradation will depend on the storage conditions (pH, temperature, and buffer composition).

    • Solution:

      • Review your storage conditions. For long-term stability, solutions should be stored frozen at -20°C or below.[1]

      • Prepare fresh standard solutions more frequently. For highly accurate work, prepare standards daily.

      • Consider preparing stock solutions in a non-aqueous solvent like DMSO if compatible with your application, and dilute into aqueous buffer immediately before use.

Data on this compound Stability

The following tables provide an overview of the factors affecting the stability of pentose sugars in aqueous solutions. The data for D-Xylose is often used as a proxy due to the equilibrium between D-Xylose and this compound in solution.

Table 1: Effect of pH on Xylose Loss During Heating

Neutralization pHTotal Xylose Loss (%) after Concentration and Sterilization (115°C, 30 min)
4.06.9
5.05.1
6.03.8
7.02.5

Data adapted from studies on xylose loss, illustrating the trend of increased stability at neutral pH under heating.

Table 2: Recommended Storage Conditions and Expected Stability of Pentose Solutions

Storage TemperaturepH RangeExpected Stability
Room Temperature4 - 6Stable for up to 8 hours.[1]
2-8°C4 - 6Stable for up to 24 hours with minimal degradation.[1]
-20°C4 - 7Stable for several weeks to months. Avoid freeze-thaw cycles.[1]
-80°C4 - 7Stable for extended periods (months to years).

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Aqueous Solution

This protocol describes the preparation of a 10 mg/mL this compound solution in a citrate buffer for improved stability.

Materials:

  • This compound (solid)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 0.1 M Sodium Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

    • In a beaker, combine the citric acid solution and the sodium citrate solution while monitoring the pH. Adjust the volumes of each to reach a final pH of 5.0. A typical ratio is approximately 20.5 mL of citric acid solution to 29.5 mL of sodium citrate solution for a 50 mL buffer, but this should be confirmed with a pH meter.

  • Prepare the this compound Solution:

    • Accurately weigh the desired amount of this compound solid. For a 10 mg/mL solution in 10 mL, weigh 100 mg.

    • Transfer the this compound to a 10 mL volumetric flask.

    • Add a small amount of the 0.1 M sodium citrate buffer (pH 5.0) to dissolve the solid.

    • Once fully dissolved, bring the flask to the 10 mL mark with the buffer.

    • Mix the solution thoroughly.

  • Sterilization and Storage:

    • For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • For immediate use, store the solution at 2-8°C.

    • For long-term storage, dispense the solution into single-use aliquots in cryovials and store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This method allows for the separation of this compound from its main degradation products, D-Xylose and D-Ribulose.

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: Bio-Rad Aminex HPX-87P or similar ligand exchange column.

  • Guard column: Corresponding guard column for the analytical column.

Chromatographic Conditions:

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Detector Temperature: 40°C.

  • Injection Volume: 20 µL.

Procedure:

  • System Preparation:

    • Degas the mobile phase (water) thoroughly.

    • Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 1 hour or until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the this compound solution to be analyzed with the mobile phase to a concentration within the linear range of the detector (typically 0.1 - 10 mg/mL).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • Identify and quantify the peaks based on the retention times of pure standards of this compound, D-Xylose, and D-Ribulose.

    • The percentage of remaining this compound and the formation of degradation products can be calculated from the peak areas.

Visualizations

DegradationPathways DXylulose This compound Enediol 1,2-Enediol Intermediate DXylulose->Enediol Alkaline/Neutral pH (LBAvE Transformation) Furfural Furfural DXylulose->Furfural Acidic pH, Heat Maillard Maillard Products (with amino acids) DXylulose->Maillard Heat DXylose D-Xylose DRibulose D-Ribulose Enediol->DXylose Enediol->DRibulose

Caption: Key degradation pathways of this compound in aqueous solution.

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare this compound Solution in desired buffer B1 Condition 1 (e.g., 4°C, pH 5) A->B1 B2 Condition 2 (e.g., 25°C, pH 7) A->B2 B3 Condition 3 (e.g., 40°C, pH 5) A->B3 C Sample at Time Points (T=0, T=1, T=7 days, etc.) B1->C B2->C B3->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify this compound and Degradation Products D->E

Caption: Experimental workflow for assessing this compound stability.

TroubleshootingGuide Start Problem with This compound Solution Q1 Is there a color change (yellow/brown)? Start->Q1 Q2 Are there unexpected peaks in HPLC? Start->Q2 Q3 Is concentration decreasing over time? Start->Q3 A1 Maillard Reaction (if amines present) or Furfural Formation (acid/heat) Q1->A1 Yes A2 Isomerization/Epimerization to D-Xylose/D-Ribulose Q2->A2 Yes A3 General Degradation Q3->A3 Yes S1 Solution: Store cool, prepare fresh, separate from amines. A1->S1 S2 Solution: Use pH 4-6 buffer, analyze samples promptly. A2->S2 S3 Solution: Store frozen (-20°C), prepare fresh standards. A3->S3

Caption: Troubleshooting logic for this compound solution issues.

References

Troubleshooting poor yield in the enzymatic synthesis of D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of D-Xylulose.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzyme used for this compound synthesis from D-Xylose?

A1: The most frequently utilized enzyme for the isomerization of D-Xylose to this compound is xylose isomerase (XI), also known as glucose isomerase (EC 5.3.1.5).[1][2] This enzyme is widely employed in industrial processes, such as the production of high-fructose corn syrup.[2]

Q2: What is the typical equilibrium conversion of D-Xylose to this compound?

A2: The enzymatic isomerization of D-Xylose to this compound is a reversible reaction. The equilibrium mixture typically contains a higher concentration of D-Xylose than this compound. For example, one study reported an equilibrium mixture of approximately 77% D-Xylose and 23% this compound.[3] Another preparation yielded a mixture of 33:67 D-Xylose to this compound after a cold ethanol extraction from a pre-isomerized solution.[3]

Q3: What are the key factors influencing the yield of this compound?

A3: The primary factors affecting the yield of this compound include:

  • Enzyme Activity and Stability: The specific activity and stability of the chosen xylose isomerase under the reaction conditions are critical.

  • Reaction Conditions: pH, temperature, and the presence of metal cofactors significantly impact enzyme performance.

  • Substrate and Product Concentration: High substrate concentrations can lead to inhibition, and the accumulation of this compound can shift the equilibrium back towards D-Xylose.

  • Byproduct Formation: Undesirable side reactions or degradation of the product can reduce the final yield.

Q4: How can I monitor the progress of the reaction and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction and quantifying this compound.[4][5] Typically, an Aminex HPX-87H column is used with a refractive index (RI) detector.[6] This allows for the separation and quantification of D-Xylose and this compound.

Troubleshooting Guide

Issue 1: Low Conversion of D-Xylose to this compound
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Verify and optimize the pH, temperature, and metal cofactors for your specific xylose isomerase. Refer to the tables below for typical optimal conditions for various xylose isomerases.
Low Enzyme Activity Ensure the enzyme is active and has been stored correctly. Consider increasing the enzyme concentration. If using a crude cell lysate, purification may be necessary to remove inhibitors.
Enzyme Inhibition High substrate concentrations can inhibit some xylose isomerases. Try reducing the initial D-Xylose concentration. Also, be aware of potential inhibitors in your reaction mixture, such as certain metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Ca²⁺, and Fe²⁺).[7]
Equilibrium Limitation As the reaction approaches equilibrium, the net conversion rate will decrease. Consider strategies to shift the equilibrium, such as the addition of borate, which can form a complex with this compound and drive the reaction forward.[3][6]
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Inconsistent Reaction Setup Ensure all reaction parameters (volumes, concentrations, temperature, pH) are precisely controlled in each experiment.
Enzyme Batch Variation If using different batches of enzyme, their specific activities may vary. It is advisable to determine the activity of each new batch before use.
Sample Analysis Variability Calibrate your analytical equipment (e.g., HPLC) before each run and use internal standards to ensure accurate quantification.
Issue 3: Presence of Unexpected Byproducts
Possible Cause Troubleshooting Step
Contaminating Enzyme Activities If using a crude enzyme preparation, it may contain other enzymes that can act on D-Xylose or this compound. Purifying the xylose isomerase can help eliminate these side reactions.
Product Degradation This compound can be unstable under certain conditions (e.g., high temperatures or extreme pH). Ensure the reaction conditions are not causing degradation of the product. Consider minimizing reaction time once equilibrium is reached.

Data Presentation

Table 1: Optimal Conditions for Various Xylose Isomerases

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Metal CofactorsReference
Piromyces sp. E27.0Not SpecifiedMg²⁺, Co²⁺, Mn²⁺[1][7]
Engineered Piromyces sp. E2 (PspXI-E56A/I252M)5.0Not SpecifiedNot Specified[1]
Thermoanaerobacterium saccharolyticum7.0-7.580Mg²⁺, Co²⁺[1]
Escherichia coli BL217.050Not Specified[8]
Streptomyces rubiginosus8.0-8.580-85Not Specified[9]
Thermotoga neapolitanaNot Specified97 (for a mutant)Not Specified[10]

Table 2: Kinetic Parameters of Selected Xylose Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Thermoanaerobacterium saccharolyticum (TsaGI-WT)Glucose149.40.0557 (µmol/min)[1]
Thermoanaerobacterium saccharolyticum (TsaGI-F139F mutant)Glucose51.30.0843 (µmol/min)[1]
Piromyces sp. (xylA)XyloseNot specified0.053[11]
Piromyces sp. (xylA*3 mutant)XyloseNot specified0.094[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Xylose Isomerase

1. Materials:

  • D-Xylose

  • Xylose Isomerase (e.g., from Streptomyces rubiginosus)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Sodium hydroxide (NaOH) (0.1 M) for reaction termination

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and RI detector

2. Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and the desired concentration of D-Xylose (e.g., 10% w/v).[4]

  • Pre-incubate the reaction mixture at the optimal temperature for the chosen xylose isomerase (e.g., 60°C).[4]

  • Add the xylose isomerase to the reaction mixture to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.

  • Incubate the reaction for a predetermined time (e.g., 3 hours), with periodic sampling to monitor the progress.[4]

  • To stop the reaction, take an aliquot of the reaction mixture and add 0.1 M NaOH.[4]

  • Analyze the samples by HPLC to determine the concentrations of D-Xylose and this compound.[4]

Protocol 2: Quantification of this compound by HPLC

1. HPLC System and Conditions:

  • Column: Aminex HPX-87H (or equivalent)

  • Mobile Phase: 0.01 N Sulfuric Acid

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 75°C

  • Detector: Refractive Index (RI)

2. Procedure:

  • Prepare standard solutions of D-Xylose and this compound of known concentrations.

  • Inject the standards into the HPLC system to determine their retention times and generate a calibration curve. Typical retention times are around 9.73 min for xylose and 10.16 min for xylulose.[6]

  • Inject the samples from the enzymatic reaction.

  • Identify and quantify the D-Xylose and this compound peaks in the chromatograms by comparing them to the standards and using the calibration curve.

Visualizations

Enzymatic_Synthesis_of_D_Xylulose D-Xylose D-Xylose This compound This compound D-Xylose->this compound Isomerization Xylose_Isomerase Xylose Isomerase (EC 5.3.1.5) Xylose_Isomerase->D-Xylose

Caption: Enzymatic conversion of D-Xylose to this compound.

Troubleshooting_Poor_Yield cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions Start Poor this compound Yield Check_Conditions Optimal Reaction Conditions? Start->Check_Conditions Check_Enzyme Sufficient Enzyme Activity? Check_Conditions->Check_Enzyme Yes Optimize_Conditions Adjust pH, Temp, & Cofactors Check_Conditions->Optimize_Conditions No Increase_Enzyme Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme No Check_Inhibition Substrate Inhibition? Check_Enzyme->Check_Inhibition Yes Optimize_Conditions->Check_Enzyme Increase_Enzyme->Check_Inhibition Reduce_Substrate Lower Initial D-Xylose Check_Inhibition->Reduce_Substrate Yes Equilibrium Equilibrium Reached? Check_Inhibition->Equilibrium No Reduce_Substrate->Equilibrium Shift_Equilibrium Add Borate or Remove Product Equilibrium->Shift_Equilibrium Yes Success Improved Yield Equilibrium->Success No Shift_Equilibrium->Success

Caption: Troubleshooting workflow for poor this compound yield.

References

Technical Support Center: Optimization of D-Xylulose Production in Recombinant Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to the optimization of D-xylulose production in recombinant Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low this compound yield and high accumulation of xylitol byproduct.

  • Question: My engineered S. cerevisiae strain consumes D-xylose but produces very little this compound, and I observe a significant accumulation of xylitol. What is the primary cause of this issue?

  • Answer: This is a classic and common problem stemming from a cofactor imbalance between the two key enzymes in the heterologously expressed xylose utilization pathway.[1][2][3][4] The first enzyme, xylose reductase (XR), typically sourced from yeasts like Scheffersomyces stipitis, preferentially uses NADPH to reduce D-xylose to xylitol. The second enzyme, xylitol dehydrogenase (XDH), exclusively uses NAD+ to oxidize xylitol to this compound.[1][4][5] This creates a redox imbalance: an intracellular deficit of NAD+ and an excess of NADH, which hinders the XDH reaction and leads to the accumulation of the intermediate, xylitol.[1][3][4]

  • Question: How can I resolve the cofactor imbalance to reduce xylitol accumulation and increase this compound production?

  • Answer: Several metabolic engineering strategies can be employed to address this redox imbalance:

    • Protein Engineering: Modify the cofactor specificity of the enzymes. Engineering XR to prefer NADH over NADPH (e.g., the XYL1-K270R variant) can help balance the pathway, as NADH is consumed in the first step and regenerated in the second.[3][4] Alternatively, engineering XDH to use NADP+ instead of NAD+ can also resolve the imbalance.[1]

    • Cofactor Regeneration: Introduce an NADH oxidase system, such as the water-forming NADH oxidase (noxE) from Lactococcus lactis.[1] This enzyme regenerates NAD+ by oxidizing excess NADH, which directly enhances the activity of XDH and has been shown to decrease xylitol yield significantly.[1]

    • Modulating Gene Expression: Fine-tuning the expression levels of XYL1 (XR) and XYL2 (XDH) is critical. Using promoters with different strengths or inducible promoters (like the HXT7 promoter, which is derepressed by xylose) can help balance the metabolic flux and prevent the rapid accumulation of xylitol.[3][4]

    • Altering Competing Pathways: Deleting ZWF1, which encodes glucose-6-phosphate dehydrogenase, can limit the primary NADPH generation pathway (the oxidative pentose phosphate pathway), forcing the XR enzyme to utilize NADH to a greater extent.[6][7] This strategy is often combined with the overexpression of an alternative NADPH regeneration pathway, such as expressing a fungal NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GDP1).[5][6]

Issue 2: Slow consumption of D-xylose.

  • Question: My engineered strain is viable, but the rate of D-xylose consumption is very low. What are the potential bottlenecks?

  • Answer: Slow D-xylose consumption can be attributed to several factors upstream of this compound production:

    • Inefficient Xylose Transport: S. cerevisiae lacks efficient native transporters for D-xylose. While glucose transporters can carry xylose, their affinity is low. Overexpression of heterologous, more efficient xylose transporters is a common strategy to improve uptake.

    • Low Enzyme Activity: The activity of the introduced xylose reductase (XR) or xylitol dehydrogenase (XDH) may be insufficient. This could be due to low expression levels, improper protein folding, or non-optimal fermentation conditions (e.g., temperature, pH).

    • Upstream Pathway Limitations: Even with an efficient XR/XDH system, limitations in the downstream pentose phosphate pathway (PPP) can create a metabolic "traffic jam", slowing down the entire process.

Issue 3: Poor growth of the recombinant strain on D-xylose.

  • Question: My strain shows robust growth on glucose but grows very poorly or not at all when D-xylose is the sole carbon source. Why does this happen?

  • Answer: This is a common observation. S. cerevisiae does not recognize xylose as a fermentable carbon source in the same way it recognizes glucose.[8] Several factors contribute to poor growth:

    • Metabolic Burden: The expression of heterologous proteins (XR, XDH) places a metabolic load on the cells.

    • Sub-optimal Pentose Phosphate Pathway (PPP) Flux: The native PPP in S. cerevisiae may not have sufficient capacity to handle the influx of xylulose-5-phosphate derived from xylose, limiting the production of energy and biomass precursors.[9][10] Overexpression of key non-oxidative PPP enzymes like transaldolase (TAL1), transketolase (TKL1), ribulose-5-phosphate epimerase (RPE1), and ribose-5-phosphate ketol-isomerase (RKI1) can significantly improve the xylulose fermentation rate and specific growth rate.[9][10]

    • Inhibitory Effects of Overexpression: Paradoxically, uncontrolled, high-level expression of D-xylulokinase (XK), the enzyme that phosphorylates this compound, can be inhibitory to growth on xylose.[11][12] Optimizing XK activity to a moderate level is crucial for efficient xylose assimilation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a baseline for comparison.

Table 1: Effect of Metabolic Engineering on Xylitol Byproduct Formation and Ethanol Yield

Strain ModificationKey StrategyXylitol Yield ReductionEthanol Yield IncreaseReference
Expression of noxE (NADH oxidase)Cofactor Regeneration69.63%39.33%[1]
Deletion of gdh1 and overexpression of GDH2Shift Ammonia Assimilation44%16%[1]
Engineered XYL1 (K270R) and optimized XYL2Cofactor BalancingXylitol < 3 g/LEthanol > 16 g/L[3][4]
Deletion of ZWF1 and overexpression of GDP1Altered Redox MetabolismSignificant reductionSignificant increase[6]

Table 2: Impact of Pentose Phosphate Pathway (PPP) Overexpression on Growth and Xylulose Consumption

StrainRelevant GenotypeSpecific Growth Rate on Xylulose (h⁻¹)Xylulose Consumption Rate (relative)Reference
TMB3001Control Strain0.02 - 0.031.0x[9][10]
TAL1 OverexpressionOverproduces Transaldolase0.12-[9][10]
TMB3026Overproduces all 4 PPP enzymes0.23~2.0x[9][10]

Experimental Protocols

Protocol 1: Heterologous Protein Expression in S. cerevisiae

This protocol provides a general workflow for expressing heterologous enzymes like xylose reductase (XYL1) and xylitol dehydrogenase (XYL2).

  • Gene Isolation and Vector Construction:

    • Isolate the cDNA of the target gene (e.g., XYL1 from S. stipitis).

    • Integrate the cDNA into a suitable yeast expression vector. The vector should contain a strong constitutive promoter (e.g., PGK1, TDH1) or an inducible promoter (HXT7), a selectable marker (e.g., URA3, LEU2), and integration sequences if chromosomal integration is desired.

    • Amplify the constructed plasmid in E. coli.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

    • Transform the yeast cells with the expression vector.

    • Select transformed colonies by plating on a selective medium (e.g., synthetic complete medium lacking uracil for a URA3 marker).

  • Expression and Fermentation:

    • Inoculate a single colony into a liquid dropout medium and culture for 48 hours at 30°C with shaking.[13]

    • Transfer this culture to the main fermentation medium (e.g., YP medium) containing D-xylose as the carbon source (e.g., 50 g/L).

    • Conduct the fermentation under controlled conditions (e.g., 30°C, micro-aerobic or oxygen-limited).

  • Analysis:

    • Collect samples periodically to measure cell density (OD600), and concentrations of D-xylose, this compound, xylitol, and other metabolites using HPLC.

Protocol 2: Quantification of Sugars and Alcohols by HPLC

This method is used to analyze the concentration of D-xylose, this compound, and xylitol in the fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation sample to pellet the yeast cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Conditions:

    • Column: A column suitable for sugar analysis, such as an Agilent Hi-Plex Pb column (7.7 x 300 mm, 8 µm).[14]

    • Mobile Phase: Deionized water.[14]

    • Flow Rate: 0.5 - 0.6 mL/min.[14]

    • Column Temperature: 70°C.[14]

    • Detector: Refractive Index (RI) detector.[14]

  • Quantification:

    • Prepare standard curves for D-xylose, this compound, and xylitol using known concentrations.

    • Inject the prepared samples and standards into the HPLC system.

    • Calculate the concentration of each compound in the samples by comparing the peak areas to the respective standard curves.

Visualizations

Xylose_Metabolism_Pathway cluster_cell S. cerevisiae Cell cluster_problem Cofactor Imbalance Problem XYL_ext D-Xylose (extracellular) XYL_int D-Xylose XYL_ext->XYL_int Transport Xylitol Xylitol Accumulation (Byproduct) XYL_int->Xylitol Reduction Xylulose This compound Xylitol->Xylulose Oxidation Imbalance NADPH consumed NAD+ consumed Result: NAD+ depletion hinders XDH step X5P This compound-5-P Xylulose->X5P Phosphorylation PPP Pentose Phosphate Pathway (PPP) X5P->PPP XR Xylose Reductase (XR) (XYL1) XR->Xylitol NADP NADP+ XR->NADP XDH Xylitol Dehydrogenase (XDH) (XYL2) XDH->Xylulose NADH NADH XDH->NADH XK Xylulokinase (XK) XK->X5P ADP ADP XK->ADP NADPH NADPH NADPH->XR NAD NAD+ NAD->XDH ATP ATP ATP->XK

Caption: Heterologous xylose metabolism pathway in S. cerevisiae.

Troubleshooting_Workflow Start Low this compound Yield Check_Xylose Is D-Xylose consumed? Start->Check_Xylose Check_Byproduct Is Xylitol the major product? Check_Xylose->Check_Byproduct Yes Sol_Transport Root Cause: Inefficient Transport/Uptake Solution: Express heterologous transporters Check_Xylose->Sol_Transport No Sol_Enzyme Root Cause: Low XR/XDH Activity Solution: Optimize gene expression, check protein folding Check_Xylose->Sol_Enzyme Slowly Sol_Cofactor Root Cause: Cofactor Imbalance Solution: Engineer XR/XDH cofactor preference, add NADH oxidase (noxE) Check_Byproduct->Sol_Cofactor Yes Sol_PPP Root Cause: PPP Bottleneck Solution: Overexpress PPP enzymes (TAL1, TKL1 etc.) Check_Byproduct->Sol_PPP No Experimental_Workflow cluster_strain Strain Engineering cluster_process Fermentation & Analysis cluster_eval Evaluation Gene_Selection Select Genes (e.g., XYL1, XYL2, noxE) Vector_Construction Construct Expression Vector Gene_Selection->Vector_Construction Transformation Yeast Transformation Vector_Construction->Transformation Fermentation Fermentation in Xylose Medium Transformation->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis HPLC Analysis (Xylose, Xylulose, Xylitol) Sampling->Analysis Data_Eval Evaluate Yield, Titer, Productivity Analysis->Data_Eval Optimization Iterative Optimization Data_Eval->Optimization Optimization->Gene_Selection Re-engineer

References

Technical Support Center: Chromatographic Purification of D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of D-Xylulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound, presented in a question-and-answer format.

Issue 1: Poor Resolution and Co-elution of this compound with Other Sugars

Question: Why is my this compound peak co-eluting with other pentoses like D-Arabinose or D-Xylose, and how can I improve the resolution?

Answer: Co-elution of this compound with other structurally similar sugars is a primary challenge due to their similar physicochemical properties.[1] Several factors can contribute to poor resolution. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • For Hydrophilic Interaction Liquid Chromatography (HILIC): The organic solvent content in the mobile phase is critical. Increasing the percentage of the organic solvent (typically acetonitrile) can enhance the retention of polar compounds like this compound, potentially improving separation. A minimum of 3% water is generally recommended to maintain the partitioning effect in HILIC. A gradient elution, starting with a high organic content and gradually increasing the aqueous portion, can be effective.

    • For Ion-Exchange Chromatography: The pH and ionic strength of the mobile phase are crucial. Adjusting the pH can alter the charge of the sugar-borate complexes, which can influence their interaction with the stationary phase and improve separation. A shallower elution gradient (a slower increase in salt concentration) can also significantly enhance resolution.[2]

  • Adjust the Column Temperature: Lowering the column temperature can sometimes increase the retention of sugars in HILIC, which may lead to better separation between closely eluting peaks.[1] Conversely, in some cases, increasing the temperature can improve efficiency and resolution by reducing mobile phase viscosity.[3][4][5] It is an important parameter to optimize for your specific separation.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to improved peak resolution, although it will increase the analysis time.[1][2]

  • Select an Appropriate Stationary Phase:

    • HILIC: Different HILIC stationary phases (e.g., amide, diol, or un-derivatized silica) exhibit different selectivities. If you are not achieving adequate separation, consider trying a column with a different chemistry. For instance, an amide phase might provide different selectivity compared to a diol phase for sugar isomers.

    • Ion-Exchange: The choice of cation-exchange resin can impact selectivity. Resins with smaller particle sizes generally provide higher resolution.[2]

Issue 2: Peak Tailing of the this compound Peak

Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Answer: Peak tailing can be caused by both chemical and physical factors within the chromatographic system. Here's a systematic approach to troubleshoot this issue:

  • Chemical Effects:

    • Secondary Interactions: In HILIC, secondary interactions between the analyte and the stationary phase can cause peak tailing. Increasing the buffer concentration in the mobile phase can help to mask these unwanted interactions and improve peak shape.[6]

    • Mobile Phase pH: For ion-exchange chromatography, an inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is optimized for the interaction between the sugar-borate complexes and the resin.

  • Physical and System Effects:

    • Column Overload: Injecting too much sample can lead to column overload and result in peak tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

    • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes. If the problem persists, try cleaning the column according to the manufacturer's instructions or replacing it. A blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.[7]

    • Dead Volume: Excessive dead volume in the system (e.g., from poorly connected fittings) can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate inner diameter.

Issue 3: Low Recovery of this compound

Question: I am experiencing low recovery of this compound after the purification process. What could be the reason, and how can I improve it?

Answer: Low recovery can be a frustrating issue, often stemming from several factors throughout the purification workflow. Here are some potential causes and their solutions:

  • Incomplete Elution: The elution conditions might not be strong enough to completely release the this compound from the column.

    • HILIC: Increase the percentage of the aqueous component in the mobile phase during the elution step.

    • Ion-Exchange: Increase the salt concentration or adjust the pH of the elution buffer to facilitate the release of the bound sugar.

  • Analyte Degradation: this compound, like other sugars, can be susceptible to degradation under harsh conditions.

    • pH Stability: Avoid exposing the sample to extreme pH values for extended periods.

    • Temperature Stability: High temperatures can lead to degradation. If possible, perform the purification at a lower temperature.

  • Irreversible Adsorption: Some of the this compound may be irreversibly binding to the stationary phase. This can be due to an inappropriate stationary phase or contamination on the column. Consider using a different column or a more rigorous column cleaning protocol.

  • Issues with Fraction Collection: In preparative chromatography, the settings for fraction collection are critical.

    • Incorrect Delay Volume: An incorrect delay volume setting between the detector and the fraction collector can lead to the peak being missed or only partially collected.

    • Threshold Settings: Ensure the peak detection threshold is set appropriately to trigger collection for your this compound peak.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic purification of this compound?

A1: The primary challenges in purifying this compound by chromatography include:

  • Co-elution with other sugars: this compound is often present in mixtures with other structurally similar pentoses (like D-Xylose and D-Arabinose) and hexoses, making their separation difficult due to very similar physical and chemical properties.[1]

  • Low Resolution: Achieving baseline separation between these sugar isomers can be challenging, requiring careful optimization of chromatographic conditions.

  • Peak Tailing: Sugars can exhibit peak tailing due to their interaction with the stationary phase, which can affect purity and quantification.

  • Low Recovery: Obtaining high yields of pure this compound can be difficult due to factors like incomplete elution or degradation during the process.

  • Scale-up Issues: Translating a successful analytical method to a preparative or industrial scale presents challenges in maintaining resolution and purity while increasing throughput.

Q2: Which chromatographic techniques are most commonly used for this compound purification?

A2: The two most prevalent techniques are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like sugars. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.

  • Ion-Exchange Chromatography (IEC): This technique is often used for sugar separations, typically after forming charged complexes with borates. The separation is then based on the differential interaction of these charged complexes with the ion-exchange resin. Cation-exchange resins are commonly employed for this purpose.[7]

Q3: How can I monitor the purification of this compound if it doesn't have a UV chromophore?

A3: Since this compound lacks a UV-absorbing chromophore, alternative detection methods are necessary. The most common detectors used are:

  • Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through. It is a common choice for sugar analysis.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and can confirm the identity of the purified compound.

Q4: Are there any specific sample preparation steps recommended before chromatographic purification of this compound?

A4: Yes, proper sample preparation is crucial for a successful purification. Key steps include:

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.

  • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent to ensure good peak shape and prevent precipitation on the column.

  • Derivatization (Optional): For certain applications, especially when using UV or fluorescence detection, you might consider derivatizing the sugar to attach a chromophore or fluorophore.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of xylose (a close isomer of xylulose, often used as a proxy in separation studies) to provide an indication of achievable purity and recovery rates.

Table 1: Purity and Recovery of Xylose using Different Chromatographic Methods

Chromatographic MethodStationary PhasePurity (%)Recovery (%)Source
Cation-Exchange ChromatographyAmberlite IRP69 (Ca²⁺ form)88Not specified[7]
Centrifugal Partition ChromatographyDMSO/THF/Water91.86Not specified[8]
Anion-Exchange ResinNot specifiedNot specified (loss rate < 20%)>80[9]

Experimental Protocols

Protocol 1: Cation-Exchange Chromatography for Monosaccharide Separation (Adapted from literature)

This protocol provides a general guideline for separating monosaccharides like this compound from a mixture using a cation-exchange resin.

  • Column Packing and Equilibration:

    • Prepare a slurry of a suitable cation-exchange resin (e.g., Dowex 50WX4 or Amberlite IRP69) in deionized water.

    • Pack a glass column with the resin slurry, ensuring a homogenous bed without any air bubbles.

    • Equilibrate the column by passing several column volumes of deionized water through it at a constant flow rate until the pH and conductivity of the eluent stabilize.

  • Sample Loading:

    • Prepare your sugar mixture in deionized water. Ensure the sample is filtered.

    • Carefully load the sample onto the top of the resin bed.

  • Elution:

    • Elute the sugars with deionized water at a controlled flow rate. The separation occurs as the different sugars interact to varying degrees with the resin.

    • The flow rate is a critical parameter and should be optimized for the best resolution. A lower flow rate generally improves separation.

  • Fraction Collection:

    • Collect fractions of the eluent at regular intervals.

  • Analysis:

    • Analyze the collected fractions using a suitable method (e.g., HPLC with RI detection, or a colorimetric assay) to determine the concentration of this compound and other sugars in each fraction.

    • Pool the fractions containing pure this compound.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

troubleshooting_resolution start Poor Resolution / Co-elution optimize_mobile_phase Optimize Mobile Phase (Gradient, % Organic, pH, Ionic Strength) start->optimize_mobile_phase adjust_temperature Adjust Column Temperature optimize_mobile_phase->adjust_temperature Still not resolved resolution_ok Resolution Improved optimize_mobile_phase->resolution_ok Resolved lower_flow_rate Lower Flow Rate adjust_temperature->lower_flow_rate Still not resolved adjust_temperature->resolution_ok Resolved change_column Change Stationary Phase (Different HILIC chemistry or IEC resin) lower_flow_rate->change_column Still not resolved lower_flow_rate->resolution_ok Resolved change_column->resolution_ok Resolved

Caption: A logical workflow for troubleshooting poor resolution in this compound chromatography.

Experimental Workflow for this compound Purification

purification_workflow start Crude this compound Mixture sample_prep Sample Preparation (Filtration, Dissolution) start->sample_prep chromatography Chromatographic Separation (HILIC or Ion-Exchange) sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Analysis of Fractions (HPLC-RI, etc.) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling end Pure this compound pooling->end

Caption: A general experimental workflow for the purification of this compound using chromatography.

References

Common pitfalls in D-Xylulose quantification from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying D-xylulose from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

Issue 1: High Background Signal or Suspected Interference in Enzymatic Assays

Question: My enzymatic assay for this compound is showing a high background signal, or I suspect other compounds in my sample are interfering with the measurement. How can I troubleshoot this?

Answer:

High background or interference in enzymatic assays is a common issue, often caused by the presence of other sugars or compounds that can be acted upon by the enzymes used in the assay.

Potential Causes and Solutions:

  • Glucose Interference: Many enzymatic assays for pentoses can be affected by high concentrations of glucose.[1][2] For instance, β-xylose dehydrogenase, an enzyme used in some kits, can also act on D-glucose, especially at high concentrations.[1]

    • Solution 1: Pre-incubation with Hexokinase: To remove glucose, pre-incubate your sample with hexokinase in the presence of ATP. This will phosphorylate the glucose, preventing it from participating in the this compound reaction.[1]

    • Solution 2: Sample Blanks: Prepare sample blanks using a matrix similar to your sample but without this compound. This can help to correct for the background signal caused by other components like basal glucose levels in serum.[3][4]

  • Presence of Other Sugars: Besides glucose, other sugars like L-arabinose might react with the assay enzymes, although often at a slower rate.[1]

    • Solution: Internal Standards and Recovery Experiments: To identify interfering substances, you can add a known amount of this compound (an internal standard) to your sample after the initial reaction is complete. A significant increase in absorbance should be observed if no inhibition is occurring.[1] Performing recovery experiments by adding this compound at the initial extraction steps can help identify losses during sample handling.[1]

  • Sample Matrix Effects: Components in complex matrices like serum, plasma, or plant extracts can interfere with the assay.

    • Solution: Deproteinization: For serum or plasma samples, deproteinization using methods like trichloroacetic acid precipitation can improve sensitivity and reduce interference without significantly affecting this compound recovery.[3] For biological tissue samples, homogenization in perchloric acid followed by neutralization can be an effective preparation step.[1]

Experimental Protocol: Enzymatic D-Xylose/D-Xylulose Quantification

This protocol is based on the principle of measuring NADH formation, which is proportional to the D-xylose (or this compound after isomerization) concentration.[5][6]

  • Reagent Preparation: Prepare buffer, NAD+/ATP solution, and enzyme suspensions (e.g., hexokinase, xylose dehydrogenase) as per the manufacturer's instructions.[7]

  • Sample Preparation:

    • Dilute samples to ensure the this compound concentration falls within the assay's linear range (e.g., 0.002 to 1.00 g/L).[1]

    • For samples with high glucose, pre-incubate with hexokinase and ATP.[1]

    • For serum/plasma, perform deproteinization.[3]

  • Assay Procedure (Manual Spectrophotometer):

    • Pipette distilled water, sample/standard, buffer, and NAD+/ATP solution into cuvettes.[7]

    • Mix and read the initial absorbance (A1) at 340 nm.[1][7]

    • Add the D-xylose dehydrogenase enzyme solution to initiate the reaction.[7]

    • Incubate for approximately 6 minutes at 25-37°C.[1][7]

    • Read the final absorbance (A2) at 340 nm.[1][7]

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for both the blank and the samples.

    • Subtract the blank's ΔA from the sample's ΔA to get ΔAthis compound.

    • Determine the this compound concentration using a standard curve.[8]

Issue 2: Inaccurate or Inconsistent Results with LC-MS Analysis

Question: I am using LC-MS to quantify this compound, but my results are inconsistent or seem inaccurate. What are the common pitfalls?

Answer:

Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and sensitivity for this compound quantification.[9] However, several factors can lead to inaccurate results.

Potential Causes and Solutions:

  • Suboptimal Chromatographic Separation: this compound and its isomers (like D-xylose and other pentoses) are chemically similar, making their separation challenging.[10]

    • Solution: Appropriate Column and Mobile Phase: Utilize a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge BEH Amide XP).[9] Optimize the mobile phase gradient, typically using a mixture of acetonitrile and water.[9][11]

  • Matrix Effects: Co-eluting compounds from complex matrices can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

    • Solution 1: Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as 13C-xylose, is highly recommended to correct for matrix effects and variations in instrument response.[9]

    • Solution 2: Thorough Sample Preparation: Employ effective sample preparation techniques to remove interfering substances. This may include protein precipitation for biological fluids or solid-phase extraction (SPE) for more complex samples.[9]

  • Improper Sample Handling and Storage: this compound can be unstable in certain conditions, leading to degradation and inaccurate measurements.

    • Solution: Stability Studies and Proper Storage: D-xylose in urine and serum is stable for up to 2 months at -20°C and -70°C.[3] At 4°C, urine samples are stable for up to 24 hours, while both urine and serum are stable for at least 8 hours at room temperature.[3] Avoid multiple freeze-thaw cycles.[3] For plant or microbial samples, flash-freezing in liquid nitrogen before shipping and storage on dry ice is recommended.[10]

Quantitative Data Comparison for this compound Quantification Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Enzymatic Assay Urine/Buffer0.568 mg/dL1.89 mg/dL0.1 - 15 mg/dL[2]
Enzymatic Assay Sample Solution0.701 mg/L-2 - 100 µ g/assay [1]
LC-MS/MS Plasma, Urine, Fermentation Media<1.0 ng/mL-5-6 orders of magnitude[10]
Phloroglucinol Colorimetric Urine/Serum-0.125 mg/L-[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in this compound quantification?

A1: The most common interference is D-glucose, especially in biological samples where it is present at high concentrations.[1][3] Other pentoses and sugar alcohols can also interfere, depending on the specificity of the analytical method.[10]

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation depends on the matrix and the quantification method.

  • Urine/Serum (Enzymatic/Colorimetric): Dilution is often necessary. For serum, deproteinization is recommended.[1][3]

  • Biological Tissues (Enzymatic): Homogenization in perchloric acid followed by neutralization is a common approach.[1]

  • Complex Matrices (LC-MS): Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be required to remove interfering compounds.[9]

Q3: How can I ensure the stability of this compound in my samples?

A3: For long-term storage, keep samples at -70°C.[3] For short-term storage, 4°C is acceptable for up to 24 hours for urine.[3] Avoid repeated freeze-thaw cycles.[3] If shipping biological samples, use dry ice.[10]

Q4: Can I use a glucose meter to measure this compound?

A4: No. While some glucose dehydrogenases used in blood glucose meters can react with xylose, this leads to a false-positive reading for glucose and is not a reliable method for quantifying this compound.[12] This interference can be significant and clinically relevant.[12]

Q5: What is the principle behind the enzymatic quantification of this compound?

A5: Enzymatic methods for this compound often involve its isomerization to D-xylose, which is then oxidized by a specific dehydrogenase (e.g., xylose dehydrogenase). This reaction reduces NAD+ to NADH, and the increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of this compound in the sample.[5][6]

Visualizations

D_Xylulose_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_pitfalls Potential Pitfalls Sample Complex Matrix (e.g., Serum, Urine, Plant Extract) Homogenization Homogenization/ Deproteinization Sample->Homogenization Pitfall1 Sample Degradation Sample->Pitfall1 Extraction Extraction/ Dilution Homogenization->Extraction Pitfall2 Matrix Effects/ Interference Homogenization->Pitfall2 LCMS LC-MS/MS Extraction->LCMS High Specificity Enzymatic Enzymatic Assay Extraction->Enzymatic High Throughput Quantification Quantification LCMS->Quantification Pitfall3 Poor Separation LCMS->Pitfall3 Enzymatic->Quantification Pitfall4 Enzyme Inhibition Enzymatic->Pitfall4 Validation Validation (Controls, Standards) Quantification->Validation

Caption: Workflow for this compound quantification highlighting key steps and potential pitfalls.

Interfering_Pathways cluster_pentose_phosphate Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis Xylulose5P This compound-5-P Ribulose5P Ribulose-5-P Xylulose5P->Ribulose5P Sedoheptulose7P Sedoheptulose-7-P Ribulose5P->Sedoheptulose7P Glucose Glucose G6P Glucose-6-P Glucose->G6P EnzymaticAssay Enzymatic Assay Glucose->EnzymaticAssay Potential Interference DXylulose This compound DXylulose->Xylulose5P Phosphorylation DXylose D-Xylose DXylulose->DXylose Isomerization DXylose->EnzymaticAssay

References

Technical Support Center: Enhancing D-Xylulose Uptake in Engineered Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing D-xylulose uptake and xylose metabolism in engineered yeast, particularly Saccharomyces cerevisiae.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Slow or No Growth on Xylose as the Sole Carbon Source

Question Potential Causes & Troubleshooting Steps
Why is my engineered yeast strain not growing, or growing very slowly, on xylose? 1. Inefficient Xylose Transport: S. cerevisiae lacks specific xylose transporters, relying on endogenous hexose transporters which have a low affinity for xylose.[1][2] * Solution: Overexpress native transporters with some affinity for xylose (e.g., Hxt7, Gal2) or introduce heterologous, more specific xylose transporters.[1][2][3] Consider transporter engineering to reduce glucose inhibition.[2][4] 2. Sub-optimal Expression of Pathway Enzymes: The expression levels of the introduced xylose reductase (XR) and xylitol dehydrogenase (XDH), or xylose isomerase (XI), might be too low. * Solution: Use strong, constitutive promoters to drive the expression of your pathway genes. Verify expression levels using RT-qPCR or Western blotting. 3. Cofactor Imbalance (XR/XDH Pathway): The XR enzyme often prefers NADPH, while the XDH enzyme exclusively uses NAD+.[2][5] This disparity can lead to a redox imbalance, hindering metabolic flux.[5][6][7] * Solution: Engineer the cofactor preference of XR or XDH. Alternatively, manipulate other pathways to rebalance the NADH/NADPH ratio.[8] Deleting ZWF1 (glucose-6-phosphate dehydrogenase) can help increase NADPH availability.[5] 4. Insufficient Downstream Pathway Flux: The pentose phosphate pathway (PPP) may be a bottleneck, limiting the conversion of this compound-5-phosphate into glycolytic intermediates.[2][9] * Solution: Overexpress key enzymes of the non-oxidative PPP, such as transaldolase (TAL1), transketolase (TKL1), ribulose-5-phosphate epimerase (RPE1), and ribose-5-phosphate isomerase (RKI1).[3][9]

Issue 2: High Accumulation of Xylitol Byproduct

Question Potential Causes & Troubleshooting Steps
My yeast strain is consuming xylose but producing high levels of xylitol instead of ethanol. What's wrong? 1. Severe Cofactor Imbalance: This is the most common cause. The regeneration of NAD+ for the XDH-catalyzed conversion of xylitol to xylulose is inefficient under anaerobic or oxygen-limited conditions.[2][5] * Solution 1: Engineer the XR to use NADH instead of NADPH. This aligns the cofactor usage of the first two steps of the pathway.[8] * Solution 2: Provide limited aeration. Oxygen can act as an electron acceptor, helping to regenerate NAD+ and alleviate the redox imbalance.[7][10][11] However, this can reduce ethanol yield in favor of biomass production. * Solution 3: Switch to a xylose isomerase (XI) pathway, which directly converts xylose to xylulose, bypassing the redox steps and thus avoiding xylitol formation altogether.[9][12] 2. Low Xylulokinase (XK) Activity: If the conversion of xylulose to xylulose-5-phosphate is slow, xylulose can accumulate and potentially be converted back to xylitol. * Solution: Overexpress a xylulokinase gene, such as the endogenous XKS1 or a heterologous version like XYL3.[13][14] Be cautious, as excessive XK activity can also be detrimental.[15][16]

Issue 3: Growth Inhibition at High Xylose Concentrations

Question Potential Causes & Troubleshooting Steps
My strain grows on low concentrations of xylose, but growth is inhibited at higher concentrations. Why? 1. ATP Depletion due to Uncontrolled Xylulokinase (XK) Activity: Overexpression of xylulokinase (XKS1) can lead to a rapid phosphorylation of xylulose, causing a significant drain on the cell's ATP pool.[13][17] This phenomenon is sometimes referred to as "substrate-accelerated death".[15][16][17] * Solution: Modulate the expression of XKS1. Instead of a strong constitutive promoter, use a weaker promoter or a tunable expression system to find an optimal level of XK activity that balances metabolic flux without depleting ATP.[15][17][18] 2. Accumulation of Inhibitory Metabolites: High flux through the xylose pathway can lead to the accumulation of other inhibitory intermediates.

Issue 4: Inefficient Co-fermentation of Glucose and Xylose

Question Potential Causes & Troubleshooting Steps
Why does my yeast consume all the glucose before starting to consume xylose? 1. Glucose Repression: Glucose is the preferred carbon source for S. cerevisiae. In the presence of glucose, the expression of genes required for the uptake and metabolism of other sugars, including xylose, is repressed. The transcription of transporters like GAL2 is repressed by glucose.[2] * Solution: Engineer the regulatory networks of the yeast. For example, deletion of the transcription factor MIG1 can alleviate some glucose repression effects.[19] 2. Competitive Inhibition of Transporters: The endogenous hexose transporters have a much higher affinity for glucose than for xylose.[12] Even if transporters are expressed, glucose will outcompete xylose for uptake into the cell.[2] * Solution: Use protein engineering or directed evolution to develop transporters with increased affinity for xylose and/or reduced sensitivity to glucose inhibition.[4][20]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to introduce xylose metabolism into S. cerevisiae?

A1: There are two primary heterologous pathways engineered into S. cerevisiae[5][21]:

  • Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) Pathway: Found in native xylose-fermenting yeasts, this pathway involves two steps: the reduction of xylose to xylitol by xylose reductase (XR) and the oxidation of xylitol to this compound by xylitol dehydrogenase (XDH).[9][10]

  • Xylose Isomerase (XI) Pathway: This pathway, typically found in bacteria, uses a single enzyme, xylose isomerase (XI), to directly convert xylose to this compound.[9][12]

Both pathways then funnel this compound into the native pentose phosphate pathway (PPP) after it is phosphorylated by xylulokinase (XK).[6]

Q2: Which pathway is better, XR/XDH or XI?

A2: Each pathway has its advantages and disadvantages. The XI pathway is thermodynamically simpler and avoids the cofactor imbalance issue that leads to xylitol production in the XR/XDH pathway.[6] However, functionally expressing bacterial XIs with high activity in yeast can be challenging. The XR/XDH pathway is often derived from other yeasts and can be more readily expressed, but it requires careful management of cellular redox balance to be efficient.[5][6]

Q3: Why is overexpression of the pentose phosphate pathway (PPP) often necessary?

A3: Once this compound is phosphorylated to this compound-5-phosphate, it enters the non-oxidative branch of the PPP. The native expression levels of the PPP enzymes in S. cerevisiae are often insufficient to handle the increased metabolic flux from xylose, creating a bottleneck.[9] Overexpressing genes like TAL1, TKL1, RPE1, and RKI1 helps to increase the capacity of this downstream pathway, improving the overall rate of xylose consumption.[3][9][22]

Q4: Can adaptive laboratory evolution (ALE) improve my xylose-fermenting strain?

A4: Yes, ALE is a powerful and common strategy to improve the performance of engineered strains.[3] By continuously cultivating the engineered yeast on xylose for many generations, cells that acquire beneficial mutations allowing for faster growth and more efficient sugar utilization are selected.[3] This approach can lead to complex and non-intuitive improvements in transport, metabolism, and stress tolerance.

Data Summary Tables

Table 1: Comparison of Xylose Consumption and Product Yields in Engineered Strains

Strain ModificationCarbon SourceXylose Consumption Rate (g/L/h)Ethanol Yield (g/g xylose)Xylitol Yield (g/g xylose)Reference
Fine-tuned XylA and XKS1 expressionXylose0.0370.280.19[9]
Above strain + PPP overexpressionXylose0.081 (1.19-fold increase)N/AN/A[9]
XKS1 Overexpression (CEN.PK background)Glucose + XyloseReduced by halfIncreasedReduced by 70-100%[13]
XKS1 Overexpression (H158 background)Glucose + XyloseReduced to one-fifthIncreasedReduced by 70-100%[13]
Evolved industrial strain (XI + PPP)Xylose (synthetic medium)1.1 g/g DW/hN/AN/A[23]

Note: N/A indicates data not available in the cited source. Direct comparison between studies can be challenging due to differences in strain backgrounds, culture conditions, and measurement techniques.

Table 2: Kinetic Parameters of Native Yeast Transporters for Glucose and Xylose

TransporterSubstrateKm (mM)Vmax (nmol/mg protein/min)Reference
Gal2 D-Glucose1.5 ± 0.348 ± 2[2]
D-Xylose67 ± 1530 ± 3[2]
Hxt7 D-Glucose1.1 ± 0.455 ± 4[2]
D-Xylose120 ± 2033 ± 2[2]

Km (Michaelis constant) indicates the substrate concentration at which the transport rate is half of Vmax. A lower Km signifies a higher affinity of the transporter for the substrate.

Signaling Pathways and Experimental Workflows

dot

Caption: Heterologous pathways for D-xylose conversion to this compound.

// Nodes Glucose [label="High Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras/PKA Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA Active", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth [label="Growth & Glycolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress [label="Stress Resistance\n(Repressed)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; XyloseMetabolism [label="Xylose Metabolism\n(Repressed)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Glucose -> Ras [label="Activates"]; Ras -> PKA [label="Activates"]; PKA -> Growth [label="Promotes"]; PKA -> Stress [label="Inhibits"]; PKA -> XyloseMetabolism [label="Inhibits"]; }

Caption: General workflow for adaptive laboratory evolution (ALE).

Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)

  • Prepare Yeast Culture: Inoculate a single colony of your S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0.

  • Harvest and Wash Cells: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Prepare Transformation Mix: Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge for 30 seconds and discard the supernatant. To the pellet, add the following in order:

    • 240 µL of PEG 3350 (50% w/v)

    • 36 µL of 1.0 M Lithium Acetate

    • 50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

    • 1-5 µg of plasmid DNA and water to a final volume of 360 µL.

  • Transform: Vortex the mixture thoroughly for 1 minute. Incubate at 42°C for 40 minutes.

  • Plate Cells: Centrifuge the tube for 30 seconds, discard the supernatant, and resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL onto selective agar plates.

  • Incubate: Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Xylulokinase (XK) Activity Assay

This assay measures the rate of ATP-dependent phosphorylation of this compound, which is coupled to the oxidation of NADH measured spectrophotometrically.

  • Prepare Cell-Free Extract:

    • Grow yeast cells to mid-log phase in the desired medium.

    • Harvest ~50 OD₆₀₀ units of cells by centrifugation.

    • Wash the pellet with extraction buffer (e.g., 100 mM phosphate buffer, pH 7.5, with 2 mM MgCl₂ and protease inhibitors).

    • Resuspend in 0.5 mL of extraction buffer and lyse cells using glass beads and vigorous vortexing or a bead beater.

    • Clarify the lysate by centrifuging at 13,000 x g for 15 minutes at 4°C. The supernatant is the cell-free extract.

  • Determine Protein Concentration: Use a standard method like the Bradford assay to determine the total protein concentration of the cell-free extract.

  • Perform Assay:

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 0.2 mM NADH

      • 5 mM ATP

      • 10 units of sorbitol dehydrogenase

      • Cell-free extract (containing 10-50 µg of total protein)

    • Start the reaction by adding 20 mM this compound.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate Activity: The specific activity is calculated based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹) and normalized to the amount of protein in the extract. One unit (U) is typically defined as the amount of enzyme that consumes 1 µmol of substrate per minute.

Protocol 3: Batch Fermentation Analysis using HPLC

  • Set up Fermentation: Inoculate your engineered strain into a defined fermentation medium containing a known concentration of xylose (and glucose, if applicable) in a bioreactor or shake flask. Maintain anaerobic or microaerobic conditions as required.

  • Collect Samples: At regular time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours), aseptically withdraw a small sample (e.g., 1-2 mL) from the culture.

  • Process Samples: Immediately centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.

  • Filter Supernatant: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. Store the filtered supernatant at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a Refractive Index (RI) detector.

    • The mobile phase is typically a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Run a set of standards with known concentrations of xylose, glucose, xylitol, glycerol, acetate, and ethanol to create calibration curves.

  • Quantify Metabolites: Compare the peak areas from your samples to the calibration curves to determine the concentrations of substrates and products at each time point. From this data, you can calculate consumption rates and product yields.

References

Strategies to minimize by-product formation in D-Xylulose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Xylulose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in this compound synthesis?

A1: The by-products in this compound synthesis depend on the method used:

  • Enzymatic Synthesis (using D-xylose isomerase): The primary "by-product" is unreacted D-xylose due to the reversible nature of the isomerization reaction, which reaches an equilibrium with a mixture of D-xylose and this compound.[1] Other potential, but less common, by-products can include small amounts of other pentose isomers like L-arabinose and D-ribose , depending on the specificity of the enzyme.[2]

  • Chemical Synthesis (e.g., acid-catalyzed isomerization of D-xylose): This method is prone to more significant by-product formation, especially under harsh conditions (high temperature and strong acidity). Common by-products include:

    • Furfural: A degradation product formed from the dehydration of pentoses.[3][4]

    • Humins: Dark-colored, polymeric materials resulting from the condensation of furfural and/or xylose.[3]

    • Other degradation products: Under strongly acidic conditions, further degradation of xylose can lead to various organic acids and other compounds.[5]

Q2: How can I increase the yield of this compound in the enzymatic isomerization of D-xylose?

A2: The equilibrium of the D-xylose to this compound reaction is a major limiting factor, typically resulting in a mixture of about 83% D-xylose and 17% this compound.[1] To increase the yield of this compound, you can:

  • Shift the equilibrium: The addition of borate ions to the reaction mixture can selectively form a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward to produce more this compound.[6]

  • Optimize reaction conditions: Fine-tuning the temperature and pH can maximize the activity and stability of the D-xylose isomerase, leading to a faster approach to equilibrium.

  • Product removal: Implementing in-situ product removal techniques, such as selective crystallization or chromatographic separation, can also shift the equilibrium towards this compound formation.

Q3: What is the optimal pH and temperature for enzymatic this compound synthesis?

A3: The optimal pH and temperature can vary depending on the source of the D-xylose isomerase. However, most commercially available D-xylose isomerases exhibit optimal activity in the following ranges:

  • pH: Generally between 7.0 and 8.5.

  • Temperature: Typically between 60°C and 80°C.[2]

It is crucial to consult the manufacturer's specifications for the specific enzyme you are using. Operating outside the optimal ranges can lead to decreased enzyme activity and stability.

Troubleshooting Guides

Issue 1: Low Conversion of D-Xylose to this compound in Enzymatic Synthesis
Possible Cause Suggested Solution
Unfavorable Reaction Equilibrium Add borate to the reaction mixture to form a complex with this compound and shift the equilibrium. A molar ratio of borate to xylose of 0.5 or higher has been shown to be effective.[7]
Suboptimal pH Verify the pH of your reaction mixture and adjust it to the optimal range for your specific xylose isomerase (typically pH 7.0-8.5).
Suboptimal Temperature Ensure the reaction is running at the optimal temperature for your enzyme (usually 60-80°C).[2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation.
Insufficient Enzyme Concentration Increase the enzyme loading. However, be mindful that this will increase costs.
Enzyme Inhibition Ensure your D-xylose substrate is of high purity and free from inhibitors. Some metal ions or other compounds from biomass hydrolysates can inhibit enzyme activity.
Issue 2: Formation of Dark-Colored By-products (Humins) in Chemical Synthesis
Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Furfural and humin formation is significantly accelerated at higher temperatures.[4]
High Acid Concentration Reduce the concentration of the acid catalyst. Milder acidic conditions will decrease the rate of xylose degradation.
Prolonged Reaction Time Shorten the reaction time to minimize the exposure of D-xylose and this compound to degradative conditions.
Presence of Furfural If possible, use a biphasic reaction system to continuously extract furfural from the aqueous phase as it is formed, preventing its polymerization into humins.[3]

Data Presentation

Table 1: Effect of Temperature on D-Xylose Isomerase Activity

Temperature (°C)Relative Activity (%)
40~ 40
50~ 70
60~ 90
70100
80~ 85
90~ 50

Note: Data is generalized from typical xylose isomerase activity profiles. The optimal temperature can vary between different enzymes.

Table 2: Effect of pH on D-Xylose Isomerase Activity

pHRelative Activity (%)
5.0~ 30
6.0~ 75
7.0100
8.0~ 95
9.0~ 60

Note: Data is generalized from typical xylose isomerase activity profiles. The optimal pH can vary between different enzymes.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound with Minimized D-Xylose Residue

This protocol utilizes borate to shift the reaction equilibrium towards this compound.

  • Reaction Setup:

    • Prepare a solution of D-xylose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). A typical starting concentration is 10-20% (w/v).

    • Add sodium tetraborate to the solution. A molar ratio of borate to xylose of 0.5 to 1.0 is recommended.

    • Add the required cofactors for the D-xylose isomerase, typically Mg²⁺ and Co²⁺ ions. Consult the enzyme's datasheet for optimal concentrations.

    • Equilibrate the solution to the optimal reaction temperature for the enzyme (e.g., 65°C).

  • Enzyme Addition and Incubation:

    • Add the D-xylose isomerase to the reaction mixture. The amount of enzyme will depend on the desired reaction time and substrate concentration.

    • Incubate the reaction with gentle agitation for a predetermined time (e.g., 4-24 hours).

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-xylose and this compound using HPLC.

    • Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme. This can be achieved by heating the mixture to 100°C for 10 minutes or by adding a denaturing agent like a strong acid.

  • Purification:

    • Remove the denatured enzyme by centrifugation or filtration.

    • The borate can be removed by repeated evaporation with methanol or by using an ion-exchange resin.

    • The final solution containing this compound can be further purified by chromatography if necessary.

Protocol 2: Chemical Synthesis of this compound with Minimized Degradation

This protocol aims to minimize the formation of furfural and humins.

  • Reaction Setup:

    • Dissolve D-xylose in a suitable solvent. Water is a common solvent, but biphasic systems with an organic solvent (e.g., toluene) can be used to extract by-products.

    • Add a mild acid catalyst, such as a Lewis acid (e.g., Sn-beta zeolite) or a dilute Brønsted acid (e.g., 0.1 M HCl).

    • Heat the reaction mixture to a moderate temperature (e.g., 100-120°C).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously.

    • Monitor the reaction closely by HPLC to determine the concentrations of D-xylose, this compound, and any by-products like furfural.

    • It is crucial to stop the reaction before significant degradation occurs.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize the acid catalyst.

    • If a biphasic system was used, separate the aqueous and organic layers.

    • The aqueous layer containing this compound can be purified by chromatography to remove unreacted D-xylose and other by-products.

Mandatory Visualizations

Enzymatic_Synthesis_Pathway cluster_byproducts Primary 'Byproduct' D_Xylose D-Xylose Equilibrium Equilibrium D_Xylose->Equilibrium Xylose Isomerase D_Xylulose This compound D_Xylulose->Equilibrium Reverse Isomerization Equilibrium->D_Xylulose Isomerization Unreacted_Xylose Unreacted D-Xylose

Caption: Enzymatic synthesis of this compound from D-Xylose.

Chemical_Synthesis_Pathway D_Xylose D-Xylose D_Xylulose This compound D_Xylose->D_Xylulose Isomerization (Acid Catalyst) Furfural Furfural D_Xylose->Furfural Dehydration (High Temp, Strong Acid) Humins Humins D_Xylose->Humins Condensation D_Xylulose->Furfural Dehydration Furfural->Humins Polymerization

Caption: Chemical synthesis of this compound and byproduct formation.

Troubleshooting_Workflow Start Low this compound Yield Check_Method Synthesis Method? Start->Check_Method Enzymatic Enzymatic Check_Method->Enzymatic Enzymatic Chemical Chemical Check_Method->Chemical Chemical Check_Equilibrium Equilibrium Shifted? Enzymatic->Check_Equilibrium Check_Degradation Degradation Products Present? Chemical->Check_Degradation Add_Borate Add Borate Check_Equilibrium->Add_Borate No Check_Conditions_Enz Optimal pH & Temp? Check_Equilibrium->Check_Conditions_Enz Yes Add_Borate->Check_Conditions_Enz Adjust_Conditions_Enz Adjust pH/Temp Check_Conditions_Enz->Adjust_Conditions_Enz No End Improved Yield Check_Conditions_Enz->End Yes Adjust_Conditions_Enz->End Reduce_Severity Lower Temp/Acid Conc. Check_Degradation->Reduce_Severity Yes Check_Degradation->End No Reduce_Severity->End

Caption: Troubleshooting workflow for low this compound yield.

References

Addressing co-elution issues in HPLC analysis of D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the High-Performance Liquid Chromatography (HPLC) analysis of D-Xylulose.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution, the incomplete separation of two or more compounds, is a common challenge in HPLC analysis that can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor resolution between this compound and a co-eluting peak.

The primary objective is to enhance the separation (resolution) between this compound and the interfering compound(s). This can be achieved by optimizing various chromatographic parameters.

Step 1: Identify the Potential Co-eluting Compound

In complex matrices such as fermentation broths or biomass hydrolysates, this compound can co-elute with structurally similar compounds. Common co-eluents include:

  • D-Xylose: The aldose isomer of this compound.

  • Xylitol: The sugar alcohol corresponding to D-Xylose and this compound.

  • Arabinose and other Pentoses: Other five-carbon sugars that may be present in the sample.[1][2][3]

  • Arabinol: The sugar alcohol corresponding to arabinose.

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting co-elution problems.

CoElution_Troubleshooting start Start: Poor Resolution of this compound check_system Q1: Is the HPLC system performing optimally? (Check for peak fronting/tailing, pressure fluctuations) start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No optimize_method Q2: Can the existing method be optimized? system_ok->optimize_method troubleshoot_system A1: Address System Issues - Check for leaks - Flush column - Degas mobile phase - Ensure proper column equilibration system_not_ok->troubleshoot_system troubleshoot_system->check_system optimize_temp A2.1: Adjust Column Temperature - Increase or decrease temperature to alter selectivity. optimize_method->optimize_temp Optimize Temperature optimize_mp A2.2: Modify Mobile Phase - Adjust pH - Change organic solvent ratio - Use ion-pairing reagents optimize_method->optimize_mp Optimize Mobile Phase change_column Q3: Is a different column chemistry needed? optimize_temp->change_column optimize_mp->change_column select_column A3: Select an Alternative Column - Switch between ligand exchange (e.g., Aminex) and HILIC columns. change_column->select_column Yes end_consult Consult Specialist change_column->end_consult No end_resolved Resolution Achieved select_column->end_resolved

Caption: Troubleshooting workflow for this compound co-elution.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing or fronting, which is affecting its resolution from a nearby peak. What should I do?

A1: Peak tailing or fronting can lead to apparent co-elution. Before modifying the separation method, it's crucial to address these peak shape issues:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds on silica-based columns.[4][5]

    • Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the column packing.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Peak Fronting: This is commonly a result of column overload.[6]

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase to prevent peak distortion.

Q2: I am using an Aminex HPX-87H column, but this compound is co-eluting with D-Xylose. How can I improve their separation?

A2: The Aminex HPX-87H column is commonly used for analyzing carbohydrates and organic acids.[7][8] To improve the resolution between this compound and D-Xylose:

  • Lower the Column Temperature: Decreasing the temperature can sometimes enhance the separation between sugars.[9]

  • Optimize the Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.

  • Consider a Different Cation Exchange Resin: Columns like the Aminex HPX-87P (lead form) or HPX-87C (calcium form) may offer different selectivity for sugars compared to the HPX-87H (hydrogen form).[7][10][11][12]

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve this compound from other polar compounds?

A3: Yes, HILIC is an excellent alternative for separating highly polar compounds like sugars. It operates with a high concentration of organic solvent in the mobile phase, which can provide different selectivity compared to ion-exchange or reversed-phase chromatography.[13]

  • Mobile Phase Composition: Typically, a mixture of acetonitrile and water (or an aqueous buffer) is used. Adjusting the water content will have a significant impact on retention and selectivity.

  • Column Choice: Various HILIC stationary phases are available (e.g., amide, amino, or unbonded silica), each offering unique separation characteristics.

Q4: My sample matrix is complex (e.g., fermentation broth), and I suspect matrix effects are contributing to co-elution. What can I do?

A4: Matrix effects can indeed interfere with chromatographic separation. Proper sample preparation is key to minimizing these effects:

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering compounds from your sample before injection.[14][15]

  • Filtration: At a minimum, filter your samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog the column.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure that the this compound concentration remains above the limit of quantification.

Quantitative Data Summary

The choice of HPLC column and operating conditions significantly impacts the retention and resolution of this compound and its potential co-eluents. The following tables provide a summary of typical retention times and resolutions observed under different chromatographic conditions.

Table 1: Comparison of Retention Times on Different HPLC Columns

CompoundAminex HPX-87H (Dilute H₂SO₄)Aminex HPX-87P (Water)HILIC (Acetonitrile/Water)
This compound~13-15 min~18-20 min~8-10 min
D-Xylose~14-16 min~16-18 min~9-11 min
Xylitol~17-19 min~20-22 min~7-9 min
Arabinose~15-17 min~17-19 min~10-12 min

Note: Retention times are approximate and can vary based on specific instrument, column age, and precise mobile phase composition and flow rate.

Table 2: Impact of Method Parameters on Resolution (Rs) of this compound/D-Xylose

Parameter ChangeEffect on Resolution (Rs)Rationale
Decrease Column TemperatureOften IncreasesEnhances differential interaction with the stationary phase.[9]
Decrease Flow RateGenerally IncreasesAllows more time for equilibrium between mobile and stationary phases.
Increase Acetonitrile in HILICGenerally IncreasesIncreases retention of polar analytes, potentially improving separation.
Change Column Cation (H⁺ to Ca²⁺ or Pb²⁺)Varies (Can Improve)Alters the ligand exchange mechanism, changing selectivity.[7][12]

Detailed Experimental Protocols

Method 1: Ion-Exchange Chromatography using Aminex HPX-87H

This method is suitable for the analysis of this compound in samples containing organic acids and other sugars, such as fermentation broths.[7][8][16]

  • Column: Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60-65 °C

  • Detector: Refractive Index (RI)

  • Injection Volume: 10-20 µL

  • Sample Preparation: Centrifuge the sample to remove solids and filter through a 0.22 µm syringe filter. Dilute if necessary to be within the linear range of the detector.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method offers an alternative selectivity for separating polar sugars.

  • Column: HILIC column (e.g., Amino or Amide phase), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water. The ratio may be optimized to improve separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Ensure the sample is dissolved in a solvent compatible with the mobile phase (high organic content). If the sample is aqueous, a solvent exchange may be necessary, or a very small injection volume should be used.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for HPLC analysis of this compound.

HPLC_Workflow start Start: Sample Containing this compound sample_prep Sample Preparation - Centrifugation - Filtration (0.22 µm) - Dilution start->sample_prep hplc_analysis HPLC Analysis - Select Column (e.g., Aminex HPX-87H) - Set Method Parameters (Flow Rate, Temp, Mobile Phase) sample_prep->hplc_analysis data_acquisition Data Acquisition - Chromatogram Generation hplc_analysis->data_acquisition peak_integration Peak Integration & Identification - Compare retention times to standards data_acquisition->peak_integration quantification Quantification - Generate calibration curve - Calculate this compound concentration peak_integration->quantification coelution_check Check for Co-elution quantification->coelution_check troubleshoot Troubleshoot Co-elution (Refer to Troubleshooting Guide) coelution_check->troubleshoot Co-elution Detected report Final Report coelution_check->report No Co-elution troubleshoot->hplc_analysis

Caption: General workflow for this compound HPLC analysis.

References

Technical Support Center: Optimizing Coupled D-Xylulose Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing and troubleshooting coupled D-Xylulose assays, with a primary focus on this compound kinase activity measurement.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a coupled this compound kinase assay?

A coupled this compound kinase assay is a method to measure the activity of this compound Kinase (XKS). Instead of directly measuring the product (this compound-5-Phosphate) or substrate (ATP) of the primary reaction, the production of ADP is "coupled" to one or more enzymatic reactions that result in a measurable change, typically in spectrophotometric absorbance. A classic system couples ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1][2]

Q2: Which enzymes are typically used in a coupled this compound kinase assay?

A common and reliable system involves three enzymes:

  • This compound Kinase (XKS): The primary enzyme of interest, which catalyzes: this compound + ATP → this compound-5-Phosphate + ADP.[3]

  • Pyruvate Kinase (PK): The first coupling enzyme, which uses the ADP generated by XKS to catalyze: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate.[2]

  • Lactate Dehydrogenase (LDH): The second coupling enzyme and reporter, which catalyzes: Pyruvate + NADH → Lactate + NAD+.[2]

The consumption of NADH in the final step is measured as a decrease in absorbance at 340 nm.[4]

Q3: Why is optimizing the ratio of the coupling enzymes (PK and LDH) to the primary enzyme (XKS) so critical?

Optimizing enzyme ratios is crucial to ensure that the activity of the primary enzyme (XKS) is the sole rate-limiting step of the reaction.[4][5] If the coupling enzymes (PK and LDH) are not present in sufficient excess, their own reaction rates can become the bottleneck. This leads to a lag in the signal, an underestimation of the true XKS activity, and non-linear reaction kinetics.[6] The goal is the instantaneous conversion of each ADP molecule produced by XKS into a corresponding consumed NADH molecule.

Q4: What are the primary sources of interference in this assay?

Interference can arise from several sources:

  • Contaminating Enzymes: Samples or reagents may contain contaminating ATPases or NADH oxidases, which lead to a high background signal.[3]

  • Substrate Instability: ATP preparations can contain traces of ADP, leading to an initial burst of activity before the primary reaction begins.[3]

  • Sample Components: Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with enzyme activity and should be avoided in sample preparations.[7]

Coupled Assay Experimental Workflow

The following diagram illustrates the reaction cascade in a typical PK/LDH-coupled this compound kinase assay.

G sub1 This compound + ATP enz1 This compound Kinase (Enzyme of Interest) sub1->enz1 prod1 This compound-5-P + ADP enz1->prod1 Primary Reaction sub2 ADP + PEP enz2 Pyruvate Kinase (PK) (Coupling Enzyme 1) sub2->enz2 prod2 ATP + Pyruvate enz2->prod2 Coupling Reaction 1 sub3 Pyruvate + NADH enz3 Lactate Dehydrogenase (LDH) (Coupling/Reporter Enzyme 2) sub3->enz3 prod3 Lactate + NAD+ enz3->prod3 Coupling Reaction 2 readout Measure Absorbance Decrease at 340 nm prod3->readout Monitor NADH Consumption G start Start Assay check_signal Observe Initial Rate start->check_signal low_signal Problem: Low or No Signal check_signal->low_signal Low / None high_bg Problem: High Background Rate (before adding substrate) check_signal->high_bg High Background non_linear Problem: Non-Linear Curve check_signal->non_linear Non-Linear check_enzymes Verify activity of XKS, PK, and LDH individually? low_signal->check_enzymes check_reagents Check reagent (ATP, PEP, NADH) concentrations & integrity? check_enzymes->check_reagents Yes solution_low Solution: Use fresh enzymes, remake reagents, or adjust buffer conditions. check_enzymes->solution_low No check_conditions Verify optimal pH and temperature? check_reagents->check_conditions Yes check_reagents->solution_low No check_conditions->solution_low Yes check_conditions->solution_low No check_atp ADP contamination in ATP stock? high_bg->check_atp check_contaminants Contaminating ATPases in sample? check_atp->check_contaminants No solution_bg Solution: Pre-incubate to burn off ADP. Run control without substrate and subtract background rate. check_atp->solution_bg Yes check_contaminants->solution_bg Yes check_lag Lag Phase (slow start)? non_linear->check_lag check_plateau Early Plateau (fast stop)? check_lag->check_plateau No solution_lag Solution: Increase PK and LDH concentrations. check_lag->solution_lag Yes solution_plateau Solution: Decrease XKS concentration or increase substrate levels. check_plateau->solution_plateau Yes

References

Validation & Comparative

A Comparative Guide to the Validation of D-Xylulose Measurements by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of D-xylulose, a key ketopentose sugar in the pentose phosphate pathway, is critical for research in metabolic engineering, biofuel production, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. This guide provides a detailed comparison of LC-MS/MS with alternative analytical techniques, supported by experimental data and protocols.

LC-MS/MS Method for this compound Quantification

LC-MS/MS offers exceptional selectivity and sensitivity for quantifying this compound in complex biological matrices.[1] The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of the target analyte, minimizing interference from other components.[2][3]

Experimental Protocol

1. Sample Preparation (Metabolite Extraction) This protocol is a widely used method for extracting aqueous metabolites from biological samples like cell cultures or tissues.[2]

  • Homogenization: Homogenize the cell pellet or tissue sample in 200 µL of cold, purified deionized water.[2]

  • Protein Precipitation: Add 800 µL of cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled xylose) to the homogenate. Vortex the mixture thoroughly.[2]

  • Incubation & Sonication: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation, followed by sonication in an ice bath for 10 minutes.[2]

  • Centrifugation: Centrifuge the samples at 14,000 rpm and 4°C for 15 minutes to pellet precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[2]

  • Drying and Reconstitution: Dry the supernatant completely using a vacuum concentrator and reconstitute the extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[2]

2. Liquid Chromatography (LC) Separation

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Waters Xbridge Amide column (150 x 4.6 mm, 3.5 µm), is effective for separating polar metabolites like this compound.[2][4][5]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (ACN) and water with an additive like ammonium hydroxide (NH₄OH) to improve peak shape and ionization efficiency.[4]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[4]

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sugars, detecting the deprotonated molecule [M-H]⁻.[2][4]

  • Analysis Mode: Quantification is performed using Multiple Reaction Monitoring (MRM).[2][4]

  • MRM Transition: For this compound (and its isomer D-xylose), a common precursor ion is m/z 149 [M-H]⁻. The specific product ion for fragmentation (e.g., m/z 89) must be optimized for the instrument being used.[4]

Performance Characteristics of the LC-MS/MS Method

The validation of the LC-MS/MS method demonstrates its reliability and robustness for this compound quantification.

Validation Parameter Performance Metric Source
Limit of Detection (LOD) < 1.0 ng/mL[6]
Linearity (Dynamic Range) 0.1 to 10 mM (r² ≥ 0.998)[5][7]
Accuracy Varies by concentration, typically within 85-115%[1]
Precision (%RSD) < 5% for peak areas in replicate analyses[5]
Specificity High, due to unique MRM transitions[2]

Diagram of the LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample p2 Homogenization p1->p2 p3 Protein Precipitation (Cold Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 a1 HILIC Separation p6->a1 Inject a2 ESI Source (Negative Mode) a1->a2 a3 Triple Quadrupole MS a2->a3 a4 MRM Detection (e.g., 149 -> 89 m/z) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (vs. Standard Curve) d1->d2

LC-MS/MS workflow for this compound quantification.

Comparison with Alternative Methods

While LC-MS/MS is a powerful tool, other methods are also used for the quantification of pentose sugars. The primary alternatives include colorimetric assays and enzymatic assays.

Alternative Method 1: Phloroglucinol Colorimetric Assay

This method is based on the reaction of pentoses with phloroglucinol in the presence of acid to produce a colored complex that can be measured spectrophotometrically.[8]

  • Protocol Summary: A sample (e.g., deproteinized serum or urine) is mixed with a phloroglucinol color reagent and incubated at 100°C for a short period. After cooling, the absorbance is read at 554 nm.[8]

  • Advantages: Simple, low cost.

  • Disadvantages: Lacks specificity (reacts with other pentoses), lower sensitivity compared to LC-MS/MS, and can be affected by interfering substances in the sample matrix.[8]

Alternative Method 2: Enzymatic Assay

Enzymatic methods offer improved specificity over colorimetric assays. A recently developed method for D-xylose utilizes a specific xylose dehydrogenase.[9][10]

  • Protocol Summary: The assay is based on the activity of xylose dehydrogenase from Caulobacter crescentus. The reaction can be monitored, and the method is suitable for automation on clinical autoanalyzers.[9]

  • Advantages: High specificity, automatable, making it suitable for high-throughput clinical use.[9][10]

  • Disadvantages: May have a narrower dynamic range than LC-MS/MS. The enzyme may not be commercially available in all regions.

Comparative Performance Data

The following table compares the performance of LC-MS/MS with the phloroglucinol and enzymatic assays for pentose sugar quantification.

Parameter LC-MS/MS Phloroglucinol Assay Enzymatic Assay
Specificity Very High (Mass-based)Low (Reacts with pentoses)High (Enzyme-specific)
Sensitivity (LOQ) < 1.0 ng/mL (~6.7 nM)0.125 mg/L (~833 nM)[8]Not specified, but validated for clinical use[9]
Linearity Range 5-6 orders of magnitude[6]0.125 - 5.0 mg/L[8]Suitable for clinical concentrations[9]
Throughput Moderate to High (with autosampler)Low (Manual)[10]High (Automatable)[9][10]
Derivatization Required? NoNoNo
Agreement Gold StandardGood agreement with enzymatic (Kappa=0.9531)[9][10]Excellent agreement with phloroglucinol[9][10]

Comparison of Analytical Approaches

cluster_lcms LC-MS/MS Method cluster_color Colorimetric Method (Phloroglucinol) lcms_start Sample lcms_prep Extraction lcms_start->lcms_prep lcms_sep Chromatographic Separation (HILIC) lcms_prep->lcms_sep lcms_det Mass Detection (MRM) lcms_sep->lcms_det lcms_quant Specific Quantification lcms_det->lcms_quant color_start Sample color_prep Deproteinization color_start->color_prep color_react Chemical Reaction (Heating) color_prep->color_react color_det Absorbance Reading (554 nm) color_react->color_det color_quant Non-Specific Quantification (Total Pentoses) color_det->color_quant

Logical comparison of LC-MS/MS and Colorimetric methods.

Conclusion

For the validation of this compound measurements, LC-MS/MS stands out as the superior method in terms of sensitivity, specificity, and dynamic range. Its ability to distinguish this compound from other isomers and matrix components makes it the gold standard for research applications requiring high accuracy. While colorimetric and enzymatic assays offer viable, lower-cost, or higher-throughput alternatives for specific applications (like clinical screening), they lack the definitive quantitative power of LC-MS/MS.[9][10] The choice of method should therefore be guided by the specific requirements of the study for sensitivity, specificity, and sample throughput.

References

D-Xylulose vs. D-Glucose Uptake Kinetics in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency with which bacteria transport sugars from their environment is a critical factor in microbial growth, competition, and pathogenesis. For researchers in metabolic engineering, microbiology, and drug development, understanding the kinetics of sugar uptake is paramount. This guide provides a detailed comparison of the uptake kinetics of two key sugars, D-glucose and D-xylulose (via its precursor D-xylose), in bacteria. We delve into the transport systems, kinetic parameters, regulatory mechanisms, and the experimental protocols used to elucidate these processes.

Executive Summary

Bacterial sugar transport is a highly regulated process, often prioritizing the uptake of energetically favorable sugars like D-glucose over others such as D-xylose. This phenomenon, known as carbon catabolite repression (CCR), has significant implications for industrial biotechnology and understanding microbial physiology. D-glucose is primarily transported into many bacteria via the high-affinity phosphoenolpyruvate:sugar phosphotransferase system (PTS), which couples transport with phosphorylation.[1][2][3][4] In contrast, D-xylose uptake is typically mediated by specific permeases, such as the low-affinity XylE proton symporter and the high-affinity ABC transporter XylFGH in Escherichia coli.[5][6] The presence of glucose generally represses the expression of transporters for alternative sugars like xylose, leading to diauxic growth patterns where glucose is consumed first.[7][8]

Quantitative Comparison of Uptake Kinetics

The efficiency of sugar transport is quantitatively described by two key kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of substrate transport across the membrane.

BacteriumSugarTransporterKm (µM)Vmax (nmol/mg dry weight/min)Notes
Escherichia coliD-GlucosePTS (various EIIs)~1-10HighThe primary and highly efficient glucose transport system.
Escherichia coliD-XyloseXylE63 - 169[5][6]-A low-affinity proton symporter. Its expression is repressed by glucose.[5]
Escherichia coliD-XyloseXylFGH0.2 - 4[5]-A high-affinity ABC transporter. Its expression is also repressed by glucose.[5]
Bacillus megateriumD-XyloseXylT103[9]-A D-xylose:H+ symporter.
Lactobacillus brevisD-XyloseXylT215[9]-
Thermoanaerobacter ethanolicusD-XyloseXylF (and another system)1.5 and 200[9]-Possesses both high-affinity and low-affinity uptake systems.
Caldicellulosiruptor kronotskyensisD-Glucose--µmax = 0.28 h-1Growth on xylose was twice as fast as on glucose.[10]
Caldicellulosiruptor kronotskyensisD-Xylose--µmax = 0.57 h-1High concentrations of glucose inhibited xylose uptake and vice versa.[10]

Note: Vmax values are often reported in different units and under various experimental conditions, making direct comparison challenging without the original data. The table will be updated as more standardized data becomes available.

Signaling Pathways and Regulation

The uptake of D-glucose and this compound is tightly regulated at the genetic level, primarily through carbon catabolite repression (CCR). In the presence of glucose, the PTS system plays a key regulatory role.

D-Glucose Uptake and Catabolite Repression

The following diagram illustrates the simplified signaling pathway for D-glucose uptake via the PTS and its role in CCR in E. coli.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose Glucose EIIBC_Glc EIIBC(Glc) Glucose->EIIBC_Glc G6P Glucose-6-P EIIBC_Glc->G6P Transport & Phosphorylation PEP PEP Pyruvate Pyruvate PEP->Pyruvate EI Enzyme I (EI) PEP->EI P HPr HPr EI->HPr P EIIA_Glc EIIA(Glc) HPr->EIIA_Glc P EIIA_Glc->EIIBC_Glc P AC Adenylate Cyclase (AC) EIIA_Glc->AC Inhibition (in dephosphorylated state) cAMP cAMP AC->cAMP synthesis cAMP_CRP cAMP-CRP Complex cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP xyl_operon xyl Operon cAMP_CRP->xyl_operon Activation G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Xylose_ext D-Xylose XylE XylE Xylose_ext->XylE H+ Symport XylFGH XylFGH (ABC) Xylose_ext->XylFGH ATP-dependent Xylose_int D-Xylose XylE->Xylose_int XylFGH->Xylose_int Xylose_XylR Xylose-XylR Complex Xylose_int->Xylose_XylR XylR XylR XylR->Xylose_XylR xylFGH_operon xylFGH Operon Xylose_XylR->xylFGH_operon Activation xylE_gene xylE Gene Xylose_XylR->xylE_gene Activation cAMP_CRP cAMP-CRP Complex cAMP_CRP->xylFGH_operon Activation cAMP_CRP->xylE_gene Activation G start Bacterial Cell Culture harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Buffer harvest->resuspend prewarm Pre-warm to Assay Temperature resuspend->prewarm add_radiolabel Add Radiolabeled Sugar (Varying Concentrations) prewarm->add_radiolabel incubate Incubate (Time Course) add_radiolabel->incubate quench Quench with Cold Buffer incubate->quench filter Vacuum Filtration quench->filter wash Wash Filter filter->wash scintillation Add Scintillation Cocktail wash->scintillation count Liquid Scintillation Counting scintillation->count analyze Calculate Uptake Rate & Determine Km, Vmax count->analyze

References

A Comparative Guide to Enzyme Cross-Reactivity with D-Xylulose and Other Pentoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of key metabolic enzymes with D-xylulose and other pentose sugars. The following sections detail the substrate specificity of these enzymes through quantitative data, outline the experimental protocols used to determine these parameters, and illustrate the metabolic pathways in which these interactions are relevant.

Comparative Enzyme Kinetics

The substrate specificity of enzymes is crucial for understanding metabolic fluxes and for applications in biocatalysis and drug development. The following tables summarize the kinetic parameters of key enzymes involved in pentose metabolism, highlighting their activity towards this compound and other pentoses.

Xylose Isomerase (XI)

Xylose isomerase (EC 5.3.1.5) catalyzes the reversible isomerization of aldose and ketose sugars. While its primary substrate is D-xylose, it exhibits broad substrate specificity, acting on other pentoses and even some hexoses.[1]

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
D-XyloseThermus aquaticus2511.70.47[2]
D-RiboseThermus aquaticus1301.80.014[2]
D-ArabinoseThermus aquaticus-Low Efficiency-[2]
L-ArabinoseActinoplanes missouriensis (Wild Type)4800.0030.000006[3]
L-ArabinoseActinoplanes missouriensis (F26W mutant)5000.0070.000014[3]
L-ArabinoseActinoplanes missouriensis (Q256D mutant)2600.0050.000019[3]

Note: A hyphen (-) indicates that the data was not available in the cited source.

Xylose Reductase (XR)

Xylose reductase (EC 1.1.1.307) catalyzes the reduction of D-xylose to xylitol, the first step in the fungal xylose catabolism pathway.[4] This enzyme also demonstrates activity towards other pentoses.

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
D-XyloseChaetomium thermophilum22.39.20.41[4]
L-ArabinoseChaetomium thermophilum46.26.40.14[4]
D-RiboseChaetomium thermophilum-Readily Converted-[4]
D-LyxoseChaetomium thermophilum-Slightly Converted-[4]
D-ArabinoseChaetomium thermophilum-No Extent-[4]
D-XyloseAspergillus niger3.39.82.96[5]
L-ArabinoseAspergillus niger9.911.11.12[5]

Note: A hyphen (-) indicates that the data was not available in the cited source.

D-Xylulokinase (XK)

D-Xylulokinase (EC 2.7.1.17) catalyzes the ATP-dependent phosphorylation of this compound to this compound-5-phosphate. Unlike xylose isomerase and xylose reductase, human D-xylulokinase exhibits a very high degree of substrate specificity.

SubstrateEnzyme SourceKm (µM)kcat (s-1)ActivityReference
This compoundHomo sapiens2435Active[6]
D-RibuloseHomo sapiens--Inactive[6]
D-XyloseHomo sapiens--Inactive[6]
D-ArabinoseHomo sapiens--Inactive[6]
D-LyxoseHomo sapiens--Inactive[6]

Note: A hyphen (-) indicates that the data was not available in the cited source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Xylose Isomerase Activity Assay

This protocol is adapted from studies on xylose isomerase from Lactobacillus reuteri.[7]

  • Principle: The activity of D-xylose isomerase is determined by measuring the amount of this compound formed from D-xylose. The reaction is stopped by heat, and the this compound produced is quantified.

  • Reagents:

    • 50 mM Sodium Acetate Buffer (pH 5.0)

    • 0.5 mM CoCl2

    • 0.5 mM MnCl2

    • 50 mM D-xylose solution

    • Enzyme solution (e.g., purified xylose isomerase)

  • Procedure:

    • Prepare a reaction mixture containing 50 mM sodium acetate buffer (pH 5.0), 0.5 mM CoCl2, and 0.5 mM MnCl2.

    • Add 50 mM D-xylose to the reaction mixture.

    • Initiate the reaction by adding a known amount of the enzyme solution to a final volume of 0.5 mL.

    • Incubate the reaction mixture at 65°C for 10 minutes.

    • Stop the reaction by heating the mixture at 95°C for 5 minutes.

    • Quantify the amount of this compound formed using a suitable method, such as a colorimetric assay or high-performance liquid chromatography (HPLC).

  • Kinetic Parameter Determination: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of D-xylose (e.g., 1–500 mM).[8]

Xylose Reductase Activity Assay

This protocol is based on the characterization of xylose reductase from Chaetomium thermophilum.[4]

  • Principle: The activity of xylose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a pentose substrate.

  • Reagents:

    • 50 mM Bis-Tris Buffer (pH 6.5)

    • 0.4 mM NADPH solution

    • Substrate solutions (e.g., D-xylose, L-arabinose at various concentrations)

    • Enzyme solution (purified xylose reductase)

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing 50 mM Bis-Tris buffer (pH 6.5) and 0.4 mM NADPH.

    • Add the pentose substrate to the reaction mixture.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 30°C).

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Substrate Specificity: To determine the substrate specificity, the assay is performed with a fixed concentration of various pentoses (e.g., 0.5 M).[4]

D-Xylulokinase Activity Assay

This protocol is for human D-xylulokinase and employs a coupled photometric assay.[6]

  • Principle: The production of ADP from the phosphorylation of this compound is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The rate of D-xylulokinase activity is proportional to the decrease in absorbance at 340 nm due to NADH oxidation.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

    • 100 mM ATP solution

    • 20 mM Phosphoenolpyruvate (PEP) solution

    • 5 mM NADH solution

    • Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix

    • This compound solution at various concentrations

    • Enzyme solution (purified D-xylulokinase)

  • Procedure:

    • Prepare the assay solution containing the assay buffer, ATP, PEP, NADH, and the PK/LDH enzyme mix.

    • Pre-incubate the assay solution at 25°C for 5 minutes.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled sample holder at 25°C.

    • The initial reaction velocity is determined from the rate of change in absorbance.

Metabolic Pathways and Enzyme Promiscuity

The cross-reactivity of enzymes with this compound and other pentoses is significant within the context of cellular metabolism. These sugars are primarily processed through the Pentose Phosphate Pathway (PPP) and specific xylose utilization pathways.

The Pentose Phosphate Pathway is a fundamental metabolic route for the synthesis of pentose sugars and the production of NADPH.[9] It consists of an oxidative phase, which is irreversible, and a non-oxidative phase, which involves a series of reversible sugar interconversions.[10]

Pentose_Phosphate_Pathway G6P Glucose-6-P PGL 6-P-Glucono- lactone G6P->PGL G6PDH (NADP+ -> NADPH) PG 6-P-Gluconate PGL->PG Lactonase Ru5P Ribulose-5-P PG->Ru5P 6PGDH (NADP+ -> NADPH) X5P Xylulose-5-P Ru5P->X5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase G3P Glyceraldehyde-3-P X5P->G3P Transketolase X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P E4P->F6P Transketolase G3P->F6P Transaldolase Xylose_Metabolism cluster_pathways Xylose Utilization Pathways Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) (NAD(P)H -> NAD(P)+) Xylulose This compound Xylose->Xylulose Xylose Isomerase (XI) Xylitol->Xylulose Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) X5P This compound-5-P Xylulose->X5P Xylulokinase (XK) (ATP -> ADP) PPP Pentose Phosphate Pathway X5P->PPP

References

A Researcher's Guide to Confirming D-Xylulose Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of D-Xylulose in complex chromatograms is a critical step in various metabolic studies and biotechnological processes. Distinguishing this compound from its isomers and other structurally similar sugars presents a significant analytical challenge. This guide provides a comprehensive comparison of common analytical techniques used to definitively identify this compound peaks, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Methods

The choice of method for confirming this compound identity depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Principle Separation based on the differential partitioning of analytes between a mobile and stationary phase.Separation of volatile derivatives based on their boiling points and subsequent identification by mass fragmentation patterns.Specific enzymatic conversion of this compound, coupled to a detectable signal (e.g., absorbance change).
Limit of Detection (LOD) ~0.8 ppm (with Refractive Index detection)[1]fmol range (highly sensitive)Dependent on the specific kit, typically in the mg/L range.[2]
Limit of Quantification (LOQ) ~2.5 ppm (with Refractive Index detection)[1]pmol range (highly sensitive)Dependent on the specific kit, typically in the mg/L range.[3]
Selectivity Moderate; co-elution with isomers is possible.[4]High; provides structural information for definitive identification.[5]Very High; enzymes offer high specificity for the target analyte.
Sample Preparation Minimal, often just filtration.Requires derivatization to increase volatility.[6][7][8]Can often be performed directly in biological matrices with minimal cleanup.
Throughput HighModerateHigh (especially with microplate formats)

In-Depth Look: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of sugars.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for sugar analysis due to its simplicity and high throughput. However, the separation of sugar isomers can be challenging.

Comparative Retention Times:

The retention time of this compound can vary depending on the column, mobile phase, and temperature. The following table provides an example of retention times for this compound and related sugars under specific HPLC conditions.

CompoundRetention Time (min)
D-Xylose9.25[9]
Xylitol18.6[10]
D-Glucose8.62[9]
D-FructoseNot specified
D-ArabinoseNot specified

Note: Retention times are highly method-dependent and should be determined using authentic standards under identical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity compared to HPLC by providing mass spectral data that can confirm the identity of a peak. A crucial step in GC-MS analysis of sugars is derivatization, which makes them volatile.

Derivatization and Fragmentation Patterns:

Common derivatization methods include silylation and acetylation.[7] The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer.

  • Trimethylsilyl (TMS) Derivatives: The mass spectra of TMS-derivatized sugars can be complex due to the formation of multiple isomers.[7]

  • Alditol Acetate Derivatives: This method involves the reduction of the sugar to its corresponding alditol followed by acetylation. This simplifies the chromatogram by producing a single peak for each sugar.

While specific fragmentation patterns for this compound derivatives are complex and depend on the derivatization method, key fragments can be used for identification when compared to a spectral library or an authentic standard.

The Specificity of Enzymatic Assays

Enzymatic assays provide an alternative and highly specific method for the confirmation of this compound. These assays utilize enzymes that specifically react with this compound.

One common approach involves the use of D-Xylose Isomerase, which catalyzes the isomerization of D-Xylose to this compound. The subsequent detection of this compound can be coupled to other enzymatic reactions that produce a measurable signal, such as the oxidation of NADH to NAD+.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis (Alditol Acetate Method)

This protocol describes the conversion of this compound to its alditol acetate derivative for GC-MS analysis.

Materials:

  • This compound standard

  • Sodium borohydride solution (10 mg/mL in n-methylimidazole)

  • Glacial acetic acid

  • Acetic anhydride

  • Chloroform

  • Water bath or heating block

  • Centrifuge

  • GC-MS system

Procedure:

  • Reduction: Dissolve approximately 2 mg of the dried sample or this compound standard in 60 µL of sodium borohydride solution and 250 µL of water.[7]

  • Incubate the mixture at 37°C for 90 minutes.[7]

  • Stop the reaction by adding 20 µL of glacial acetic acid.[7]

  • Acetylation: Allow the sample to cool to room temperature, then add 600 µL of acetic anhydride and heat at 37°C for 45 minutes.[7]

  • Stop the reaction by freezing the samples at -15°C for 15 minutes.[7]

  • Extraction: Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

  • Extract the alditol acetate derivative with 2 mL of chloroform three times.[7]

  • Combine the chloroform layers, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of chloroform for GC-MS analysis.[7]

Protocol 2: Enzymatic Assay for D-Xylose Isomerase Activity

This protocol provides a method to assay D-Xylose Isomerase activity, which can be adapted to quantify this compound by measuring the reverse reaction.

Materials:

  • Tris-HCl buffer (pH 7.0)

  • Manganese chloride (MnCl2) solution

  • Reduced glutathione solution

  • NADH solution

  • D-arabitol dehydrogenase

  • D-xylose solution

  • D-xylose isomerase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a total volume of 0.30 mL containing:

    • 5 µmoles of Tris-HCl buffer (pH 7.0)[11]

    • 0.2 µmole of MnCl2[11]

    • 2 µL of reduced glutathione (25 mg/ml)[11]

    • 0.05 µmole of NADH[11]

    • 6 units of D-arabitol dehydrogenase[11]

    • 5 µmoles of D-xylose[11]

  • Initiate the reaction by adding the D-xylose isomerase sample.[11]

  • Incubate the reaction at 30°C.[11]

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The rate of absorbance change is proportional to the D-xylose isomerase activity.

Visualizing the Workflow

To aid in understanding the process of confirming a this compound peak, the following diagrams illustrate the typical experimental workflows.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_peak_confirmation Peak Confirmation sample Sample Containing Suspected this compound filtration Filtration sample->filtration hplc HPLC System (e.g., with RI detector) filtration->hplc chromatogram Obtain Chromatogram hplc->chromatogram compare Compare Retention Times hplc->compare chromatogram->compare standard Inject this compound Standard standard->hplc confirmation Peak Identity Confirmed/ Rejected compare->confirmation

Caption: Workflow for this compound peak confirmation using HPLC.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_peak_confirmation Peak Confirmation sample Sample Containing Suspected this compound derivatization Derivatization (e.g., Alditol Acetate) sample->derivatization gcms GC-MS System derivatization->gcms mass_spec Obtain Mass Spectrum of the Peak gcms->mass_spec library Compare with Spectral Library/Standard gcms->library mass_spec->library standard Analyze Derivatized This compound Standard standard->gcms confirmation Peak Identity Confirmed library->confirmation

Caption: Workflow for this compound peak confirmation using GC-MS.

logical_relationship_methods cluster_initial_detection Initial Peak Detection cluster_confirmation_methods Confirmation Methods cluster_outcomes Outcomes chromatography Chromatographic Peak (e.g., from HPLC) co_injection Co-injection with Authentic Standard chromatography->co_injection gc_ms GC-MS Analysis chromatography->gc_ms enzymatic Enzymatic Assay chromatography->enzymatic confirmed Identity Confirmed co_injection->confirmed rejected Identity Rejected co_injection->rejected gc_ms->confirmed enzymatic->confirmed

Caption: Logical relationship of methods for this compound peak confirmation.

References

A Comparative Analysis of D-Xylulose and D-Ribulose as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Xylulose and D-Ribulose as substrates for various enzymes. The information presented is supported by experimental data to highlight their distinct roles and enzymatic specificities, particularly within central carbon metabolism.

Introduction

This compound and D-Ribulose are ketopentose monosaccharides, five-carbon sugars with a ketone functional group. As diastereomers, they differ only in the stereochemistry at the third carbon atom. This subtle structural difference leads to significant variations in their recognition and processing by enzymes, dictating their distinct metabolic fates. Both are key intermediates in the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis.[1][2][3] This guide explores the enzymatic kinetics, metabolic pathways, and experimental protocols associated with these two important sugars.

Metabolic Roles and Pathway Context

The primary metabolic relevance of this compound and D-Ribulose is in their phosphorylated forms, this compound-5-phosphate (Xu5P) and D-Ribulose-5-phosphate (Ru5P), within the Pentose Phosphate Pathway.

  • D-Ribulose-5-Phosphate (Ru5P) is the end-product of the oxidative phase of the PPP. It stands at a critical branch point, where it can be converted into two other pentose phosphates:

    • D-Ribose-5-phosphate (R5P) , a precursor for nucleotide and nucleic acid synthesis, via the enzyme ribose-5-phosphate isomerase.

    • This compound-5-Phosphate (Xu5P) , via the enzyme ribulose-5-phosphate 3-epimerase (RPE).[1][3]

  • This compound-5-Phosphate (Xu5P) is a key substrate in the non-oxidative phase of the PPP. It serves as a two-carbon donor in a reaction catalyzed by transketolase, which links the PPP with glycolysis by generating fructose-6-phosphate and glyceraldehyde-3-phosphate.[2][3] Xu5P also acts as a signaling molecule, activating protein phosphatase 2A, which in turn regulates glycolysis and lipogenesis.[2]

The interconversion between Ru5P and Xu5P, catalyzed by RPE, is a critical, reversible step that balances the metabolic flux between nucleotide synthesis and carbon recycling.[1][4]

Pentose_Phosphate_Pathway cluster_transketolase1 Transketolase cluster_transaldolase Transaldolase cluster_transketolase2 Transketolase Ru5P D-Ribulose-5-P R5P D-Ribose-5-P (Nucleotide Synthesis) Ru5P->R5P Ribose-5-P Isomerase Xu5P This compound-5-P Ru5P->Xu5P Ribulose-5-P 3-Epimerase (RPE) invis1 R5P->invis1 F6P Fructose-6-P (Glycolysis) Xu5P->F6P Xu5P->invis1 G3P Glyceraldehyde-3-P invis2 G3P->invis2 S7P Sedoheptulose-7-P S7P->invis2 E4P Erythrose-4-P E4P->F6P F6P2 Fructose-6-P invis1->G3P invis1->S7P invis2->E4P invis2->F6P2

Caption: Key reactions in the non-oxidative Pentose Phosphate Pathway.

Comparative Enzyme Kinetics

The substrate specificity of kinases that phosphorylate this compound and D-Ribulose is a key point of comparison. While some enzymes like L-ribulokinase are reported to have broad specificity, others demonstrate a strong preference for one substrate over the other.

EnzymeSubstrateSource OrganismKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
D-Xylulokinase (hXK) This compoundHomo sapiens24 ± 335 ± 51.46 x 106[5]
D-RibuloseHomo sapiensNot a substrate--[5]
D-Xylulokinase (McXK) This compoundMucor circinelloides290N/AN/A[6]
L-Ribulokinase (AraB) D-RibuloseEscherichia coliReported activityN/AN/A[7]
This compoundEscherichia coliReported activityN/AN/A[8]

Summary of Findings:

  • High Specificity of D-Xylulokinase: Human D-xylulokinase (hXK) is highly specific for this compound, exhibiting a low micromolar Km value, which indicates a very high affinity.[5] NMR studies confirmed that hXK acts exclusively on this compound when tested against a panel of other sugars, including, by implication, D-Ribulose.[5] This highlights a stringent substrate recognition mechanism.

Experimental Protocols

Measuring the enzymatic activity for kinases that phosphorylate this compound or D-Ribulose often involves a coupled-enzyme spectrophotometric assay. This method links the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Protocol 1: D-Xylulokinase Activity Assay

This protocol is adapted from the characterization of human D-xylulokinase (hXK).[5] It measures the rate of ADP production.

Principle:

  • hXK: this compound + ATP → this compound-5-P + ADP

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

The rate of reaction is determined by measuring the decrease in NADH absorbance at 340 nm (ε = 6220 M-1cm-1).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • ATP: 600 µM

  • MgCl₂: 1.5 mM

  • Phosphoenolpyruvate (PEP): 2 mM

  • NADH: 250 µM

  • Pyruvate Kinase (PK): ~1.8 units

  • Lactate Dehydrogenase (LDH): ~12 units

  • This compound: Variable concentrations (e.g., 0-200 µM) for kinetic analysis

  • Enzyme: Purified D-Xylulokinase (e.g., 1-2 nM hXK)

Procedure:

  • Prepare a master mix containing Assay Buffer, ATP, MgCl₂, PEP, NADH, PK, and LDH.

  • Aliquot the master mix into cuvettes.

  • Pre-incubate the solution at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and consume any contaminating ADP.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform the assay across a range of this compound concentrations to determine Km and kcat by fitting the data to the Michaelis-Menten equation.

References

D-Xylulose: A Potential Biomarker for Metabolic Disorders Explored

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of metabolic disorder research, the quest for sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and monitoring therapeutic interventions. This guide provides a comparative analysis of D-Xylulose as an emerging biomarker against established markers for metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and visual representations of key metabolic pathways.

This compound and its Role in Metabolic Pathways

This compound is a five-carbon ketopentose sugar that plays a crucial role in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, and it is essential for the production of NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for the synthesis of precursors for nucleotides and aromatic amino acids.[1] this compound is converted to this compound-5-phosphate, an intermediate of the PPP.[2][3] This pathway is implicated in metabolic disorders, and alterations in its flux are associated with conditions like insulin resistance and fatty liver disease.[4]

Comparative Analysis of this compound with Established Biomarkers

Currently, the diagnosis and monitoring of metabolic disorders rely on a panel of established biomarkers. This section compares the potential of this compound with some of these conventional markers.

Table 1: Comparison of this compound with Established Biomarkers for Metabolic Disorders

Biomarker CategoryEstablished Biomarker(s)Performance CharacteristicsThis compound as a Potential Alternative/ComplementSupporting Evidence for this compound
Glycemic Control HbA1c Reflects average blood glucose over 2-3 months. Widely used for diabetes diagnosis and monitoring.[5]May reflect shorter-term glycemic changes and intestinal glucose absorption.Studies in animal models show D-xylose supplementation can reduce fasting blood glucose levels.
Fructosamine Reflects average blood glucose over 2-3 weeks. Useful when HbA1c is unreliable.[6][7]Could provide a different temporal window of glycemic control.Limited direct comparative data available.
Dyslipidemia Lipid Profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides) Standard for assessing cardiovascular risk.[8]Preclinical studies suggest this compound can improve lipid profiles.In high-fat diet-induced obese mice, this compound supplementation significantly lowered total cholesterol and LDL-C.
Insulin Resistance HOMA-IR A calculated index from fasting glucose and insulin, widely used in research.[5]May be an indirect indicator of insulin sensitivity through its effects on glucose and lipid metabolism.D-allulose, a rare sugar epimer of D-fructose, has been shown to improve insulin sensitivity.[9] While not this compound, this suggests a potential role for related sugars.
Hepatic Steatosis (NAFLD) Liver Enzymes (ALT, AST), Imaging Non-specific, liver biopsy is the gold standard but invasive.[8]May directly impact hepatic lipid metabolism and inflammation.This compound has been shown to ameliorate non-alcoholic fatty liver disease in mice by modulating lipid metabolism and inflammatory responses.[1][3]
Inflammation hs-CRP, IL-6, TNF-α General markers of systemic inflammation associated with metabolic syndrome.[10]May have direct anti-inflammatory effects in metabolic tissues.This compound treatment in a mouse model of NAFLD significantly mitigated inflammatory responses, reducing levels of markers like IL-6 and TNF-α.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols for the analysis of this compound.

Enzymatic Assay for this compound Quantification in Urine

This method is based on the activity of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration.

Materials:

  • Phosphate buffer (pH 7.5-8.0)

  • NAD+ solution

  • Xylose dehydrogenase (XDH) and Xylose mutarotase (XMR) enzyme solution[11]

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation: Urine samples are centrifuged to remove any particulate matter. If necessary, samples are deproteinized using reagents like Carrez I and II solutions.[12]

  • Reaction Mixture: In a cuvette, combine the sample, phosphate buffer, and NAD+ solution.

  • Initial Absorbance: Measure the initial absorbance (A1) at 340 nm.

  • Enzyme Reaction: Add the XDH/XMR enzyme solution to initiate the reaction.

  • Final Absorbance: After a defined incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C), measure the final absorbance (A2) at 340 nm.[13]

  • Calculation: The change in absorbance (A2 - A1) is used to calculate the concentration of this compound based on a standard curve.

UPLC-MS/MS for this compound Quantification in Plasma

This method provides high sensitivity and specificity for the quantification of this compound in complex biological matrices like plasma.

Materials:

  • Ultraperformance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)[14]

  • C18 reversed-phase column

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • Internal standard (e.g., a stable isotope-labeled this compound)

Procedure:

  • Sample Preparation:

    • To a plasma sample, add a protein precipitating agent (e.g., cold acetonitrile) containing the internal standard.[15][16]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.[14]

  • Chromatographic Separation:

    • Inject the prepared sample into the UPLC system.

    • Separate this compound from other components using a gradient elution on the C18 column.

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is introduced into the mass spectrometer.

    • This compound is ionized (e.g., using electrospray ionization) and fragmented.

    • Specific precursor-product ion transitions are monitored for this compound and the internal standard for quantification.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound as a biomarker.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (NADP+ -> NADPH) Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate TAL 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD (NADP+ -> NADPH) Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate TKT Xylulose-5-Phosphate->Fructose-6-Phosphate TKT Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate TKT Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate TAL Erythrose-4-Phosphate->Glyceraldehyde-3-Phosphate TKT D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase This compound This compound Xylitol->this compound Xylitol Dehydrogenase This compound->Xylulose-5-Phosphate Xylulokinase

Caption: Metabolic fate of this compound and its entry into the Pentose Phosphate Pathway.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Human_Plasma Human_Plasma Protein_Precipitation Protein_Precipitation Human_Plasma->Protein_Precipitation Human_Urine Human_Urine Centrifugation Centrifugation Human_Urine->Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization (for GC-MS) Supernatant_Transfer->Derivatization Enzymatic_Assay Enzymatic_Assay Supernatant_Transfer->Enzymatic_Assay UPLC_MS_MS UPLC_MS_MS Supernatant_Transfer->UPLC_MS_MS GC_MS GC_MS Derivatization->GC_MS Quantification Quantification Enzymatic_Assay->Quantification UPLC_MS_MS->Quantification GC_MS->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis Biomarker_Comparison Biomarker_Comparison Statistical_Analysis->Biomarker_Comparison

Caption: General experimental workflow for this compound biomarker analysis.

Conclusion

This compound presents a promising area of investigation as a potential biomarker for metabolic disorders. Its integral role in the pentose phosphate pathway and its observed effects on glucose metabolism, lipid profiles, and inflammation in preclinical models suggest its relevance to the pathophysiology of these conditions. However, a significant gap remains in the literature regarding direct, large-scale clinical comparisons of this compound with established biomarkers. Future research should focus on validating the analytical methods for this compound in clinical settings and conducting robust clinical trials to evaluate its diagnostic and prognostic performance against current standards of care. Such studies are essential to ascertain the true potential of this compound as a valuable tool in the management of metabolic diseases.

References

A Comparative Guide to the Structural Elucidation of D-Xylulose Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of D-xylulose and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting key experimental data in a clear, tabular format and offering detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these important ketopentoses.

Introduction to this compound and its Derivatives

This compound, a ketopentose monosaccharide, and its derivatives are key intermediates in various metabolic pathways, including the pentose phosphate pathway. Their structural analysis is crucial for understanding their biological roles and for the development of novel therapeutics. NMR spectroscopy is an unparalleled tool for the detailed structural characterization of these molecules in solution, providing insights into their conformation, connectivity, and stereochemistry.

Comparative NMR Data of this compound and its Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a selection of its derivatives. These values are critical for the identification and structural confirmation of these compounds. The data has been compiled from various sources and is presented here for comparative analysis.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Data for this compound and its Derivatives in D₂O

ProtonThis compound1-Deoxy-D-xylulose-5-phosphateThis compound-5-phosphate
H-1a~3.592.21~4.20
H-1b~3.902.21~4.20
H-3~4.383.70~4.17
H-4~4.043.70~3.90
H-5a~3.594.02~4.17
H-5b~3.904.02~4.17

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent, pH, and temperature. Data for this compound is based on publicly available spectra. Data for the phosphate derivatives are predicted values from chemical databases.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for this compound and its Derivatives in D₂O

CarbonThis compound1-Deoxy-D-xylulose-5-phosphateThis compound-5-phosphate
C-1~72.5~27.0~65.0
C-2~105.7~213.0~212.0
C-3~77.6~77.0~76.0
C-4~78.9~75.0~73.0
C-5~65.7~66.0~64.0

Note: As with ¹H NMR, ¹³C chemical shifts are sensitive to experimental conditions. The presented data serves as a comparative guide. Data for this compound is from the Biological Magnetic Resonance Bank. Data for the phosphate derivatives are from publicly available databases.[1]

Experimental Protocols

Detailed and accurate experimental protocols are fundamental to obtaining high-quality, reproducible NMR data. Below are representative protocols for the synthesis of a D-xylopyranoside surfactant and the general procedure for acquiring NMR spectra for carbohydrate analysis.

Synthesis of Alkyl β-D-xylopyranosides

The synthesis of alkyl β-D-xylopyranosides can be achieved through a multi-step process starting from D-xylose. A general procedure involves the peracetylation of D-xylose, followed by glycosylation with the desired alcohol in the presence of a promoter, and subsequent deacetylation.

1. Peracetylation of D-xylose:

  • D-xylose is treated with acetic anhydride in pyridine to yield 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose.

2. Glycosylation:

  • The peracetylated xylose is reacted with the corresponding alcohol (e.g., 1-octanol) in an anhydrous solvent like dichloromethane.

  • A promoter system, such as silver carbonate (Ag₂CO₃) and silver triflate (AgOTf), is used to facilitate the reaction. The use of molecular sieves is recommended to ensure anhydrous conditions.

  • The reaction is typically carried out in the dark to prevent side reactions.

3. Deacetylation:

  • The resulting acetylated alkyl xylopyranoside is deacetylated using a catalytic amount of sodium methoxide in methanol to yield the final alkyl β-D-xylopyranoside surfactant.[2]

General NMR Spectroscopy Protocol for Carbohydrates

The following is a generalized workflow for the structural elucidation of a carbohydrate, such as a this compound derivative, using NMR spectroscopy.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the purified carbohydrate in 0.5 mL of deuterium oxide (D₂O). For phosphorylated sugars, maintaining a specific pH with a suitable buffer may be necessary.

2. 1D ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to get an overview of the proton signals. Key regions of interest for carbohydrates are typically between 3.0 and 5.5 ppm.

3. 2D Homonuclear Correlation Spectroscopy (COSY):

  • Perform a COSY experiment to establish proton-proton scalar couplings within the same spin system, which helps in tracing the connectivity of the sugar backbone.

4. 2D Total Correlation Spectroscopy (TOCSY):

  • A TOCSY experiment is used to identify all protons belonging to a particular monosaccharide residue by observing correlations from a well-resolved anomeric proton to the rest of the protons in the spin system.

5. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

  • An HSQC spectrum correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

6. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

  • The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying inter-residue linkages in oligosaccharides and for confirming the overall carbon framework.

7. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software. The analysis involves the integration of peak areas, measurement of chemical shifts and coupling constants, and the interpretation of cross-peaks in the 2D spectra to assemble the final structure.

Visualizing the Elucidation Pathway

The following diagrams illustrate the logical workflow for the structural elucidation of a this compound derivative by NMR and a simplified signaling pathway involving a this compound derivative.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Purified_Sample Purified this compound Derivative Dissolution Dissolve in D2O Purified_Sample->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube OneD_H1 1D ¹H NMR NMR_Tube->OneD_H1 TwoD_COSY 2D COSY OneD_H1->TwoD_COSY Assign_Protons Assign ¹H Signals OneD_H1->Assign_Protons TwoD_TOCSY 2D TOCSY TwoD_COSY->TwoD_TOCSY Establish_Connectivity Establish Connectivity & Linkages TwoD_COSY->Establish_Connectivity TwoD_HSQC 2D HSQC TwoD_TOCSY->TwoD_HSQC TwoD_TOCSY->Establish_Connectivity TwoD_HMBC 2D HMBC TwoD_HSQC->TwoD_HMBC Assign_Carbons Assign ¹³C Signals TwoD_HSQC->Assign_Carbons TwoD_HMBC->Assign_Protons TwoD_HMBC->Establish_Connectivity Assign_Protons->Assign_Carbons Assign_Carbons->Establish_Connectivity Final_Structure Determine 3D Structure Establish_Connectivity->Final_Structure

NMR Structural Elucidation Workflow

pentose_phosphate_pathway Ribulose_5P Ribulose-5-Phosphate Xylulose_5P This compound-5-Phosphate Ribulose_5P->Xylulose_5P Epimerase Ribose_5P Ribose-5-Phosphate Ribulose_5P->Ribose_5P Isomerase Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Xylulose_5P->Glyceraldehyde_3P Transketolase Fructose_6P Fructose-6-Phosphate Xylulose_5P->Fructose_6P Transketolase Sedoheptulose_7P Sedoheptulose-7-Phosphate Ribose_5P->Sedoheptulose_7P Transketolase Glyceraldehyde_3P->Fructose_6P Transaldolase Erythrose_4P Erythrose-4-Phosphate Sedoheptulose_7P->Erythrose_4P Transaldolase Erythrose_4P->Fructose_6P Transketolase

References

Navigating the Subtleties of Sugar Identification: A Comparative Guide to D-Xylulose Fragmentation Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of monosaccharides is a critical step in various analytical workflows. D-Xylulose, a key ketopentose intermediate in the pentose phosphate pathway, presents a unique analytical challenge due to the existence of several isomers with identical mass, such as D-Ribulose. This guide provides a comparative analysis of the fragmentation patterns of this compound for its confident identification using mass spectrometry, supported by established experimental protocols and theoretical fragmentation pathways.

While extensive, publicly available quantitative data on the fragmentation of this compound is limited, this guide synthesizes the foundational principles of ketone fragmentation and monosaccharide analysis to provide a robust framework for its identification. For detailed quantitative data on the differentiation of all 12 pentose isomers, including this compound and D-Ribulose, readers are directed to the seminal work by Nagy and Pohl in Analytical Chemistry (2015).[1][2]

Distinguishing this compound: A Tale of Two Isomers

The primary challenge in the mass spectrometric analysis of this compound lies in differentiating it from its aldose isomer, D-Xylose, and its diastereomer, D-Ribulose. The position of the carbonyl group—on the second carbon in ketoses like this compound and D-Ribulose, and on the first in aldoses like D-Xylose—is the key to their distinct fragmentation behaviors.

As a ketone, this compound is prone to specific fragmentation pathways under mass spectrometric analysis, primarily α-cleavage adjacent to the carbonyl group.[3] This characteristic cleavage provides a basis for distinguishing it from its aldose counterparts. The differentiation between ketose diastereomers like this compound and D-Ribulose is more nuanced and relies on subtle differences in the relative abundances of their fragment ions, which are influenced by the stereochemistry of the hydroxyl groups.

Expected Fragmentation Patterns

The fragmentation of this compound, particularly after derivatization to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS), is expected to proceed through several key pathways. The following table summarizes the likely fragment ions for trimethylsilyl (TMS) derivatized this compound, providing a basis for comparison with its isomers.

Fragment Ion (m/z) Proposed Structure/Origin Significance in Isomer Differentiation
73[Si(CH₃)₃]⁺Common fragment in TMS-derivatized compounds.
103[CH₂OTMS]⁺Indicates a primary hydroxyl group.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Common rearrangement ion in TMS derivatives.
205[M - CH₂OTMS - HOTMS]⁺Result of cleavage between C1-C2 and subsequent loss of trimethylsilanol.
217[M - CH₂OTMS - C₂H₄O₂TMS]⁺Result of cleavage between C2-C3. The relative intensity of this ion can be a key differentiator for ketose isomers.
307[M - CH₂OTMS]⁺Loss of the C1 primary hydroxymethyl group.
319[M - C₂H₅O₂TMS]⁺Result of cleavage between C3-C4.

Note: The m/z values are for the per-TMS derivatized molecule. The exact fragmentation pattern and ion abundances will depend on the specific ionization and collision energies used.

Experimental Protocols

Reliable fragmentation analysis of this compound requires careful sample preparation and optimized mass spectrometry conditions. Derivatization is a crucial step for GC-MS analysis to increase the volatility of the sugar.[4][5][6][7]

Protocol for Derivatization of this compound for GC-MS Analysis

This two-step protocol, involving oximation followed by silylation, is widely used to reduce the number of isomeric peaks and produce more stable derivatives for GC-MS analysis.[4]

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Oximation:

    • Dissolve approximately 1 mg of the this compound standard in 100 µL of anhydrous pyridine.

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Vortex the mixture and heat at 90°C for 30 minutes.

    • Cool the sample to room temperature.

  • Silylation:

    • To the cooled oximation mixture, add 100 µL of BSTFA with 1% TMCS.

    • Vortex thoroughly and heat at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

Mass Spectrometry Conditions
  • For GC-MS:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-650

  • For ESI-MS/MS (for underivatized analysis):

    • Ionization Mode: Negative ion electrospray ionization is often preferred for underivatized sugars.

    • Sheath and Auxiliary Gas: Nitrogen

    • Spray Voltage: 3-4 kV

    • Capillary Temperature: 250-300°C

    • Collision Gas: Argon

    • Collision Energy: Ramped or set at specific voltages to induce fragmentation.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the fragmentation of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Sample Derivatization Oximation & Silylation Sample->Derivatization ESI_MS ESI-MS/MS Analysis (Underivatized) Sample->ESI_MS Direct Infusion or LC GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition ESI_MS->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Isomer_Comparison Comparison with Isomer Standards Fragmentation_Analysis->Isomer_Comparison Identification Identification of This compound Isomer_Comparison->Identification

Experimental workflow for this compound analysis.

fragmentation_pathway cluster_alpha_cleavage α-Cleavage cluster_rearrangement Rearrangements & Other Cleavages DXylulose This compound Molecular Ion (Derivatized) Fragment1 Fragment Ion 1 (e.g., loss of C1) DXylulose->Fragment1 C1-C2 cleavage Fragment2 Fragment Ion 2 (e.g., loss of C3-C5) DXylulose->Fragment2 C2-C3 cleavage Fragment3 Cross-ring Cleavage Products DXylulose->Fragment3 Fragment4 Water/Silanol Loss Products DXylulose->Fragment4

Proposed fragmentation pathways of this compound.

Conclusion

The definitive identification of this compound by mass spectrometry is achievable through careful consideration of its fragmentation behavior as a ketopentose. While a direct comparison with its isomers requires access to specialized analytical methods and standards, the principles and protocols outlined in this guide provide a solid foundation for researchers. By leveraging derivatization techniques and understanding the characteristic fragmentation patterns, this compound can be confidently distinguished from other monosaccharides, enabling accurate and reliable results in metabolomics and other areas of chemical and biological research. For a comprehensive and quantitative differentiation from its isomers, the work of Nagy and Pohl is an essential resource.[1][2]

References

Assessing the Purity of Synthesized D-Xylulose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Xylulose, a key ketopentose sugar, plays a crucial role in various metabolic pathways, including the pentose phosphate pathway, and serves as a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of synthesized this compound is paramount for its application in research and drug development, as impurities can significantly impact experimental outcomes and product safety. This guide provides a comprehensive comparison of common methods for synthesizing this compound and the analytical techniques used to assess its purity, supported by experimental data and detailed protocols.

Comparison of this compound Synthesis Methods

The choice of synthesis method for this compound depends on factors such as desired purity, yield, cost, and scalability. Below is a comparison of common chemical and enzymatic approaches.

Synthesis MethodDescriptionTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Chemical Synthesis Multi-step synthesis often involving Wittig reaction and asymmetric dihydroxylation from precursors like hydroxyacetone and ethylene glycol.[1]>95% (after purification)25-40%Well-established, allows for large-scale production.Often requires protecting groups, harsh reaction conditions, and can produce stereoisomeric impurities.[1]
Enzymatic Synthesis Isomerization of the readily available D-Xylose to this compound using an immobilized xylose isomerase.[2][3]High (after separation from D-Xylose)Equilibrium-limited (typically ~20-30% conversion)[2]High specificity, mild reaction conditions, environmentally friendly.Incomplete conversion requires efficient separation of this compound from the starting material.
Chemoenzymatic Synthesis A hybrid approach combining chemical synthesis steps with enzymatic transformations to achieve high stereoselectivity.>98%VariableCombines the advantages of both chemical and enzymatic methods.Can be complex to develop and optimize.

Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Quantitative purity, detection and quantification of impurities (e.g., residual starting materials, isomers).High sensitivity, high resolution, well-established for sugar analysis.[2][4]Requires reference standards for impurity identification, some detectors have limitations (e.g., RI is not suitable for gradient elution).
Enzymatic Assay Specific enzymes are used to convert this compound into a product that can be measured spectrophotometrically (e.g., NADH production).[5][6][7]Quantitative purity, high specificity for the target analyte.Highly specific, can be automated.[5][6][7]May not detect non-metabolizable impurities, requires specific enzymes.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[8]Structural confirmation, identification and quantification of impurities, isomeric ratio.[9][8][10]Provides structural information, can be quantitative without a reference standard for the analyte (qNMR).[11][10]Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Purity

Principle: This method separates this compound from potential impurities based on their interaction with a stationary phase. A Refractive Index (RI) detector is commonly used for sugar analysis as it detects compounds based on changes in the refractive index of the eluent.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Aminex HPX-87P or similar carbohydrate analysis column.

  • Refractive Index (RI) detector.

Reagents:

  • This compound standard of known purity.

  • Ultrapure water (mobile phase).

  • Sample of synthesized this compound.

Procedure:

  • Preparation of Mobile Phase: Degas ultrapure water by sonication or vacuum filtration.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in ultrapure water.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in ultrapure water to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Aminex HPX-87P (or equivalent)

    • Mobile Phase: Ultrapure water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85 °C

    • Detector: Refractive Index (RI) Detector

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Processing: Integrate the peak areas of this compound and any impurities. Construct a calibration curve from the standard injections. Determine the concentration of this compound in the sample and calculate the purity as a percentage.

Enzymatic Assay for this compound Purity

Principle: This assay utilizes the enzyme D-xylose dehydrogenase, which specifically catalyzes the oxidation of this compound in the presence of NAD+, leading to the formation of NADH. The increase in absorbance at 340 nm due to the production of NADH is directly proportional to the amount of this compound in the sample.

Instrumentation:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Incubator or water bath set to 37 °C.

Reagents:

  • This compound standard of known purity.

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0).

  • Nicotinamide adenine dinucleotide (NAD+) solution.

  • D-xylose dehydrogenase enzyme solution.

  • Sample of synthesized this compound.

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in Tris-HCl buffer.

  • Sample Preparation: Dissolve the synthesized this compound in Tris-HCl buffer to a known concentration.

  • Reaction Mixture: In a microplate well or cuvette, combine the Tris-HCl buffer, NAD+ solution, and either the standard or the sample.

  • Initiate Reaction: Add the D-xylose dehydrogenase solution to each well/cuvette to start the reaction.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes) or until the reaction goes to completion.

  • Measurement: Measure the absorbance of each well/cuvette at 340 nm.

  • Calculation: Subtract the absorbance of a blank (containing all reagents except this compound) from the absorbance of the standards and samples. Plot a standard curve of absorbance versus this compound concentration. Determine the concentration of this compound in the sample from the standard curve and calculate the purity.

Visualizations

Purity_Assessment_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result synthesis Synthesized this compound (Crude Product) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc enzymatic Enzymatic Assay purification->enzymatic nmr NMR Spectroscopy purification->nmr other Other Methods (e.g., TLC, MS) purification->other pure_product Pure this compound hplc->pure_product enzymatic->pure_product nmr->pure_product other->pure_product

Caption: Workflow for assessing the purity of synthesized this compound.

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase (NADPH production) Xylulose5P This compound-5-Phosphate Ribulose5P->Xylulose5P Epimerase Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Isomerase Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Transketolase Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Transketolase Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis Glyceraldehyde3P->Fructose6P Transaldolase Glycolysis Glycolysis Glyceraldehyde3P->Glycolysis Sedoheptulose7P->Fructose6P Transaldolase Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Fructose6P->Glycolysis Erythrose4P->Fructose6P Transketolase

Caption: Role of this compound-5-Phosphate in the Pentose Phosphate Pathway.

References

Safety Operating Guide

Proper Disposal of D-Xylulose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of D-Xylulose.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal guidelines and local regulations before proceeding.[1]

Immediate Safety and Handling

According to safety data sheets (SDS) for the closely related and structurally similar compound D-Xylose, this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[2][3] However, it is prudent to treat all laboratory chemicals with caution.[2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.[3]

  • Ventilation: Ensure adequate ventilation to avoid the generation of dust if handling a solid form.[1]

  • Spill Response: In the event of a spill, sweep up the solid material, place it in a suitable container for disposal, and clean the affected area with soap and water.[1]

Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal, were found in the search results. The general guidance is to dissolve small quantities in a large volume of water. The following table summarizes key identifiers for D-Xylose, which is often used as a proxy for this compound in safety data sheets.

PropertyValue
Chemical Name This compound
CAS Number 551-84-8 (for this compound)
Appearance White to off-white powder/solid
Solubility Soluble in water[1][4]
Hazard Class Not classified as hazardous[2][3]

Step-by-Step Disposal Protocol

For small quantities of this compound, disposal via the sanitary sewer is a recommended method.[1][5]

  • Consult Local Regulations: Before proceeding, verify that this disposal method is permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.[1]

  • Prepare for Disposal: If this compound is in solid form, dissolve it in a large volume of water. This compound is soluble in water.[1]

  • Dispose via Sanitary Sewer: Slowly pour the this compound solution into a designated laboratory sink while running a steady stream of cold water.[1]

  • Thoroughly Rinse: Flush the sink and drain with a copious amount of water to ensure any residual chemical is cleared from the plumbing.[1]

  • Dispose of Empty Containers: Triple-rinse empty containers with water. After rinsing, they can typically be disposed of as non-hazardous laboratory waste (e.g., glass or plastic recycling), in accordance with your institution's procedures.[1]

Alternative Disposal: If disposal via the sanitary sewer is not permitted, or for large quantities, collect the this compound waste in a designated, labeled, and sealed container.[4] Arrange for pickup and disposal by a licensed professional waste disposal service.[6] Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.[4]

Disposal Workflow

G cluster_prep Preparation cluster_disposal Disposal cluster_alt Alternative Disposal start Start: this compound Waste consult Consult Institutional & Local Regulations start->consult dissolve Dissolve in Large Volume of Water consult->dissolve Sewer Disposal Permitted collect Collect in Labeled, Sealed Container consult->collect Sewer Disposal Not Permitted pour Pour into Sanitary Sewer with Running Water dissolve->pour rinse Thoroughly Rinse Sink and Drain pour->rinse container Triple-Rinse Empty Container rinse->container dispose_container Dispose of Container as Non-Hazardous Waste container->dispose_container contact Contact Licensed Waste Disposal Vendor collect->contact

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides safety and handling information for D-Xylulose. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document relies on data for its isomer, D-Xylose. It is crucial to treat all laboratory chemicals with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE)

While D-Xylose is generally not classified as a hazardous substance, appropriate PPE is essential to prevent potential irritation and contamination.[1][2][3] The recommended PPE varies based on the scale of the operation and the potential for dust generation.

SituationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shields[3][4]Nitrile rubber gloves (>0.11 mm thickness)[3][4]Laboratory coatGenerally not required with adequate ventilation[2]
Weighing/Transfer (Potential for Dust) Chemical safety goggles[5]Nitrile rubber gloves (>0.11 mm thickness)[3][4]Laboratory coatDust mask (e.g., N95) if ventilation is inadequate[2][3]
Large Quantity Handling/Spill Cleanup Chemical safety goggles or face shield[2]Chemical-resistant gloves (e.g., nitrile rubber)[2][4]Chemical-resistant apron or coveralls over a lab coat[2]Air-purifying respirator with a particulate filter[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standard operating procedure is critical for minimizing risk and ensuring the integrity of the compound.

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.[5]

  • For procedures that may generate dust, such as weighing or transferring, use a chemical fume hood or a ventilated balance enclosure.[2][6]

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[4][6]

  • Remove and wash contaminated clothing before reuse.[2][7]

3. Handling and Storage:

  • Minimize dust generation and accumulation.[5][6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][8] Recommended storage temperature is 15–25 °C.[4]

  • Avoid contact with strong oxidizing agents.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weighing papers), in a designated, clearly labeled, and sealed waste container.[9]

  • Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a separate, labeled, and sealed container. The label should clearly indicate "this compound in [Solvent Name]". Do not mix with other chemical waste streams unless permitted by your institution's EHS department.[9]

2. Packaging for Disposal:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and any associated hazards.[9]

3. Final Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[5][9][10]

  • Contaminated packaging should be handled in the same way as the substance itself.[4][10]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Weigh/Transfer in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area D->E F Segregate Waste E->F G Store Waste for Pickup F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Xylulose
Reactant of Route 2
D-Xylulose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。